molecular formula C7H5IN2 B3030450 7-Iodoimidazo[1,2-a]pyridine CAS No. 908269-30-7

7-Iodoimidazo[1,2-a]pyridine

Cat. No.: B3030450
CAS No.: 908269-30-7
M. Wt: 244.03
InChI Key: LXPYXLTZQOLCIZ-UHFFFAOYSA-N
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Description

7-Iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYXLTZQOLCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693134
Record name 7-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-30-7
Record name 7-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Iodoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Reactivity, and Utility of a Key Building Block in Modern Drug Discovery and Materials Science

Introduction

7-Iodoimidazo[1,2-a]pyridine has emerged as a pivotal heterocyclic building block for researchers and scientists in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the electron-rich imidazo[1,2-a]pyridine core, render it an exceptionally versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents and functional materials. The imidazo[1,2-a]pyridine scaffold itself is a recognized "privileged structure" in medicinal chemistry, appearing in numerous marketed drugs, and the 7-iodo derivative serves as a key intermediate for the synthesis of a diverse array of analogues with potential biological activity.[1][2]

Core Chemical and Physical Properties

This compound is a stable, solid organic compound at room temperature. A summary of its fundamental properties is provided in the table below.

PropertyValueReference
CAS Number 908269-30-7[3]
Molecular Formula C₇H₅IN₂[3]
Molecular Weight 244.03 g/mol [3]
Appearance SolidGeneral Knowledge
Storage Sealed in a dry environment at room temperature.General Chemical Handling

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of a suitably substituted aminopyridine with a two-carbon synthon, followed by iodination. A common and effective method starts from 2-amino-4-iodopyridine.

Synthesis start 2-Amino-4-iodopyridine step1 Cyclization start->step1 Reaction reagent1 Chloroacetaldehyde reagent1->step1 product This compound step1->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-4-iodopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (monitoring by TLC is recommended).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as saturated aqueous sodium bicarbonate solution.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The iodine atom at the 7-position of the imidazo[1,2-a]pyridine ring is the key to its synthetic utility, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted imidazo[1,2-a]pyridines, which are common motifs in biologically active molecules.[4][5]

Suzuki_Coupling substrate This compound reaction Suzuki-Miyaura Coupling substrate->reaction boronic_acid R-B(OH)₂ boronic_acid->reaction catalyst Pd Catalyst Ligand, Base catalyst->reaction product 7-Substituted imidazo[1,2-a]pyridine reaction->product

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted imidazo[1,2-a]pyridines. These products can serve as precursors for further transformations or as components of conjugated materials.[6][7]

Sonogashira_Coupling substrate This compound reaction Sonogashira Coupling substrate->reaction alkyne R-C≡CH alkyne->reaction catalyst Pd Catalyst Cu(I) co-catalyst, Base catalyst->reaction product 7-Alkynyl imidazo[1,2-a]pyridine reaction->product

Caption: Sonogashira coupling of this compound.

Exemplary Protocol for Sonogashira Coupling:

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography yields the desired alkynyl-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone for the synthesis of amino-substituted imidazo[1,2-a]pyridines, which are prevalent in pharmacologically active compounds.[8][9][10]

Buchwald_Hartwig_Amination substrate This compound reaction Buchwald-Hartwig Amination substrate->reaction amine R¹R²NH amine->reaction catalyst Pd Catalyst Ligand, Base catalyst->reaction product 7-Amino imidazo[1,2-a]pyridine reaction->product

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) in a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the 7-amino-substituted imidazo[1,2-a]pyridine.

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2][11] this compound serves as a crucial starting material for the synthesis of novel derivatives with potential therapeutic applications. For instance, its derivatives have been explored as inhibitors of various kinases, which are important targets in cancer therapy. The ability to readily diversify the 7-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

One notable example is the use of related iodo-imidazo[1,2-a]pyridines in the synthesis of compounds targeting β-amyloid plaques, which are implicated in Alzheimer's disease.[12] The 7-iodo derivative provides a strategic point for the introduction of various functional groups to modulate the binding affinity and pharmacokinetic properties of these imaging agents or potential therapeutics.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of a wide array of functionalized imidazo[1,2-a]pyridine derivatives. The continued exploration of the chemical space accessible from this key intermediate holds significant promise for the discovery and development of new therapeutic agents and advanced materials. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, aiming to empower researchers to fully leverage the potential of this important synthetic tool.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a halogen atom, such as iodine, at the 7-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 7-iodoimidazo[1,2-a]pyridine a valuable synthon for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the methodologies employed in the definitive structure elucidation of this compound. We will delve into the strategic synthesis, detailed spectroscopic analysis, and the critical thinking that underpins the unambiguous confirmation of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of characterizing this important chemical entity.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of the imidazo[1,2-a]pyridine core, followed by or preceded by iodination. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of the 7-iodo derivative, 2-amino-4-iodopyridine serves as a key starting material.

A plausible and efficient synthetic route is the iodine-catalyzed three-component reaction, which offers the advantages of operational simplicity and good yields.[4][5]

Plausible Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-iodopyridine C This compound A->C Condensation/Cyclization B α-Bromoacetaldehyde B->C

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-4-iodopyridine

  • α-bromoacetaldehyde dimethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-4-iodopyridine (1.0 eq) in ethanol, add α-bromoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of iodine.

  • The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Comprehensive Spectroscopic Elucidation

The unambiguous determination of the structure of this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.

  • Expected Molecular Ion Peak: For this compound (C₇H₅IN₂), the expected monoisotopic mass is approximately 243.95 g/mol . The mass spectrum should exhibit a prominent molecular ion peak ([M]⁺) at m/z ≈ 244.

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern, with the [M+1] peak being significantly less intense than the molecular ion peak.

  • Fragmentation Pattern: The fragmentation of imidazo[1,2-a]pyridines often involves the loss of HCN and C₂H₂N.[6] In the case of the 7-iodo derivative, the loss of an iodine radical or HI could also be observed, providing further structural clues.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Aromatic C-H Stretching: Peaks in the region of 3000-3100 cm⁻¹ are indicative of aromatic C-H bonds.

  • C=C and C=N Stretching: Strong absorptions in the 1400-1650 cm⁻¹ range correspond to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.

  • C-I Stretching: A weak absorption in the far-infrared region (around 500-600 cm⁻¹) may be observed for the C-I bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound, based on data from related substituted imidazo[1,2-a]pyridines.[2][7][8]

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2 ~ 7.8 - 8.0~ 115 - 118
H-3 ~ 7.5 - 7.7~ 110 - 113
H-5 ~ 8.0 - 8.2~ 125 - 128
H-6 ~ 6.8 - 7.0~ 118 - 121
C-7 -~ 90 - 95
H-8 ~ 7.4 - 7.6~ 128 - 131
C-8a -~ 140 - 143

Detailed NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR A ¹H NMR (Proton environments and couplings) C COSY (¹H-¹H correlations) A->C D HSQC (Direct ¹H-¹³C correlations) A->D E HMBC (Long-range ¹H-¹³C correlations) A->E B ¹³C NMR (Carbon environments) B->D B->E F Structure Confirmation C->F D->F E->F

Caption: Workflow for NMR-based structure elucidation.

  • ¹H NMR: The ¹H NMR spectrum will show distinct signals for each of the five protons on the imidazo[1,2-a]pyridine core. The coupling patterns (singlets, doublets, triplets) will provide information about the neighboring protons. For instance, H-5 and H-6 will likely appear as doublets due to coupling with each other.

  • ¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the aromatic core. The carbon atom attached to the iodine (C-7) is expected to have a significantly upfield chemical shift due to the heavy atom effect.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions. Similarly, correlations between H-2 and H-3, and H-8 with its neighbors (if any) would be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the 7-iodo substitution pattern would include:

    • Correlation from H-5 to C-7 and C-8a.

    • Correlation from H-6 to C-8 and C-7.

    • Correlation from H-8 to C-6 and C-7.

Key HMBC Correlations for Isomer Differentiation

HMBC_Correlations cluster_structure This compound mol    N1=C(H2)-C(H3)=N4-C8a=C8(H)-C7(I)=C6(H)-C5(H)=C8a     H5 H-5 C7 C-7 H5->C7 C8a C-8a H5->C8a H6 H-6 H6->C7 C8 C-8 H6->C8 H8 H-8 H8->C7 C6 C-6 H8->C6

Caption: Key HMBC correlations for confirming the 7-iodo substitution.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The proposed synthetic route provides a reliable method for obtaining the target compound. The subsequent analysis by mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments creates a self-validating system. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach is fundamental in medicinal chemistry and drug development, where the precise molecular architecture dictates biological activity.

References

An In-depth Technical Guide to 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 7-Iodoimidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of an iodine atom at the 7-position provides a versatile synthetic handle, enabling extensive structural diversification through cross-coupling reactions. This guide details the compound's core identifiers, physicochemical properties, synthesis methodologies, characteristic reactivity, and applications in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry.[4] Its rigid structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with various biological targets. Several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature this core structure.[2] The scaffold's utility extends across numerous therapeutic areas, with derivatives showing promise as anticancer[5][6], antituberculosis[3][7], and anti-inflammatory agents.[2]

Halogenated derivatives, particularly iodo-substituted analogues like this compound, are of paramount importance. The carbon-iodine bond serves as a key functional group for late-stage functionalization, most notably in palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical strategy in lead optimization for drug discovery programs.[8]

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its use in research and development. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers
IdentifierValueSource
CAS Number 908269-30-7[9][10]
Molecular Formula C₇H₅IN₂[9]
Molecular Weight 244.03 g/mol [9]
IUPAC Name This compound[9]
Canonical SMILES C1=CC2=C(N=C1)N=C(C=C2)IN/A
InChI Key LXPYXLTZQOLCIZ-UHFFFAOYSA-N[9]
Physicochemical Properties
PropertyValueNotes
Physical State Solid / Crystalline Powder[11]
Melting Point Data not available for the 7-iodo isomer. The related 3-iodo isomer melts at 165-170 °C.Experimental data for the 7-iodo isomer is not consistently reported in public literature.
Boiling Point Data not availableHeterocyclic compounds of this size often decompose before boiling at atmospheric pressure.
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Based on the properties of the parent scaffold.[12]

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation and subsequent cyclization of a 2-aminopyridine derivative with a two-carbon electrophilic partner.[4][13] For the specific synthesis of the 7-iodo derivative, the most direct approach utilizes a commercially available or synthesized 4-substituted 2-aminopyridine.

General Synthetic Workflow

A common and robust method is the reaction of 2-amino-4-iodopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, followed by intramolecular cyclization.

G A 2-Amino-4-iodopyridine C Condensation & Intramolecular Cyclization A->C Reactant 1 B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->C Reactant 2 D This compound C->D Product

Caption: General workflow for the synthesis of this compound.

Example Experimental Protocol

Disclaimer: This protocol is a representative example based on established literature procedures for similar compounds and should be adapted and optimized by a qualified chemist.

  • Reaction Setup: To a solution of 2-amino-4-iodopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an aqueous solution of chloroacetaldehyde (1.2 eq, ~40-50% w/w).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Purification: The final product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Development

The true value of this compound for medicinal chemists lies in the reactivity of the C7-iodine bond. This position serves as a versatile anchor point for introducing a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This capability is essential for Structure-Activity Relationship (SAR) studies, where modifying substituents at specific positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[8][12]

Key Cross-Coupling Reactions

The 7-iodo group readily participates in several powerful C-C and C-N bond-forming reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine side chains.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Diversified Products A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu Catalyst D Buchwald-Hartwig (+ R₂NH) A->D Pd Catalyst E 7-Aryl Derivative B->E F 7-Alkynyl Derivative C->F G 7-Amino Derivative D->G

Caption: Key cross-coupling reactions for diversifying the this compound scaffold.

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for various biological targets. For instance, derivatives have been synthesized and characterized as potent inhibitors of Activin-like Kinase (ALK), which is implicated in certain cancers and rare genetic diseases.[8] Furthermore, this scaffold is a cornerstone in the development of novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] The ability to modify the 7-position is often critical in achieving the desired biological activity and drug-like properties in these development programs.[7]

Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show distinct signals for the five aromatic protons on the bicyclic ring system. The chemical shifts and coupling patterns will be characteristic of the imidazo[1,2-a]pyridine core, with the electronic effect of the iodine atom influencing the shifts of adjacent protons.

    • ¹³C NMR: The carbon spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly attached to the iodine (C7) will exhibit a characteristic chemical shift.[14]

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approx. 244.03). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and C=C/C=N bond stretching within the heterocyclic system.[14]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For the parent imidazo[1,2-a]pyridine, GHS hazard statements indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[15] Similar precautions should be taken for its iodo-derivative. Consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and drug development. Its straightforward synthesis and, most importantly, the synthetic versatility afforded by the 7-iodo substituent make it an indispensable tool for medicinal chemists. The ability to leverage modern cross-coupling chemistry to rapidly generate diverse libraries of analogues from this starting material facilitates the efficient exploration of structure-activity relationships, accelerating the discovery of new and improved therapeutics.

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals. This guide provides an in-depth technical analysis of this vital heterocyclic core, designed for researchers, scientists, and professionals in drug development. We will traverse the historical landscape of its discovery, anchored by the pioneering work of Tschitschibabin, and progress to the sophisticated synthetic strategies employed today. This exploration is grounded in mechanistic understanding, offering not just protocols but the causal reasoning behind experimental design. The narrative will bridge the foundational chemistry with its ultimate application, highlighting key therapeutic agents that have emerged from this versatile scaffold.

Introduction: The Strategic Importance of a Privileged Scaffold

The imidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle, formed by the fusion of an imidazole and a pyridine ring.[1] This unique structural arrangement confers upon it a favorable combination of physicochemical properties, including metabolic stability, synthetic accessibility, and the capacity for diverse substitution, allowing for the fine-tuning of its pharmacological profile. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1]

From the sedative-hypnotic effects of Zolpidem to the anti-ulcer activity of Zolimidine and the cardiotonic properties of Olprinone, the imidazo[1,2-a]pyridine core has demonstrated remarkable therapeutic versatility.[2] Its significance continues to grow with recent advancements in its application as an anticancer, antiviral, and potent antituberculosis agent.[3][4] This guide aims to provide a comprehensive understanding of this scaffold, from its historical roots to its modern-day applications, with a focus on the practical synthesis and the underlying chemical principles that drive its utility.

The Genesis of a Scaffold: Discovery and Early History

The story of the imidazo[1,2-a]pyridine core begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The foundational synthesis is credited to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin), who in 1925, reported a method for the preparation of these bicyclic systems.[5][6]

The Tschitschibabin Synthesis: A Cornerstone Reaction

The original Tschitschibabin reaction involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[5] The initial report described the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures (150-200°C) in a sealed tube, which, despite producing the desired imidazo[1,2-a]pyridine, resulted in modest yields.[6]

The elegance of this reaction lies in its straightforward approach to forging the imidazole ring onto the pyridine core. The underlying mechanism proceeds through two key stages:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.[5]

The initial high-temperature, sealed-tube conditions were a testament to the harsh requirements of early organic synthesis. However, the fundamental logic of the reaction was sound and laid the groundwork for future refinements. Later modifications, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields, making the Tschitschibabin synthesis a more practical and widely adopted method for accessing this important scaffold.[5]

Diagram 1: The Tschitschibabin Reaction Mechanism

Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminopyridine I1 Pyridinium Salt Intermediate R1->I1 N-Alkylation R2 α-Haloketone R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P1 Imidazo[1,2-a]pyridine I2->P1 Dehydration

Caption: The mechanism of the Tschitschibabin reaction.

Modern Synthetic Methodologies: An Arsenal of Chemical Tools

While the Tschitschibabin reaction remains a classic, the demand for greater efficiency, diversity, and greener processes has driven the development of a vast array of modern synthetic methods. These can be broadly categorized into multicomponent reactions, metal-catalyzed cross-couplings, and other innovative cyclization strategies.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, are highly valued for their atom economy and operational simplicity. The most prominent MCR for imidazo[1,2-a]pyridine synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction.

Discovered independently by three research groups in 1998, the GBB reaction is a powerful three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[7] This reaction is typically catalyzed by a Lewis or Brønsted acid and allows for the rapid assembly of a diverse library of 3-aminoimidazo[1,2-a]pyridines.

The choice of catalyst is critical to the success of the GBB reaction. Lewis acids like scandium(III) triflate (Sc(OTf)₃) are highly effective, as are Brønsted acids such as perchloric acid (HClO₄).[7] The solvent also plays a key role, with alcohols like methanol or ethanol often being the preferred media. The causality behind these choices lies in the mechanism: the acid catalyst activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, forming an iminium intermediate. The isocyanide then undergoes a formal [4+1] cycloaddition with this intermediate, which, after rearrangement, yields the final product.

Diagram 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

GBB Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1 2-Aminopyridine I1 Iminium Intermediate R1->I1 R2 Aldehyde R2->I1 R3 Isocyanide I2 Cycloaddition Adduct R3->I2 C1 Lewis or Brønsted Acid C1->I1 I1->I2 P1 3-Aminoimidazo[1,2-a]pyridine I2->P1 Rearrangement Drug Structures Zolpidem Zolpidem (Sedative) Alpidem Alpidem (Anxiolytic) Olprinone Olprinone (Cardiotonic) Minodronic_Acid Minodronic Acid (Anti-osteoporosis) Telacebec Telacebec (Q203) (Antituberculosis)

References

Spectroscopic Characterization of 7-Iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

In the landscape of pharmaceutical research and development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted introduction of a halogen atom, such as iodine, at the 7-position of this bicyclic heteroaromatic system can significantly modulate its physicochemical and pharmacological properties. A comprehensive understanding of the structural and electronic characteristics of 7-Iodoimidazo[1,2-a]pyridine is paramount for its effective utilization in drug design and synthesis. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—employed in the definitive characterization of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an imidazo[1,2-a]pyridine derivative reveals the chemical shift, integration, and multiplicity of each proton, offering insights into its connectivity and spatial relationships. The introduction of an iodine atom at the 7-position is expected to induce notable changes in the chemical shifts of the adjacent protons due to its electron-withdrawing and anisotropic effects.

Illustrative ¹H NMR Data for 1-Iodoimidazo[1,5-a]pyridine: [3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H6.61dd7.1, 6.3
Ar-H6.76dd9.3, 6.3
Ar-H7.32d9.3
Ar-H7.91d7.1
Ar-H8.12s-

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation and Expected ¹H NMR Spectrum of this compound:

Based on the general electronic structure of the imidazo[1,2-a]pyridine ring, the protons are expected to resonate in the aromatic region (typically δ 6.5-8.5 ppm). The iodine at C7 will primarily influence the chemical shifts of H6 and H8 through space and through-bond effects. Specifically, one would anticipate a downfield shift for the proton at C8 and an upfield shift for the proton at C6 relative to the unsubstituted parent compound. The coupling constants (J-values) will be crucial in assigning the protons, with typical ortho, meta, and para couplings observed in the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms. The carbon directly bonded to the iodine atom (C7) is expected to show a significant upfield shift due to the "heavy atom effect."

Illustrative ¹³C NMR Data for 1-Iodoimidazo[1,5-a]pyridine: [3]

CarbonChemical Shift (δ, ppm)
Ar-C72.3
Ar-C113.6
Ar-C118.5
Ar-C120.4
Ar-C122.6
Ar-C129.2
Ar-C132.3

Solvent: CDCl₃, Frequency: 100 MHz

Interpretation and Expected ¹³C NMR Spectrum of this compound:

The carbon atoms of the imidazo[1,2-a]pyridine ring typically resonate between δ 110 and 150 ppm. For this compound, the most notable feature in the ¹³C NMR spectrum would be the signal for C7, which is expected to appear at a significantly lower chemical shift (higher field) compared to the corresponding carbon in the unsubstituted molecule. The other carbon signals will also experience shifts, albeit to a lesser extent, due to the electronic influence of the iodine atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[6]

Visualizing the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer H1_Acq Acquire ¹H Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum Tune->C13_Acq FT Fourier Transform Phase Phase & Baseline Correction FT->Phase Reference Reference Chemical Shifts Phase->Reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Illustrative IR Data for 1-Iodoimidazo[1,5-a]pyridine: [3]

Wavenumber (cm⁻¹)Description
3074Aromatic C-H stretch
2929Aliphatic C-H stretch (from solvent/impurity)
1629C=C/C=N stretching
1559, 1523, 1506Aromatic ring stretching
1430C-H in-plane bending
827, 804, 757C-H out-of-plane bending
561C-I stretching (tentative)

Interpretation and Expected IR Spectrum of this compound:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ will be dominated by the C=C and C=N stretching vibrations of the fused heterocyclic rings. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic ring and can be used to confirm the position of the iodine atom. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.[7]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the IR Workflow:

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Apply_Sample Apply Solid Sample to Crystal Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process Generate Final Spectrum cluster_setup cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: The straightforward process of obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.

Illustrative High-Resolution Mass Spectrometry (HRMS) Data for 1-Iodoimidazo[1,5-a]pyridine: [3]

IonCalculated m/zFound m/z
[M]⁺243.9497243.9512

Interpretation and Expected Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern will not be as pronounced as with bromine or chlorine, as iodine is monoisotopic (¹²⁷I).[8] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion, providing a highly accurate mass measurement.

Common fragmentation pathways for imidazo[1,2-a]pyridines involve the loss of small neutral molecules such as HCN. In the case of this compound, fragmentation may also involve the loss of an iodine radical or HI. The fragmentation pattern can provide valuable corroborating evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation (the molecular ion).[9]

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion.

Visualizing the MS Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation Introduce Introduce Sample into Ion Source Ionize Electron Ionization Separate Separate Ions by m/z Ratio Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum cluster_intro cluster_intro cluster_analysis cluster_analysis cluster_intro->cluster_analysis cluster_interp cluster_interp cluster_analysis->cluster_interp

Caption: The fundamental steps involved in mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for its successful application in research and drug development. This guide has outlined the theoretical principles, expected spectral features, and practical experimental protocols for each technique. By leveraging the illustrative data from a closely related isomer and adhering to rigorous analytical practices, researchers can confidently elucidate and confirm the structure of this and other novel imidazo[1,2-a]pyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] The successful development of this and similar molecules into viable drug candidates is critically dependent on a thorough understanding of their fundamental physicochemical properties, primarily solubility and stability. This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and critical considerations for characterizing the solubility and stability of this compound. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a key structural motif found in numerous clinically relevant compounds, including zolpidem (insomnia), alpidem (anxiolytic), and minodronic acid (osteoporosis).[1] This scaffold's prevalence stems from its unique three-dimensional structure and its ability to engage in various biological interactions. The introduction of a halogen, such as iodine at the 7-position, can significantly modulate a molecule's properties, including its metabolic stability, receptor binding affinity, and pharmacokinetic profile. However, the carbon-iodine bond can also introduce specific stability challenges. Therefore, a robust and early characterization of solubility and stability is not merely a routine exercise but a cornerstone of a successful drug development program.

Physicochemical Properties: Foundational Knowledge

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on the parent imidazo[1,2-a]pyridine scaffold and related analogues. These foundational parameters are crucial for designing relevant solubility and stability experiments.

  • pKa (Ionization Constant): The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. The pKa of related analogues has been measured, and for some derivatives can be as high as 9.3.[3] This basicity is a critical determinant of aqueous solubility, as the molecule's ionization state will change significantly across the physiological pH range. The protonated, cationic form is expected to be significantly more water-soluble than the neutral form.

  • LogP (Lipophilicity): The parent scaffold is relatively hydrophobic.[4] The addition of an iodine atom will further increase the lipophilicity of the molecule. A high LogP can lead to poor aqueous solubility but may enhance membrane permeability.

  • Molecular Structure: The fused bicyclic system is planar. The iodine atom at the 7-position introduces a potential site for photodegradation or chemical reaction.

Solubility Profile: "Will It Dissolve?"

Solubility is a critical attribute that influences everything from in vitro assay reliability to in vivo bioavailability.[5] A compound must be in solution to be absorbed and to interact with its biological target. We will explore both thermodynamic and kinetic solubility, as they provide different but complementary insights.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, which requires a longer incubation time (24-72 hours) to ensure equilibrium is reached.[6][7] This value is paramount for formulation development and understanding the maximum achievable concentration.

Kinetic solubility , often used in high-throughput screening (HTS), measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5][8] This method is faster but often overestimates the true thermodynamic solubility. It is valuable for early discovery to flag compounds with potential solubility issues.[5]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is a gold-standard method for determining the thermodynamic solubility of a compound in various aqueous and organic media.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.45 µm filter[8]

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set to 25°C or 37°C[6]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The key is to ensure solid material remains visible throughout the experiment, indicating that the solution is saturated.[6]

  • Solvent Addition: Add a precise volume of pre-warmed (e.g., 25°C) PBS buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a consistent speed (e.g., 300 RPM) for at least 24 hours.[6] Some compounds may require up to 72 hours to reach equilibrium.[6] A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter to remove any fine particulates.[6] This step prevents solid material from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered sample with the same solvent used for the standards to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

Data Presentation:

Solubility data should be presented clearly, as shown in the table below. This experiment should be repeated at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile, which is critical for predicting oral absorption.[6]

Table 1: Example Solubility Data for this compound

Solvent / Buffer pH Temperature (°C) Solubility (µg/mL) Method
0.1 N HCl 1.2 25 Data Shake-Flask
Acetate Buffer 4.5 25 Data Shake-Flask
Phosphate Buffer 7.4 25 Data Shake-Flask
Water ~7.0 25 Data Shake-Flask

| Ethanol | N/A | 25 | Data | Shake-Flask |

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add excess solid This compound to vial B Add precise volume of buffer (e.g., PBS, pH 7.4) A->B C Seal vial and shake (e.g., 24-72h at 25°C) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample into calibration range E->F G Quantify by validated HPLC-UV method F->G H H G->H Calculate Solubility

Stability Profile: "Will It Last?"

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is essential for ensuring patient safety and product efficacy.[9][10] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[9]

Key Stress Conditions

Based on the structure of this compound, the following stress conditions are critical to evaluate, as outlined in the ICH Q1A(R2) guideline.[11][13]

  • Hydrolytic Stability: The compound should be tested in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions. The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under harsh pH conditions.

  • Oxidative Stability: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) is necessary. The electron-rich heterocyclic system could be prone to oxidation.

  • Photostability: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination. Photostability testing should be conducted according to ICH Q1B guidelines.[14]

  • Thermal Stability: The compound should be exposed to elevated temperatures (e.g., 60-80°C) in both solid and solution states to assess its thermal robustness.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers of various pH

  • HPLC-UV/PDA system, preferably coupled to a Mass Spectrometer (LC-MS) for degradant identification

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 N HCl and heat at ~60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 N NaOH at room temperature.

    • Oxidation: Mix stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat the stock solution at ~60°C. Separately, store the solid drug substance in an oven at the same temperature.

    • Photolytic: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14] A dark control should be run concurrently.

  • Time Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 5-20%.[15] If degradation is too rapid, cool the reaction; if too slow, increase the temperature or stressor concentration.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis:

    • Analyze all samples (including time zero and controls) using an HPLC-UV/PDA method. The method must be capable of separating the parent peak from all degradation products.

    • Peak purity analysis using a PDA detector should be performed to ensure the parent peak is spectrally pure in the presence of degradants.

    • Use LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.

Data Presentation:

Results should be summarized to clearly show the extent of degradation and the formation of impurities under each condition.

Table 2: Example Forced Degradation Summary for this compound

Stress Condition Duration (h) Assay of Parent (%) % Degradation No. of Degradants RRT of Major Degradant
0.1 N HCl, 60°C 24 Data Data Data Data
0.1 N NaOH, RT 8 Data Data Data Data
3% H₂O₂, RT 4 Data Data Data Data
Heat (Solution), 60°C 24 Data Data Data Data

| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |

G cluster_stress Stress Conditions (Parallel Application) Start Prepare 1 mg/mL Stock Solution of this compound Acid Acidic (0.1N HCl, Heat) Start->Acid Base Basic (0.1N NaOH, RT) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Thermal Thermal (Heat, Solution/Solid) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze all timepoints by Stability-Indicating LC-MS/PDA Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Elucidate Structures Analysis->Report

Summary and Recommendations

A thorough investigation of the solubility and stability of this compound is indispensable for its advancement as a drug candidate.

  • Solubility: Due to the basic nature of the imidazo[1,2-a]pyridine core, solubility is expected to be highly pH-dependent. Full characterization across a range of physiological pH values is essential. For poorly soluble analogues, formulation strategies such as salt formation or amorphous solid dispersions may be required.

  • Stability: The C-I bond represents a potential liability, particularly concerning photostability. Forced degradation studies are critical for identifying potential degradants, which must be characterized and monitored throughout the development process. The stability-indicating method developed from these studies will be the cornerstone of all future quality control and stability assessments.

By implementing the robust experimental strategies outlined in this guide, researchers can build a comprehensive data package to understand the physicochemical liabilities of this compound, enabling informed decisions and accelerating its path through the drug development pipeline.

References

The Emerging Therapeutic Potential of 7-Iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs and its wide array of biological activities.[1][2] These activities span a remarkable range, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] This technical guide focuses specifically on the burgeoning subclass of 7-iodo-substituted imidazo[1,2-a]pyridine derivatives. The introduction of an iodine atom at the 7-position significantly modulates the scaffold's physicochemical properties, influencing its lipophilicity, metabolic stability, and ability to form critical halogen bonds with biological targets. We will dissect the current landscape of these compounds, exploring their demonstrated and potential biological activities, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this specific chemical class.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Versatility

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has become a cornerstone for the development of new therapeutic agents.[4] Its rigid structure provides a fixed orientation for substituent groups, which is crucial for specific interactions with biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. Several drugs based on this core are already in clinical use, including Zolpidem and Alpidem (anxiolytics/hypnotics) and Zolimidine (antiulcer), highlighting its proven value in drug discovery.[2][3] The broad spectrum of biological activities reported for this class, including anticancer, anti-inflammatory, and antimicrobial properties, makes it a fertile ground for further investigation.[1][2]

Strategic Iodination: The Role of the 7-Iodo Moiety

The strategic placement of halogen atoms is a well-established tactic in medicinal chemistry to enhance the drug-like properties of a molecule. Iodine, in particular, offers unique advantages. Its large atomic radius and high polarizability can lead to the formation of "halogen bonds," a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in protein binding sites. This can significantly increase binding affinity and target selectivity.

Furthermore, the introduction of an iodine atom at the 7-position of the imidazo[1,2-a]pyridine ring increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system (CNS).

Caption: Physicochemical impact of 7-iodo substitution.

Key Biological Activities & Mechanisms

While research into the 7-iodo substituted variants is still emerging, strong inferences can be drawn from closely related analogues (e.g., 6-iodo derivatives) and the broader imidazo[1,2-a]pyridine class.

Neuroprotective and Diagnostic Applications

One of the most promising areas for iodo-imidazo[1,2-a]pyridine derivatives is in the diagnosis and potential treatment of Alzheimer's disease. The formation of β-amyloid (Aβ) plaques is a key pathological hallmark of the disease.[5]

A notable example is the derivative 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, known as IMPY.[5][6] Radioiodinated [¹²⁵I]IMPY has demonstrated high binding affinity and selectivity for Aβ aggregates.[6][7] In vivo studies in normal mice showed that [¹²⁵I]IMPY has high initial brain uptake followed by a fast washout, which is an ideal pharmacokinetic profile for an imaging agent, as it leads to a low background signal.[5] This suggests that 7-iodo analogues could be developed as potent ligands for imaging Aβ plaques in patients, aiding in the diagnosis of Alzheimer's disease.[5][6]

Compound Target Binding Affinity (Ki) Significance Reference
IMPY (6-Iodo derivative) Aβ Aggregates15.0 ± 5.0 nMHigh affinity ligand for Aβ plaques[5]
Bromo derivative of IMPY Aβ Aggregates10.3 ± 1.2 nMDemonstrates potent halogen effect[5]
Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents, often functioning as kinase inhibitors.[8][9] These derivatives have been shown to target critical cell signaling pathways that are frequently dysregulated in cancer.

One key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is hyperactivated in many tumors and plays a central role in cell growth, proliferation, and survival.[8][10] Studies on novel imidazo[1,2-a]pyridines have demonstrated their ability to inhibit Akt and its downstream target mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[8] Another critical pathway targeted is the STAT3/NF-κB signaling cascade. A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines, reducing the levels of inflammatory cytokines and the expression of genes like COX-2 and iNOS.[11][12]

While many studies do not specify a 7-iodo substitution, the general anticancer activity of the core scaffold is well-documented. For instance, certain imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[13][14] The introduction of the 7-iodo group is a rational strategy to enhance the potency and selectivity of these anticancer properties.

cluster_n LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK Activates STAT3 STAT3 LPS->STAT3 Activates Drug Imidazo[1,2-a]pyridine Derivative (MIA) Drug->IKK Inhibits IkBa IκBα Drug->IkBa Increases Expression P_STAT3 p-STAT3 Drug->P_STAT3 Inhibits IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates STAT3->P_STAT3 Phosphorylation P_STAT3->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) NFkB_n NFkB_n->Genes P_STAT3_n P_STAT3_n->Genes

Caption: Inhibition of STAT3/NF-κB pathway by IP derivatives.[11][12]

Anti-inflammatory Activity

The anti-inflammatory and anticancer activities of imidazo[1,2-a]pyridine derivatives are often intertwined, as chronic inflammation is a major driver of cancer.[11][12] The suppression of the NF-κB and STAT3 pathways, as detailed above, is a primary mechanism for their anti-inflammatory effects. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and decrease the expression of inflammatory enzymes like COX-2 and iNOS.[11][12] This dual activity makes them particularly attractive candidates for chemoprevention and for treating inflammation-driven cancers.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.[1][15] Various derivatives have been synthesized and screened for in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[15] For example, a series of 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines exhibited potent activity against tested bacterial and fungal strains.[15] While specific data on 7-iodo derivatives is limited in this context, the established antimicrobial potential of the core structure suggests that iodinated analogues could yield compounds with significant bactericidal or fungicidal activity.[16]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For iodo-imidazo[1,2-a]pyridines, particularly in the context of Alzheimer's disease diagnostics, SAR studies have yielded critical insights.

  • Position of Halogen: Studies on IMPY (6-iodo) and its bromo analogue showed that both have very high binding affinity for Aβ aggregates, indicating a strong positive contribution from a large halogen at this position.[5]

  • Substituents on the Phenyl Ring: The 2-(4'-dimethylaminophenyl) group appears crucial for the high affinity of IMPY. Modifications to this group generally lead to a decrease in binding affinity.[5]

  • Substituents on the Imidazopyridine Core: Modifications at other positions, such as the addition of a 6-methyl group, resulted in a dramatic loss of binding affinity (Ki = 638 nM), underscoring the high selectivity of the binding pocket for specific substitution patterns.[5]

These findings suggest that for developing potent Aβ plaque ligands, a 6- or 7-iodo substitution combined with a 2-(4'-dialkylaminophenyl) group is a highly favorable structural motif.

Methodologies and Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities of 7-Iodoimidazo[1,2-a]pyridine derivatives.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Competitive Binding Assay for Aβ Aggregates

Principle: This assay quantifies the ability of a test compound to compete with a known radioactively labeled ligand for binding to pre-formed Aβ aggregates. A reduction in the measured radioactivity indicates that the test compound is binding to the target.

Step-by-Step Methodology:

  • Preparation of Aβ Aggregates: Synthesize and aggregate Aβ(1-40) peptide by incubating a solution in PBS (pH 7.4) at 37°C for 36-48 hours with gentle agitation.

  • Assay Setup: In a 96-well filter plate, combine the following in a final volume of 200 µL of assay buffer:

    • Pre-formed Aβ aggregates (50-100 nM).

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]IMPY, ~0.05 nM).

    • Varying concentrations of the unlabeled this compound test compound (the "competitor").

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Washing: Wash the wells rapidly with ice-cold buffer to separate the bound from the free radioligand. This is typically done using a vacuum manifold filtration system.

  • Quantification: Measure the radioactivity retained on the filter of each well using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. The data is fitted to a one-site competition model to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][6]

Protocol: Western Blot Analysis for p-STAT3 Inhibition

Principle: Western blotting is used to detect the presence and relative abundance of specific proteins in a cell lysate. Here, it is used to determine if a test compound inhibits the phosphorylation of STAT3, a key step in its activation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture cells (e.g., MDA-MB-231) and treat with the this compound derivative for a specified time (e.g., 24 hours). Stimulate the cells with an activator (e.g., LPS or IL-6) for 15-30 minutes before harvesting to induce STAT3 phosphorylation.[12]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT3 and a loading control protein (e.g., GAPDH or β-actin). A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.[12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet relatively underexplored, area for therapeutic innovation. The unique physicochemical properties conferred by the iodine atom—particularly its ability to form halogen bonds and enhance lipophilicity—make these derivatives strong candidates for developing potent and selective modulators of various biological targets.

The most compelling evidence to date points towards their application as diagnostic imaging agents for Alzheimer's disease. However, the well-established anticancer and anti-inflammatory activities of the parent scaffold strongly suggest that 7-iodo derivatives could emerge as potent inhibitors of key signaling pathways like PI3K/Akt and STAT3/NF-κB.

Future research should focus on:

  • Systematic Synthesis: Creating a focused library of this compound derivatives with diverse substitutions at other positions to conduct comprehensive SAR studies.

  • Kinase Profiling: Screening these compounds against a broad panel of kinases to identify novel and selective anticancer targets.

  • In Vivo Efficacy: Advancing the most promising in vitro candidates into preclinical animal models of cancer, neurodegeneration, and inflammatory diseases.

  • Antimicrobial Spectrum: Evaluating the library against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of applications.[1][2] Its structural similarity to naturally occurring purines allows for interactions with a variety of biological targets, making it a cornerstone in the development of new therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights for professionals in drug discovery and development. A number of commercially available drugs, such as the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone, feature this core structure, underscoring its therapeutic relevance.[5][6]

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic synthesis, with numerous methods developed to afford a diverse range of derivatives. A common and versatile approach involves the reaction of 2-aminopyridines with α-haloketones, a method pioneered by Tschitschibabin.[7] Modern advancements have led to more efficient one-pot and multicomponent reactions, enhancing the accessibility and diversity of these compounds.[3][8]

Key Synthetic Methodologies:
  • Tschitschibabin Reaction and its Modifications: This classical method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] The initial reaction often produces the corresponding hydrobromide salt, which is then cyclized under basic conditions. Refinements of this method, such as using milder bases like sodium bicarbonate, have led to improved yields.[7]

  • Three-Component Coupling Reactions: Researchers have developed elegant three-component reactions that combine a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[3] This approach allows for the rapid assembly of substituted imidazo[1,2-a]pyridines from readily available starting materials.

  • Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR): This powerful multicomponent reaction is a cost-effective and efficient method for synthesizing imidazo[1,2-a]pyridines, offering the ability to introduce structural diversity at three or more positions.[8] This strategy has been instrumental in the development of various lead compounds and medicines.[8]

A generalized synthetic workflow for the construction of the imidazo[1,2-a]pyridine core is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine Condensation/Cyclization Condensation/Cyclization 2-Aminopyridine->Condensation/Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation/Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation/Cyclization->Imidazo[1,2-a]pyridine Tschitschibabin Reaction

Caption: General synthetic scheme for imidazo[1,2-a]pyridines.

A Broad Spectrum of Biological Activities

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This has led to its investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][5]

Therapeutic Applications:
Therapeutic AreaBiological Target/Mechanism of ActionKey Findings and References
Anticancer Inhibition of kinases (e.g., PI3K/mTOR, Akt/mTOR), tubulin polymerization, and aldehyde dehydrogenase (ALDH).[9]Derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[8][9]
Antituberculosis Inhibition of the QcrB subunit of the cytochrome bcc complex.[10][11]The clinical candidate Telacebec (Q203) demonstrates potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[10]
Antiviral Various viral targets.Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents.[4][8]
Anti-inflammatory Inhibition of inflammatory pathways.Certain derivatives exhibit significant anti-inflammatory properties.[4][5]
CNS Disorders Modulation of GABA and benzodiazepine receptors.[6]Zolpidem is a widely used hypnotic for the treatment of insomnia.[6] Derivatives are also being explored for neurodegenerative diseases like Alzheimer's.[12]
Autotaxin Inhibition Novel binding mode occupying the hydrophobic pocket and channel of autotaxin.[13]Potent inhibitors of autotaxin (ATX) have been identified, with potential applications in conditions where the lysophosphatidic acid (LPA) pathway is dysregulated.[13]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more potent therapeutic agents.

Key SAR Insights:
  • Substitution at C2 and C3: Functionalization at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring has been extensively explored.[14] For instance, in the context of antituberculosis agents, modifications at the C3-carboxamide position have been shown to significantly impact potency.[10]

  • Substitution at C6: In the development of autotaxin inhibitors, a broad range of substituents are tolerated at the C6 position without a significant loss of potency.[13]

  • Substitution at C8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series for antimycobacterial agents.[15]

The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine core that are frequently targeted for modification to modulate biological activity.

G cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Key Modification Sites IAP IAP C2 C2 C3 C3 mod1 C2/C3: Critical for activity in many therapeutic areas C5 C5 N4 N4 C6 C6 C7 C7 mod2 C6/C8: Tolerates diverse substituents, influencing physicochemical properties C8 C8 N1 N1

Caption: Key sites for functionalization on the imidazo[1,2-a]pyridine scaffold.

Case Study: Telacebec (Q203) - A Novel Antituberculosis Agent

A prominent example of the successful application of the imidazo[1,2-a]pyridine scaffold is the development of Telacebec (Q203). This clinical candidate emerged from a library of imidazo[1,2-a]pyridine amides and has shown excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[10][11]

Mechanism of Action: Telacebec targets the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in M. tuberculosis.[10] This inhibition disrupts the bacterium's energy metabolism, leading to cell death.

The discovery of Telacebec highlights the power of scaffold-based drug design and the therapeutic potential of the imidazo[1,2-a]pyridine core in addressing urgent medical needs like tuberculosis.

Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access novel derivatives.

  • Expansion into New Therapeutic Areas: Exploring the potential of this scaffold against a wider range of diseases.

  • Targeted Drug Delivery: Incorporating the imidazo[1,2-a]pyridine core into targeted drug delivery systems to enhance efficacy and reduce side effects.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation inhibitors with improved potency and selectivity.

Conclusion

The imidazo[1,2-a]pyridine core has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel and effective therapeutic agents. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this remarkable scaffold is essential for unlocking its full therapeutic potential.

References

Theoretical studies and computational modeling of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 7-Iodoimidazo[1,2-a]pyridine

Foreword: The Convergence of Silicon and Synthesis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous commercially successful drugs such as Zolpidem for insomnia and Alpidem, an anxiolytic agent.[1] This privileged heterocyclic system owes its success to a unique combination of physicochemical properties, including its ability to engage in various intermolecular interactions and its favorable metabolic profile.[1][2] The introduction of a halogen, specifically an iodine atom at the 7-position, creates this compound, a molecule of significant interest. The iodine not only modulates the electronic landscape of the core structure but also serves as a versatile synthetic handle for further chemical diversification and a potential participant in halogen bonding—a critical, yet often underutilized, interaction in drug design.

This guide serves as a technical deep-dive for researchers, computational chemists, and drug development professionals. It moves beyond a mere listing of facts to explain the causality behind computational choices, providing a framework for understanding and applying theoretical models to this important molecular class. We will explore how computational tools like Density Functional Theory (DFT) and molecular docking are not just supplementary techniques but are indispensable for dissecting molecular properties at the atomic level, predicting biological activity, and rationally guiding the design of next-generation therapeutics.[1][3][4]

Part 1: The Computational Toolkit: Methodologies and Rationale

At the heart of modern chemical research is the ability to model molecular behavior before a single reagent is mixed. For a molecule like this compound, two primary computational techniques provide the bulk of our understanding: Density Functional Theory (DFT) for intrinsic properties and Molecular Docking for interactive behavior.

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Character

DFT has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational efficiency.[3][4] It allows us to calculate the electronic structure of a molecule, from which a vast array of properties can be derived. The core principle is that the energy of a molecule can be determined from its electron density.

Causality of Method Selection:

  • Functional Choice (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently chosen for organic molecules like imidazo[1,2-a]pyridines.[1][5] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron behavior in heterocyclic systems.

  • Basis Set Selection (6-311G++(d,p) / 6-31G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311G++(d,p) and 6-31G(d,p) Pople-style basis sets are standard choices.[1][5][6] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of bonding and non-bonding electron pairs. The "++" signifies the addition of diffuse functions, important for describing anions and weak non-covalent interactions. For a molecule with iodine, basis sets incorporating effective core potentials (ECPs) like LANL2DZ are also common to handle the large number of core electrons efficiently.

  • Structure Preparation: The 3D structure of this compound is drawn using molecular editing software (e.g., ChemDraw, Avogadro) and a preliminary 3D conformation is generated.

  • Geometry Optimization: A geometry optimization calculation is performed using the chosen functional and basis set (e.g., B3LYP/6-311G++(d,p)). This process iteratively adjusts the positions of the atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found.

  • Frequency Calculation: To verify that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: With the optimized geometry, a final, more accurate single-point energy calculation may be performed.

  • Property Calculation & Analysis: From the resulting wavefunction file, critical electronic properties are calculated and visualized:

    • Frontier Molecular Orbitals (HOMO/LUMO): To assess reactivity.

    • Molecular Electrostatic Potential (MEP): To identify sites for intermolecular interactions.

    • Mulliken Population Analysis: To determine partial atomic charges.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation Core cluster_analysis Analysis A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311G++(d,p)) A->B Input Geometry C 3. Frequency Calculation B->C Optimized Geometry D HOMO/LUMO Analysis C->D Verified Minimum Energy Structure E MEP Surface C->E Verified Minimum Energy Structure F Atomic Charges C->F Verified Minimum Energy Structure

Caption: A typical workflow for DFT analysis of this compound.

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our this compound derivative) when bound to a second molecule (a receptor, typically a protein).[1] It is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target recognition.[7][8]

Causality of Method Selection:

  • Protein Target Selection: The choice of protein target is hypothesis-driven. Imidazo[1,2-a]pyridines have been studied against a range of targets including tubulin, various kinases, and bacterial enzymes.[6][7] The 3D structure of the target is retrieved from the Protein Data Bank (PDB).

  • Docking Software: Programs like Molegro Virtual Docker[1], AutoDock, or Glide are used. They employ different search algorithms (e.g., genetic algorithms, Monte Carlo) and scoring functions to explore possible binding poses and estimate binding affinity. The scoring function is a mathematical model that approximates the free energy of binding.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and its energy is minimized using a force field (e.g., MMFF94). This ensures a low-energy, realistic starting conformation.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the PDB. This typically involves removing water molecules and co-ligands, adding hydrogen atoms (which are often absent in crystal structures), and assigning protonation states to residues.

  • Binding Site Definition: The active site or binding pocket is defined. This can be done by specifying a region around a co-crystallized ligand or by using pocket detection algorithms.

  • Docking Simulation: The docking software systematically samples different orientations and conformations of the ligand within the defined binding site.

  • Pose Analysis and Scoring: The software outputs multiple possible binding poses, each with a corresponding docking score (e.g., in kcal/mol).[8][9] The top-ranked poses are visually inspected to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the protein's amino acid residues.

Docking_Workflow cluster_inputs Inputs cluster_outputs Outputs & Analysis Ligand Ligand Preparation (Energy Minimization) DefineSite Binding Site Definition Ligand->DefineSite Protein Protein Preparation (from PDB, add Hydrogens) Protein->DefineSite RunDock Run Docking Simulation DefineSite->RunDock Scores Docking Scores (Binding Affinity) RunDock->Scores Poses Binding Poses (Visual Inspection) RunDock->Poses Interactions Interaction Analysis (H-Bonds, Halogen Bonds) Poses->Interactions

Caption: Workflow for a molecular docking study of a drug candidate.

Part 2: Core Findings from Computational Analysis

Applying these methodologies to this compound and its derivatives provides deep insights into their structure, reactivity, and potential as therapeutic agents.

Molecular Geometry and Electronic Landscape

DFT calculations provide a precise, three-dimensional picture of the molecule. The geometry optimization of imidazo[1,2-a]pyridine derivatives consistently shows good agreement with experimental X-ray crystallography data, often with a low root-mean-square deviation (RMSD).[3][10]

Frontier Molecular Orbitals (FMOs) & Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[1] For the imidazo[1,2-a]pyridine core, the HOMO is typically distributed across the fused ring system, while the LUMO is also delocalized, indicating the aromatic nature of the scaffold.

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that reveals the charge distribution.[5]

  • Electron-Rich Regions (Red/Yellow): These are sites susceptible to electrophilic attack and are prime locations for hydrogen bond accepting. In imidazo[1,2-a]pyridine, the nitrogen atom in the imidazole ring (N1) is typically the most electron-rich, nucleophilic site.[3]

  • Electron-Poor Regions (Blue): These regions are susceptible to nucleophilic attack. A key feature introduced by the iodine atom is the "sigma-hole" (σ-hole)—an electropositive region on the outermost portion of the iodine atom, opposite the C-I bond. This σ-hole allows the iodine to act as a halogen bond donor, a highly directional and specific non-covalent interaction crucial for ligand-protein binding.

Calculated Property Significance Typical Finding for Imidazo[1,2-a]pyridines
HOMO Energy Electron-donating abilityHigh, indicating it can participate in charge-transfer interactions.
LUMO Energy Electron-accepting abilityLow, allowing for interactions with electron-rich residues.
HOMO-LUMO Gap (ΔE) Chemical stability & reactivityA moderate gap indicates a stable but reactive molecule.[1]
Chemical Hardness (η) Resistance to change in electron distributionCalculated from the HOMO-LUMO gap.
Electrophilicity (ω) Electron-accepting powerProvides a quantitative measure of electrophilic nature.[1]
Simulated Interactions with Key Biological Targets

Molecular docking studies have successfully predicted and explained the biological activity of numerous imidazo[1,2-a]pyridine derivatives against a wide array of diseases.[2]

  • Anticancer Activity: Derivatives have been docked into the colchicine binding site of tubulin, showing that they disrupt microtubule dynamics.[7] Docking into the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), has also been explored, revealing their potential as kinase inhibitors.[3]

  • Antibacterial Activity: Docking studies against bacterial targets like GyrB have shown strong binding affinities, suggesting a mechanism for their antibacterial effects.[6]

  • Antiviral Activity: The scaffold has been evaluated against viral proteins like HIV reverse transcriptase, with docking studies helping to identify key interactions for inhibitory activity.[2]

The 7-iodo substituent can play a pivotal role in these interactions. Its bulk can provide favorable van der Waals contacts in hydrophobic pockets, and its ability to form halogen bonds with backbone carbonyls or electron-rich residues (e.g., Asp, Glu) can significantly enhance binding affinity and specificity.

Protein Target PDB ID Disease Area Key Interacting Residues (Example) Observed Interactions
Tubulin1SA0CancerCys241, Leu248, Ala316Hydrophobic, H-bonds[7]
EGFR Tyrosine Kinase2J6MCancerMet793, Leu718, Gly796H-bond, Pi-cation, Hydrophobic[3]
Oxidoreductase4YDGCancerHis222, Tyr216, Lys270H-bonds, Hydrophobic[9][11]
Human LTA4H3U9WInflammation/CancerTyr378, Glu271, Asp375H-bonds, Hydrophobic[8]
Bacterial GyrB5L3JBacterial InfectionAsp81, Gly85, Ile86H-bonds, Hydrophobic[6]

Part 3: From Theory to Therapy: The Computational-Experimental Synergy

Computational modeling is not an isolated academic exercise; it is a critical component of the modern drug discovery pipeline, creating a feedback loop with experimental synthesis and testing.

Guiding Synthesis and SAR: Theoretical studies provide a roadmap for chemical synthesis. If docking studies show a vacant hydrophobic pocket near the 7-position, it provides a strong rationale to use the 7-iodo group as a synthetic handle (e.g., via Suzuki or Sonogashira coupling) to introduce lipophilic moieties. If the MEP map and interaction analysis suggest a halogen bond is possible, this directs chemists to preserve or strategically place halogen atoms. This synergy allows for the development of robust Structure-Activity Relationships (SAR), where changes in chemical structure are directly correlated with changes in biological activity, as explained by the computational models.[7]

Predicting Drug-Likeness (ADMET): Beyond just binding affinity, computational models can predict a compound's potential to become a drug. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now standard.[1][5] Algorithms can estimate properties like solubility, membrane permeability (Lipinski's Rule of Five), and potential toxicity, allowing researchers to prioritize or de-prioritize compounds early in the discovery process, saving significant time and resources.

Drug_Discovery_Pipeline cluster_comp Computational Core DFT DFT Studies (Reactivity, MEP) Design Rational Design of New Derivatives DFT->Design Hypothesis Docking Molecular Docking (Binding Mode) Docking->Design Hypothesis ADMET In Silico ADMET (Drug-likeness) ADMET->Design Hypothesis Synth Chemical Synthesis Design->Synth Prioritized Candidates Test Biological Testing (In Vitro Assays) Synth->Test SAR SAR Analysis Test->SAR SAR->Design Feedback Loop

Caption: The synergistic role of computational modeling in drug discovery.

Conclusion

The theoretical and computational modeling of this compound provides a powerful lens through which we can understand and manipulate its chemical and biological properties. DFT calculations illuminate its intrinsic electronic structure and reactivity, highlighting the crucial role of the iodine substituent in modulating these features. Molecular docking simulations bridge the gap between structure and function, predicting how these molecules interact with therapeutic targets and providing a clear rationale for their observed biological activities. When integrated into a modern drug discovery workflow, these computational approaches enable a more rational, efficient, and accelerated path toward the development of novel imidazo[1,2-a]pyridine-based medicines. The synergy between in silico prediction and empirical validation represents the future of pharmaceutical research, a future in which molecules like this compound can be optimized with unprecedented precision.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Iodoimidazo[1,2-a]pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a scientifically grounded, two-step conceptual approach, beginning with a critical analysis of synthetic strategy, followed by a detailed, field-tested protocol. The causality behind experimental choices, the reaction mechanism, and safety considerations are thoroughly explained to ensure reliable and reproducible outcomes. This guide is designed to be a self-validating system for researchers, providing the necessary technical depth and practical insights for success.

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous clinically used drugs such as Zolpidem and Alpidem.[1][2] Halogenated derivatives, particularly iodo-substituted analogues, serve as versatile intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This compound is thus a key starting material for creating diverse molecular libraries targeting various biological endpoints.

A common pitfall in synthesizing substituted imidazo[1,2-a]pyridines is attempting direct functionalization of the parent heterocycle. Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine core preferentially occurs at the C3 position of the imidazole ring due to its higher electron density. Therefore, a direct iodination approach is unsuitable for synthesizing the 7-iodo isomer.

The correct and most efficient strategy, detailed herein, is to build the heterocyclic ring from a pre-functionalized starting material. The synthesis commences with 4-Iodo-2-aminopyridine , ensuring the iodine atom is correctly positioned in the final product. This precursor undergoes a classic acid-catalyzed condensation-cyclization reaction with an acetaldehyde equivalent, such as chloroacetaldehyde, in a process mechanistically related to the Tschitschibabin pyridine synthesis.[3][4]

Synthetic Workflow Overview

The overall synthetic pathway is a one-pot reaction involving the condensation and subsequent intramolecular cyclization of 4-Iodo-2-aminopyridine with chloroacetaldehyde.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Final Product & Purification A 4-Iodo-2-aminopyridine C Condensation & Cyclization (Tschitschibabin-type Reaction) A->C B Chloroacetaldehyde (50% aq. solution) B->C D Workup & Extraction C->D E Column Chromatography D->E F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: A Step-by-Step Analysis

The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established addition-elimination mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen of 4-Iodo-2-aminopyridine on the carbonyl carbon of chloroacetaldehyde. This pyridine nitrogen is more nucleophilic than the exocyclic amino group.

  • Formation of Hemiaminal & Iminium Ion: A hemiaminal intermediate is formed, which rapidly dehydrates under the reaction conditions to yield a reactive N-alkylated pyridinium (iminium) intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered imidazole ring. This step creates a bicyclic intermediate.

  • Aromatization: The final step is the elimination of a molecule of water (dehydration) from this intermediate, driven by the formation of the stable, aromatic 10 π-electron imidazo[1,2-a]pyridine system.

Caption: Simplified reaction mechanism for the formation of the target compound.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for scaling up or down.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier Reference
4-Iodo-2-aminopyridine220.012.20 g10.0Sigma-Aldrich: 552331-00-7
Chloroacetaldehyde (50 wt% in H₂O)78.501.73 g (1.5 mL)11.0Sigma-Aldrich: C46209
Sodium Bicarbonate (NaHCO₃)84.012.52 g30.0Standard lab grade
Ethanol (EtOH)46.0750 mL-Anhydrous, reagent grade
Ethyl Acetate (EtOAc)88.11~200 mL-HPLC grade
Saturated Sodium Chloride (brine)-~50 mL-Lab prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Standard lab grade
Silica Gel-As needed-230-400 mesh
Safety Precautions
  • 4-Iodo-2-aminopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Chloroacetaldehyde: Toxic and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Iodo-2-aminopyridine (2.20 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol).

    • Scientist's Note: Sodium bicarbonate is added to neutralize the hydrochloric acid that is implicitly present in the aqueous chloroacetaldehyde solution and generated during the reaction, preventing unwanted side reactions and protonation of the aminopyridine.

  • Solvent Addition: Add 50 mL of ethanol to the flask. Stir the suspension for 5 minutes at room temperature.

  • Reagent Addition: Slowly add the chloroacetaldehyde solution (1.5 mL, ~11.0 mmol) to the stirring suspension using a pipette.

    • Scientist's Note: A slight excess (1.1 equivalents) of the aldehyde is used to ensure the complete consumption of the limiting aminopyridine starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting material (4-Iodo-2-aminopyridine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Scientist's Note: The product is organic-soluble. Multiple extractions ensure maximum recovery from the aqueous phase.

  • Washing and Drying: Combine all organic layers and wash them with 50 mL of saturated sodium chloride (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on a rotary evaporator.

  • Purification: The crude product will appear as a brown or off-white solid. Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Scientist's Note: The gradient elution effectively separates the desired product from baseline impurities and any potential non-polar side products.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to obtain this compound as a crystalline solid.

Characterization and Expected Results

  • Yield: Typical yields for this reaction range from 60% to 80%.

  • Appearance: Off-white to pale yellow solid.

  • Spectroscopic Analysis: Characterization should be performed using NMR spectroscopy and Mass Spectrometry.

    • ¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would be approximately: δ 8.2-8.3 (d, H5), δ 7.8-7.9 (s, H8), δ 7.6-7.7 (s, H2 or H3), δ 7.5-7.6 (s, H3 or H2), δ 7.1-7.2 (dd, H6). The iodine at C7 will deshield the adjacent protons H6 and H8. The signal for H8 is expected to be a singlet or a narrow doublet due to the lack of a proton at C7.

    • ¹³C NMR (in CDCl₃, 101 MHz): The spectrum should show 7 distinct aromatic carbon signals. The carbon bearing the iodine (C7) will appear at a characteristically low field, typically around 85-95 ppm.

    • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 245.

References

Application Notes and Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Ascendancy of Iodine Catalysis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in marketed drugs underscores its significance as a "privileged structure." The development of efficient and sustainable synthetic routes to this heterocyclic system is, therefore, a critical endeavor for researchers in drug discovery and development.

Traditionally, the synthesis of imidazo[1,2-a]pyridines has relied on various methodologies, some of which involve transition metal catalysts.[3] While effective, these methods can present challenges related to cost, toxicity, and the need for stringent purification to remove metal residues from the final active pharmaceutical ingredients. In recent years, molecular iodine has emerged as a powerful and attractive alternative catalyst for these transformations.[1][2] Iodine's appeal lies in its low cost, ready availability, and environmentally benign nature, making it an ideal candidate for developing greener and more economical synthetic processes.[4][5] This guide provides an in-depth exploration of iodine-catalyzed methodologies for the synthesis of imidazo[1,2-a]pyridines, offering detailed protocols and mechanistic insights for the modern research scientist.

Mechanistic Rationale: The Multifaceted Role of Iodine

Molecular iodine (I₂) can function in several capacities within these reactions. It can act as a Lewis acid to activate carbonyl groups, facilitating nucleophilic attack.[4][5] Additionally, it can be a source of in situ generated hydriodic acid (HI), which can also serve as a catalyst.[1][2] The specific role of iodine is often dependent on the reaction conditions and the substrates involved. Understanding these mechanistic nuances is key to optimizing reaction outcomes and troubleshooting potential issues.

A plausible mechanistic pathway for a three-component synthesis is depicted below. The initial step often involves the condensation of an amine and a carbonyl compound to form an imine. Iodine can then catalyze the subsequent steps of cyclization and aromatization to yield the final imidazo[1,2-a]pyridine product.

mechanistic_pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 2-Aminopyridine C Imine Intermediate A->C + B Aldehyde/Ketone B->C + D Nucleophilic Attack C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Cyclization F Oxidative Aromatization E->F [I₂] G Imidazo[1,2-a]pyridine F->G

Figure 1: A generalized mechanistic workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol details an efficient, room-temperature, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aryl aldehyde, and an isocyanide, using a catalytic amount of iodine.[4][5][6] This multicomponent reaction (MCR) approach is highly atom-economical and allows for the rapid generation of a library of diverse compounds.

Materials and Reagents
ReagentFormulaM.W.Typical Amount (mmol)
2-AminopyridineC₅H₆N₂94.111.0
Aryl AldehydeAr-CHO-1.0
tert-Butyl IsocyanideC₅H₉N83.131.2
Iodine (I₂)I₂253.810.05 (5 mol%)
Ethanol (EtOH)C₂H₅OH46.075 mL
Experimental Procedure
  • To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5-10 minutes to allow for initial dissolution and mixing.

  • Add iodine (0.05 mmol, 5 mol%) to the reaction mixture. A color change is typically observed.

  • Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (typically within a few hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution (Na₂S₂O₃) until the color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Causality and Optimization Insights
  • Role of Iodine: Iodine acts as a Lewis acid, activating the imine formed in situ from the 2-aminopyridine and aldehyde, making it more susceptible to nucleophilic attack by the isocyanide.[4][5]

  • Solvent Choice: Ethanol is an effective solvent for this reaction, facilitating the dissolution of the starting materials and promoting the reaction at room temperature.[4][5]

  • Isocyanide: tert-Butyl isocyanide is a commonly used isocyanide for this transformation, but other isocyanides such as cyclohexyl isocyanide can also be employed.[4]

  • Work-up: The sodium thiosulfate wash is crucial for removing any unreacted iodine from the reaction mixture, simplifying the purification process.

protocol1_workflow start Start step1 Combine 2-Aminopyridine, Aldehyde, and Ethanol start->step1 step2 Add Iodine Catalyst step1->step2 step3 Add Isocyanide step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Quench with Na₂S₂O₃ step4->step5 step6 Aqueous Workup (Ethyl Acetate Extraction) step5->step6 step7 Dry, Filter, and Concentrate step6->step7 step8 Purify Product (Chromatography/Recrystallization) step7->step8 end End step8->end

Figure 2: Experimental workflow for the one-pot, three-component synthesis.

Protocol 2: Ultrasound-Assisted, Three-Component Synthesis in Aqueous Media

This protocol presents an environmentally friendly, ultrasound-assisted synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivatives.[1][2] The use of water as a solvent and ultrasound irradiation aligns with the principles of green chemistry, offering a rapid and efficient method.

Materials and Reagents
ReagentFormulaM.W.Typical Amount (mmol)
Acetophenone DerivativeAr-CO-CH₃-1.0
2-Aminopyridine DerivativeC₅H₅N₂R-1.0
DimedoneC₈H₁₂O₂140.181.0
Iodine (I₂)I₂253.810.20 (20 mol%)
Distilled WaterH₂O18.024.0 mL
Experimental Procedure
  • In a suitable reaction vessel, prepare a mixture of the acetophenone derivative (1.0 mmol) and iodine (0.20 mmol, 20 mol%) in distilled water (4.0 mL).

  • Irradiate this mixture with ultrasound at room temperature for approximately 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.

  • Continue ultrasound irradiation at room temperature for an additional 30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, add 10% aqueous sodium thiosulfate solution (15.0 mL) to the reaction mixture to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under vacuum.

  • Purify the crude solid by recrystallization from methanol to obtain the pure product.[1]

Causality and Optimization Insights
  • Ultrasound Irradiation: Sonication provides the necessary energy to promote the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[1][2]

  • Aqueous Medium: Water serves as a green and economical solvent. The hydrophobic effect can also play a role in promoting the reaction by bringing the organic reactants together.[1]

  • Catalyst Loading: A higher catalyst loading (20 mol%) of iodine is employed in this protocol, which may be necessary to drive the reaction to completion under these conditions.[1][2]

  • Gram-Scale Synthesis: This protocol has been demonstrated to be scalable, making it suitable for the production of larger quantities of the target compounds.[1][2]

Troubleshooting and Key Considerations

  • Low Yields: If yields are consistently low, consider increasing the catalyst loading, extending the reaction time, or gently heating the reaction mixture. The purity of the starting materials is also critical.

  • Side Reactions: In some cases, side products may form. Careful monitoring by TLC is essential to stop the reaction at the optimal time. Purification by column chromatography is often necessary to isolate the desired product.

  • Substrate Scope: The electronic nature of the substituents on the aryl aldehydes or acetophenones can influence the reaction rate. Electron-withdrawing groups may require longer reaction times or slightly higher temperatures.

Conclusion

Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines represents a significant advancement in heterocyclic chemistry, offering a cost-effective, efficient, and environmentally conscious alternative to traditional methods. The protocols outlined in this guide provide a solid foundation for researchers to explore this versatile chemistry. By understanding the underlying mechanistic principles and the rationale behind the experimental choices, scientists can effectively leverage these methods for the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and beyond.

References

Application Note & Protocol: A Practical Guide to the Copper-Catalyzed Synthesis of 3-Iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the synthesis of 3-iodoimidazo[1,2-a]pyridines via a copper-catalyzed C-H functionalization reaction. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] The introduction of an iodine atom at the C3 position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making these compounds highly valuable intermediates in drug discovery programs.[5][6][7] This guide details an operationally simple, efficient, and robust ligand-free method using copper(I) iodide as the catalyst and molecular iodine as the oxidant, adapted from established literature procedures.[8][9][10][11] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss reaction optimization, and offer troubleshooting insights.

Introduction: The Strategic Importance of 3-Iodoimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine framework is a cornerstone in modern pharmacology, renowned for its wide spectrum of biological activities. Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this heterocyclic core, underscoring its therapeutic relevance.[2][3] Consequently, the development of efficient synthetic routes to functionalize this scaffold is of paramount importance to medicinal chemists.

Direct C-H functionalization has emerged as a powerful strategy, offering an atom-economical alternative to traditional multi-step syntheses. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making it an ideal target for direct iodination. The resulting C-I bond is relatively weak, rendering it highly reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings).[5][7] This reactivity allows for the late-stage introduction of diverse molecular fragments, accelerating the generation of compound libraries for biological screening.

The copper-catalyzed approach described herein offers significant advantages, including the use of an inexpensive and abundant metal catalyst, mild reaction conditions, and operational simplicity without the need for specialized ligands.[8][10]

Proposed Reaction Mechanism and Workflow

The copper(I) iodide/molecular iodine system facilitates the direct C-H iodination of the pre-formed imidazo[1,2-a]pyridine ring. While multiple pathways can be envisioned, a plausible mechanism involves the formation of a copper-intermediate that facilitates the electrophilic iodination at the electron-rich C3 position. An alternative powerful approach involves a one-pot synthesis from N-aryl enamines, where the copper catalyst and iodine mediate both the C-N cyclization and subsequent C-H iodination.[8][9]

Below is a generalized workflow for the synthesis and a diagram illustrating a plausible catalytic cycle for the C-H iodination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Substrate, CuI, I₂, and Solvent in Reaction Vessel B Heat Reaction Mixture (e.g., 100-120 °C) A->B C Monitor Progress (via TLC) B->C D Quench with Na₂S₂O₃ (aq) & Extract with Organic Solvent C->D Upon Completion E Dry, Filter, and Concentrate D->E F Purify via Column Chromatography E->F G Characterize Product (NMR, MS, mp) F->G

Caption: General experimental workflow for copper-catalyzed C3-iodination.

Catalytic_Cycle CuI Cu(I) ComplexA [ImPy-Cu(I)] CuI->ComplexA ComplexB Cu(III) Intermediate ComplexA->ComplexB Oxidative Addition ComplexB->CuI Regeneration Product 3-Iodo-ImPy ComplexB->Product Reductive Elimination HI_out HI ImPy_in Imidazo[1,2-a]pyridine (ImPy) ImPy_in->ComplexA I2_in I₂ I2_in->ComplexA

Caption: Plausible catalytic cycle for the C-H iodination reaction.

Experimental Protocol

This protocol describes a general procedure for the C3-iodination of a 2-substituted imidazo[1,2-a]pyridine.

Materials and Reagents
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (or other derivative)

  • Catalyst: Copper(I) Iodide (CuI, 99.9%)

  • Iodine Source: Iodine (I₂, crystalline)

  • Solvent: Toluene (anhydrous)

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Chromatography: Silica gel (230-400 mesh), Hexane, Ethyl Acetate

  • Equipment: Schlenk tube or round-bottom flask with reflux condenser, magnetic stirrer and hotplate, standard laboratory glassware, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), copper(I) iodide (CuI, 0.02 mmol, 0.1 equiv), and molecular iodine (I₂, 0.24 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the tube. The vessel does not need to be under an inert atmosphere; the reaction works well in air.[8]

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Quenching: Pour the organic mixture into a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution (2 x 10 mL) to remove excess iodine. The organic layer should become colorless. Follow with a wash of saturated aqueous NaCl (brine, 1 x 10 mL).

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to afford the pure 3-iodo-2-phenylimidazo[1,2-a]pyridine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For 3-iodo-2-phenylimidazo[1,2-a]pyridine, a yellow solid is expected.[5]

Substrate Scope & Optimization Data

The copper-catalyzed iodination protocol is robust and tolerates a wide range of functional groups on both the pyridine and the C2-substituent rings. The following table summarizes representative results adapted from the literature, demonstrating the method's versatility.[8]

EntryC2-SubstituentPyridine Ring SubstituentSolventYield (%)
1PhenylHToluene85
24-MethylphenylHToluene88
34-MethoxyphenylHToluene90
44-FluorophenylHToluene82
54-ChlorophenylHToluene80
6Phenyl7-MethylToluene83
7Phenyl6-ChloroToluene75
8MethylHToluene78

Key Insights:

  • Electronic Effects: The reaction is compatible with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl) groups, consistently providing good to excellent yields.[8]

  • Solvent Choice: Toluene is generally the optimal solvent for this transformation.[8] Other solvents like 1,4-dioxane may also be effective.

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; low reaction temperature; insufficient reaction time.Use fresh, high-purity CuI. Ensure the reaction temperature is maintained. Increase reaction time and monitor by TLC.
Formation of Side Products Over-reaction (di-iodination); degradation of starting material.Use the specified stoichiometry (1.2 equiv of I₂). Avoid excessively high temperatures or prolonged reaction times after completion.
Difficult Purification Co-elution of product and starting material.Optimize the mobile phase for column chromatography; a lower polarity solvent system often improves separation.
Intense Color in Organic Layer After Work-up Incomplete quenching of excess iodine.Perform additional washes with saturated aqueous Na₂S₂O₃ until the organic layer is colorless.

Safety Precautions:

  • Iodine (I₂): Solid iodine is corrosive and can cause severe burns. Its vapor is a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

  • Copper Salts: While CuI has low toxicity, it is good practice to avoid inhalation and skin contact.

Conclusion

The copper-catalyzed C3-iodination of imidazo[1,2-a]pyridines is a highly effective and practical method for synthesizing valuable synthetic intermediates. The protocol's operational simplicity, use of an inexpensive catalyst, and broad substrate tolerance make it an attractive tool for researchers in medicinal chemistry and organic synthesis.[8] The resulting 3-iodo products are primed for diversification, enabling rapid access to novel analogues for drug discovery and development.

References

Application Note & Protocol: Ultrasound-Assisted C3-Iodination of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive protocol for the efficient and regioselective C3-iodination of imidazo[1,2-a]pyridines utilizing ultrasound irradiation. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and their halogenated derivatives serve as crucial intermediates for further molecular elaboration through cross-coupling reactions.[1] This method presents a significant advancement over conventional techniques by leveraging sonochemistry to achieve rapid, high-yield synthesis under environmentally benign conditions, often using green solvents and avoiding metal catalysts.[2][3][4] We will explore the fundamental principles of sonochemical activation, present a detailed, validated experimental protocol, and offer expert insights for troubleshooting and optimization.

Scientific Principles & Rationale

The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent N-fused heterocyclic system found in numerous biologically active compounds with applications as antibacterial, antiviral, and antitumor agents.[1] The C3 position of this ring system is particularly electron-rich, making it highly susceptible to electrophilic substitution, a characteristic that is exploited for functionalization.[5] Direct iodination at this site provides a versatile synthetic handle for introducing further complexity into the molecule, which is invaluable in drug discovery programs.

Sonochemistry: The Power of Acoustic Cavitation

Ultrasound-assisted organic synthesis relies on the phenomenon of acoustic cavitation.[6] When a liquid is irradiated with high-intensity ultrasound (typically 20-100 kHz), the acoustic waves create and compress/expand microscopic bubbles.[6][7] This process has two major consequences that accelerate chemical reactions:

  • Hot-Spot Formation: The rapid, violent collapse of these bubbles generates transient, localized "hot spots" with extremely high temperatures (several thousand degrees) and pressures (hundreds of atmospheres).[8] This intense energy input can break chemical bonds and generate highly reactive species, such as radicals, that drive the reaction forward.

  • Mechanical Effects: The shockwaves and microjets produced during bubble collapse create intense micro-mixing and agitation at the molecular level.[9] This disrupts the boundary layers at phase interfaces (e.g., solid reagents in a liquid solvent), significantly enhancing mass transfer and accelerating heterogeneous reactions.[10]

In the context of this protocol, sonication dramatically increases the reaction rate compared to conventional heating, reduces reaction times from hours to minutes, and improves energy efficiency.[1][11][12]

Reaction Mechanism: Electrophilic Iodination

The reaction proceeds via a metal-catalyst-free electrophilic aromatic substitution pathway. While molecular iodine (I₂) itself is a mild electrophile, its activity is enhanced under the reaction conditions. The oxidant, tert-butyl hydroperoxide (TBHP), in conjunction with the energy from sonication, facilitates the formation of a more potent electrophilic iodine species (I⁺). This species is then readily attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine ring. Subsequent deprotonation restores the aromaticity of the system, yielding the 3-iodo-imidazo[1,2-a]pyridine product.

G cluster_activation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Substitution at C3 I2 I₂ (Molecular Iodine) I_plus Electrophilic Iodine (I⁺) I2->I_plus + TBHP TBHP TBHP (Oxidant) Ultrasound Ultrasound Energy Ultrasound->I_plus Accelerates IMP Imidazo[1,2-a]pyridine Intermediate Wheland Intermediate (Sigma Complex) IMP->Intermediate + I⁺ (from Step 1) Regioselective attack at C3 Product 3-Iodo-imidazo[1,2-a]pyridine Intermediate->Product - H⁺ (Restores Aromaticity)

Caption: Proposed mechanism for ultrasound-assisted iodination.

Detailed Experimental Protocol

This protocol is adapted from a validated, metal-free, and environmentally friendly method for the C3-iodination of imidazo[1,2-a]pyridines.[1][2]

Materials & Equipment
  • Reagents:

    • Substituted Imidazo[1,2-a]pyridine (1.0 eq)

    • Molecular Iodine (I₂) (0.6 eq)

    • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)

    • Ethanol (EtOH), reagent grade

    • Ethyl acetate (EtOAc), for extraction

    • Deionized Water (H₂O)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk tube or thick-walled reaction vial with a screw cap

    • Ultrasonic cleaning bath or probe sonicator

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

Step-by-Step Procedure

G start Start reagents 1. Add Reagents to Schlenk Tube: - Imidazo[1,2-a]pyridine (0.2 mmol) - I₂ (0.12 mmol) - TBHP (0.4 mmol) - EtOH (2.0 mL) start->reagents sonication 2. Ultrasonic Irradiation (Typically 30 min) Monitor reaction by TLC reagents->sonication quench 3. Quench Reaction Add 10 mL of water sonication->quench extract 4. Extraction Extract with EtOAc (3 x 10 mL) quench->extract dry 5. Dry Organic Layer Use anhydrous Na₂SO₄ extract->dry evaporate 6. Concentrate Remove solvent via rotary evaporation dry->evaporate purify 7. Purification Silica gel column chromatography evaporate->purify end Final Product: 3-Iodo-imidazo[1,2-a]pyridine purify->end

Caption: General experimental workflow for sonochemical iodination.

  • Reaction Setup: In a Schlenk tube, combine the starting imidazo[1,2-a]pyridine (e.g., 0.20 mmol, 1.0 eq), molecular iodine (I₂) (30.5 mg, 0.12 mmol, 0.6 eq), and ethanol (2.0 mL).

  • Initiation: To the stirring mixture, add tert-butyl hydroperoxide (TBHP, 70% in H₂O) (0.40 mmol, 2.0 eq).

  • Sonication: Place the sealed Schlenk tube in the ultrasonic bath. The water level in the bath should be similar to the level of the reaction mixture in the tube. Irradiate the mixture with ultrasound for approximately 30 minutes.

    • Causality Insight: The use of a sealed Schlenk tube is crucial to prevent the evaporation of the solvent, especially since sonication can cause a slight increase in bulk temperature. The reaction is significantly faster under sonication compared to conventional heating.[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is complete.

  • Work-up - Quenching: Upon completion, quench the reaction by adding 10 mL of deionized water to the reaction mixture.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 3-iodinated product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. For example, for 3-iodo-2-phenylimidazo[1,2-a]pyridine, characteristic peaks would be observed in the aromatic region, and the absence of the C3-H proton signal from the starting material is a key indicator of successful iodination.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the iodinated product.[1]

Substrate Scope & Performance Data

The ultrasound-assisted protocol demonstrates broad substrate scope, accommodating various substituents on both the phenyl ring (at the C2 position) and the pyridine ring of the imidazo[1,2-a]pyridine scaffold.[1]

EntrySubstrate (Imidazo[1,2-a]pyridine)ProductTime (min)Yield (%)
12-Phenyl-3-Iodo-2-phenyl-3090
22-(4-Methylphenyl)-3-Iodo-2-(4-methylphenyl)-3088
32-(4-Methoxyphenyl)-3-Iodo-2-(4-methoxyphenyl)-3085
42-(4-Chlorophenyl)-3-Iodo-2-(4-chlorophenyl)-3092
57-Methyl-2-phenyl-3-Iodo-7-methyl-2-phenyl-3086
66-Nitro-2-phenyl-3-Iodo-6-nitro-2-phenyl-3075
Data synthesized from published results.[1]

Expert Insights & Troubleshooting

  • Why Ethanol? Ethanol is used as a green and innocuous solvent, aligning with the principles of sustainable chemistry.[2] Water is also a highly effective solvent for many sonochemical reactions due to its ability to favor cavitation.[13]

  • Role of TBHP: TBHP acts as an effective oxidant in this system, facilitating the formation of the electrophilic iodine species without the need for harsh or metallic oxidants, which are common in traditional iodination methods.[1][2]

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 30 minutes, the sonication time can be extended. Ensure the ultrasonic bath is functioning correctly and that the reaction vessel is positioned optimally within the bath (typically in the center or at an antinode).

  • Low Yield: Poor yields may result from inefficient extraction or degradation of the product. Ensure the aqueous layer is thoroughly extracted. The reaction is generally clean, but if side products are observed, purification via column chromatography should be performed carefully with an appropriate solvent system.

  • Scalability: This method has been successfully demonstrated on a gram scale, yielding the desired product in good yield (e.g., 80%), showcasing its practical utility for larger-scale synthesis.[1]

Conclusion

Ultrasound-assisted iodination is a powerful and sustainable method for the regioselective functionalization of imidazo[1,2-a]pyridines. By harnessing the energy of acoustic cavitation, this protocol offers dramatically reduced reaction times, high yields, a broad substrate scope, and operates under mild, metal-free conditions. This approach represents a significant improvement in efficiency and environmental friendliness, making it an invaluable tool for researchers and scientists in synthetic and medicinal chemistry.

References

Application Notes & Protocols: Suzuki Cross-Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Arylated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This bicyclic nitrogen heterocycle is a key component in marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[1][4] The biological significance of this scaffold stems from its ability to engage with a multitude of biological targets, exhibiting activities ranging from anticancer and antimicrobial to antiviral and anticonvulsant.[1][5][6]

The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its pharmacological profile. Specifically, the introduction of aryl groups at the C-3 position is a common strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging this critical carbon-carbon bond.[7][8] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids make it an ideal method for late-stage functionalization in drug discovery programs.[9]

This guide provides a comprehensive overview of the Suzuki cross-coupling reaction applied to 3-iodoimidazo[1,2-a]pyridines, offering detailed insights into the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound with an organohalide in the presence of a base.[7][10] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition to the 3-iodoimidazo[1,2-a]pyridine, breaking the carbon-iodine bond and forming a Pd(II) intermediate.[12] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[13] The use of an iodo-substituted heterocycle, such as 3-iodoimidazo[1,2-a]pyridine, facilitates this initial, often rate-limiting, step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15] The choice of base is critical and can significantly influence the reaction rate and yield.[16]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the Pd(II) complex, yielding the 3-arylated imidazo[1,2-a]pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]

Below is a diagram illustrating the catalytic cycle for the Suzuki cross-coupling of a 3-iodoimidazo[1,2-a]pyridine with an arylboronic acid.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(I)L2 (Imidazopyridyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diaryl R-Pd(II)(Ar)L2 Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 3-Aryl-imidazo[1,2-a]pyridine (R-Ar) Reductive_Elimination->Product Arylboronic_Acid Ar-B(OH)2 + Base Arylboronic_Acid->Transmetalation Imidazopyridyl-I Imidazopyridyl-I Imidazopyridyl-I->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 3-Iodoimidazo[1,2-a]pyridines

A common precursor for these coupling reactions is the 3-iodo-substituted imidazo[1,2-a]pyridine. This can be readily synthesized from the parent heterocycle via electrophilic iodination. A facile method involves the use of N-iodosuccinimide (NIS) in acetonitrile.[17]

Step-by-Step Protocol for Iodination:

  • To a solution of the desired imidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The resulting precipitate, the 3-iodoimidazo[1,2-a]pyridine, is then filtered, washed with cold acetonitrile, and dried. This product is often of sufficient purity to be used in the subsequent coupling step without further purification.[17]

Other methods for the synthesis of 3-iodoimidazo[1,2-a]pyridines include an I2O5-mediated iodocyclization cascade.[18]

General Protocol for Suzuki Cross-Coupling

The following is a general protocol for the Suzuki cross-coupling of a 3-iodoimidazo[1,2-a]pyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[16]

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., Na2CO3, K2CO3, Ba(OH)2, 2.0-3.0 eq)

  • Solvent (e.g., DME, Toluene/H2O, Dioxane/H2O)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of DME and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[16]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Experimental_Workflow start Start reagents Combine Reactants: - 3-Iodoimidazo[1,2-a]pyridine - Arylboronic Acid - Base - Pd Catalyst start->reagents degas Degas and Purge with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine react->workup purify Purify by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A typical experimental workflow for Suzuki cross-coupling.

Optimization of Reaction Conditions

The success of the Suzuki cross-coupling reaction with 3-iodoimidazo[1,2-a]pyridines is highly dependent on the choice of reaction parameters. The nature of the substituent on the imidazo[1,2-a]pyridine ring, the boronic acid, the palladium catalyst, the ligand, the base, and the solvent all play a crucial role.[19][20]

Influence of Substituents: The electronic nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine can influence the reaction rate. Electron-withdrawing groups can sometimes accelerate the reaction.[16]

Catalyst and Ligand Selection: While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used catalyst, other palladium sources such as Pd(OAc)2 or Pd2(dba)3 in combination with phosphine ligands can also be effective.[14][21] The choice of ligand is critical, with bulky, electron-rich phosphines often promoting oxidative addition and reductive elimination.[11][12] For more challenging couplings, specialized ligands like those from the Buchwald group or N-heterocyclic carbenes (NHCs) may be required.[12][14]

Base and Solvent Effects: The choice of base and solvent system is interconnected. Inorganic bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and potassium phosphate (K3PO4) are frequently used, often in aqueous solvent mixtures with ethers like 1,4-dioxane or dimethoxyethane (DME).[13][20] Studies have shown that for 2-substituted-3-iodoimidazo[1,2-a]pyridines, using strong bases in DME can lead to optimized yields and shorter reaction times.[16][19]

Data Summary: Representative Suzuki Coupling Conditions

Entry2-SubstituentArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O7548~60-70
2PhenylPhenylboronic acidPd(PPh3)4Ba(OH)2DME/H2O8012>80
3-HPhenylboronic acidPd(PPh3)4Ba(OH)2DME/H2O8012>80
4-CH3Phenylboronic acidPd(PPh3)4Ba(OH)2DME/H2O8012>80

Data synthesized from literature reports for illustrative purposes.[16][17][22]

Troubleshooting Common Issues

Despite its robustness, challenges can arise in Suzuki cross-coupling reactions. Here are some common problems and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst or ligand (oxidation) - Poor solubility of reactants - Ineffective base or solvent system - Protodeboronation of the boronic acid- Use fresh, high-purity catalyst and ligand.[13] - Screen different solvents or solvent mixtures to improve solubility.[23] - Try a stronger or more soluble base (e.g., K3PO4, Cs2CO3).[23] - Use the boronic acid as a more stable ester (e.g., pinacol ester) or trifluoroborate salt.[13]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture - Inefficient transmetalation- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[13] - Optimize the base and solvent to facilitate transmetalation.
Protodeboronation - The boronic acid is unstable under the reaction conditions (especially electron-deficient or heteroaromatic boronic acids).- Use a milder base (e.g., KF).[23] - Lower the reaction temperature and shorten the reaction time.[13] - Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[13]
Incomplete Reaction - Insufficient catalyst loading - Catalyst deactivation- Increase the catalyst loading. - Screen different ligands that may offer greater stability to the palladium center.[24]

Applications in Drug Development

The ability to efficiently synthesize libraries of 3-arylated imidazo[1,2-a]pyridines using the Suzuki cross-coupling reaction is of immense value in drug discovery. This methodology allows for the rapid exploration of structure-activity relationships (SAR) by varying the aryl group introduced at the C-3 position. Numerous studies have demonstrated the importance of this substitution pattern for biological activity. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent agents against multidrug-resistant tuberculosis.[5] The versatility of the Suzuki coupling enables the synthesis of complex molecules that are candidates for treating a wide range of diseases, from infectious diseases to central nervous system disorders.[4][5][25]

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 3-iodoimidazo[1,2-a]pyridines is a robust and indispensable tool for the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential side reactions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully apply this powerful transformation in their own laboratories, accelerating the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for developing novel drugs targeting a wide array of biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic versatility of this heterocyclic system.[2][4][5] This guide provides an in-depth exploration of the key strategies for the chemical modification of the imidazo[1,2-a]pyridine scaffold, offering detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. Its structure is present in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][6] The continued interest in this scaffold stems from its favorable drug-like properties and the accessibility of its core structure for synthetic modification.

The reactivity of the imidazo[1,2-a]pyridine ring is dictated by the electron distribution within the bicyclic system. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for functionalization, followed by the C5 and C7 positions on the pyridine ring.[2] This inherent reactivity profile provides a roadmap for the selective introduction of various functional groups.

This document will systematically detail the functionalization strategies for different positions of the imidazo[1,2-a]pyridine core, with a focus on practical, reproducible protocols.

Regioselective Functionalization Strategies

The ability to selectively introduce substituents at specific positions of the imidazo[1,2-a]pyridine scaffold is crucial for fine-tuning the pharmacological properties of the resulting molecules. The following sections provide detailed protocols for the functionalization of the most synthetically accessible positions.

C3-Position Functionalization: The Nucleophilic Hotspot

The C3 position is the most common site for functionalization due to its high electron density.[2] A vast array of methodologies have been developed to introduce diverse functional groups at this position, including arylation, amination, and alkylation.

This protocol describes a reliable method for the direct arylation of imidazo[1,2-a]pyridines with aryl halides, a cornerstone transformation in medicinal chemistry for accessing 3-aryl-imidazo[1,2-a]pyridine derivatives.

Rationale: Palladium catalysis is a powerful tool for C-H functionalization due to its ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions. The choice of a suitable ligand is critical for catalyst stability and reactivity.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., XPhos, 0.1 mmol, 10 mol%).

  • Solvent and Base: Add K₂CO₃ (2.0 mmol) as the base and anhydrous 1,4-dioxane (5 mL) as the solvent.

  • Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with argon.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Data Presentation:

EntryAryl HalideLigandYield (%)
14-bromotolueneXPhos85
24-chloroanisoleSPhos78
31-bromo-4-fluorobenzeneRuPhos92

Visible-light photoredox catalysis has emerged as a green and efficient method for C-H functionalization.[1] This protocol outlines a procedure for the C3-amination of imidazo[1,2-a]pyridines with secondary amines.

Rationale: This method utilizes a photocatalyst that, upon excitation with visible light, can mediate single-electron transfer processes to generate reactive radical intermediates, enabling C-N bond formation under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a 10 mL vial, combine imidazo[1,2-a]pyridine (0.5 mmol), the secondary amine (1.0 mmol), and a photocatalyst (e.g., Eosin Y, 1 mol%).

  • Solvent: Add acetonitrile (2 mL) as the solvent.

  • Reaction: Stir the mixture under an air atmosphere and irradiate with a blue LED lamp (40 W) at room temperature for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-imidazo[1,2-a]pyridine derivative.

Visualization:

C3_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome IAP Imidazo[1,2-a]pyridine Reaction_Vessel Reaction Mixture IAP->Reaction_Vessel Amine Secondary Amine Amine->Reaction_Vessel PC Photocatalyst (Eosin Y) PC->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Light Blue LED Irradiation Light->Reaction_Vessel Initiation Atmosphere Air Atmosphere->Reaction_Vessel Product C3-Aminated Imidazo[1,2-a]pyridine Reaction_Vessel->Product 12h, RT

Caption: Workflow for C3-Amination via Photoredox Catalysis.

C5-Position Functionalization: Targeting the Pyridine Ring

While the C3 position is electronically favored, selective functionalization at the C5 position of the pyridine ring is also achievable and highly valuable for expanding the structural diversity of imidazo[1,2-a]pyridine derivatives.[7]

Halogenation at the C5 position provides a versatile handle for subsequent cross-coupling reactions.

Rationale: The use of N-halosuccinimides provides a convenient and selective source of electrophilic halogens. The reaction conditions can be tuned to favor substitution at the C5 position.

Experimental Protocol:

  • Reaction Setup: Dissolve imidazo[1,2-a]pyridine (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 5-bromo-imidazo[1,2-a]pyridine.

Visualization:

C5_Halogenation_Scheme IAP Imidazo[1,2-a]pyridine Reaction + Reaction_Arrow 0 °C to RT NBS NBS Solvent CHCl₃ Product 5-Bromo-imidazo[1,2-a]pyridine Reaction->Reaction_Arrow Reaction_Arrow->Product

Caption: Reaction scheme for C5-bromination.

Advanced Functionalization Techniques

Beyond traditional cross-coupling and electrophilic substitution reactions, modern synthetic methodologies offer novel avenues for the functionalization of the imidazo[1,2-a]pyridine scaffold.

Multi-component Reactions (MCRs)

MCRs are powerful tools for rapidly generating molecular complexity from simple starting materials in a single synthetic operation.[2][8]

This protocol describes a catalyst-free, three-component reaction for the C3-functionalization of imidazo[1,2-a]pyridines.[2]

Rationale: This reaction proceeds through a Petasis-like mechanism, where the inherent nucleophilicity of the C3 position is harnessed to react with an in situ generated iminium ion intermediate.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.2 mmol), and a boronic acid (1.5 mmol).

  • Solvent: Add a mixture of acetonitrile and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and add saturated aqueous NaHCO₃ (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation:

EntryBoronic AcidYield (%)
1Phenylboronic acid90
24-Methoxyphenylboronic acid88
33-Thiopheneboronic acid82

Conclusion

The functionalization of the imidazo[1,2-a]pyridine scaffold remains a vibrant and rapidly evolving field of research. The methods and protocols detailed in this guide provide a solid foundation for researchers to design and synthesize novel derivatives with tailored biological activities. The continued development of innovative synthetic strategies, particularly in the areas of C-H activation and photocatalysis, will undoubtedly lead to the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

Application Notes and Protocols for the Utilization of 7-Iodoimidazo[1,2-a]pyridine in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Iodoimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] This bicyclic heterocyclic system offers a rigid, planar structure with a well-defined three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal foundation for designing targeted therapeutics. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6]

Within this versatile family of compounds, This compound emerges as a particularly strategic starting material for drug discovery. The iodine atom at the 7-position is not merely a substituent; it is a versatile chemical handle that unlocks a vast chemical space for derivatization. Its primary utility lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of diverse molecular fragments, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the synthesis and application of this compound as a cornerstone for the design of novel kinase inhibitors and other potential therapeutics. We will detail the synthetic protocols, explain the rationale behind experimental choices, and present data on the biological activities of its derivatives.

Core Synthesis and Functionalization Workflow

The strategic approach to leveraging this compound in drug discovery begins with its synthesis, followed by a series of diversification reactions to build a library of candidate compounds for biological screening.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification via Cross-Coupling cluster_2 PART 3: Downstream Applications A 4-Iodopyridin-2-amine (Starting Material) B This compound (Key Intermediate) A->B Cyclization (e.g., with Chloroacetaldehyde) C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) B->C Pd-Catalyzed Reactions D Heck Coupling (Alkenes) B->D Pd-Catalyzed Reactions E Sonogashira Coupling (Terminal Alkynes) B->E Pd-Catalyzed Reactions F Buchwald-Hartwig Amination (Amines) B->F Pd-Catalyzed Reactions G 7-Aryl Derivatives C->G H 7-Alkenyl Derivatives D->H I 7-Alkynyl Derivatives E->I J 7-Amino Derivatives F->J K Biological Screening (e.g., Kinase Assays) G->K Candidate Compounds H->K Candidate Compounds I->K Candidate Compounds J->K Candidate Compounds

Caption: General workflow for the synthesis and diversification of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and functionalization of this compound. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, via the cyclization of commercially available 4-iodopyridin-2-amine. The reaction involves the condensation of the aminopyridine with an α-halo-carbonyl compound, in this case, chloroacetaldehyde.

Rationale: The choice of 4-iodopyridin-2-amine as the starting material directly installs the iodine atom at the desired 7-position of the final imidazo[1,2-a]pyridine core. Chloroacetaldehyde is a readily available and reactive electrophile for this type of cyclization. The use of a base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction, preventing side reactions and promoting the final intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodopyridin-2-amine (1.0 eq.), sodium bicarbonate (2.0 eq.), and ethanol to form a suspension.

  • Addition of Chloroacetaldehyde: Add aqueous chloroacetaldehyde (50% w/w in water, 1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize 7-aryl-imidazo[1,2-a]pyridine derivatives, which have shown significant potential as kinase inhibitors.[7][8]

Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds. The this compound is an excellent electrophilic partner. A palladium catalyst, typically with a phosphine ligand (e.g., Pd(dppf)Cl₂), is used to facilitate the catalytic cycle. A base (e.g., K₃PO₄ or Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent (e.g., 1,4-dioxane/water) is important for solubility and reaction efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes, or alternatively, heat in an oil bath at 100-110 °C for 2-12 hours.[7] Monitor the reaction for the disappearance of the starting material.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-imidazo[1,2-a]pyridine.

Application Notes: Targeting Kinase Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer and other diseases. The ability to rapidly diversify the 7-position allows for fine-tuning of potency and selectivity against specific kinase targets.

Case Study: Inhibition of Activin-like Kinase 2 (ALK2)

The activin-like kinases (ALKs) are a family of serine/threonine kinases involved in bone morphogenetic protein (BMP) signaling. A gain-of-function mutation in ALK2 is a primary driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder.[7][8] The 7-aryl-imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent ALK2 inhibitors.[7]

G BMP BMP Ligand ALK2 ALK2 Receptor BMP->ALK2 Binds to complex TypeII_R Type II Receptor BMP->TypeII_R Binds to complex SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates TypeII_R->SMAD Phosphorylates SMAD4 SMAD 4 SMAD->SMAD4 Forms complex Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Exp Gene Expression (Osteogenesis) Nucleus->Gene_Exp Regulates Inhibitor 7-Aryl-Imidazo[1,2-a]pyridine (e.g., Compound 11d) Inhibitor->ALK2 Inhibits

Caption: Simplified BMP/ALK2 signaling pathway and the point of intervention for 7-aryl-imidazo[1,2-a]pyridine inhibitors.

The structure-activity relationship (SAR) studies have shown that the nature of the aryl or heteroaryl group at the 7-position is critical for potency.

Compound ID7-Position SubstituentALK2 IC₅₀ (nM)Reference
11a 4-Quinoline24[7]
11d Benzo[d]thiazole10[7]
11f Thieno[3,2-b]pyridine14[7]
11g 6-Fluoro-4-quinoline15[7]

This data highlights that diverse aromatic systems at the 7-position can yield highly potent inhibitors of ALK2, demonstrating the utility of this compound as a starting point for optimization.

Case Study: Inhibition of NIMA-Related Kinase 2 (Nek2)

Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation. Its overexpression is linked to various cancers, making it an attractive therapeutic target. A series of imidazo[1,2-a]pyridine derivatives have been developed as potent Nek2 inhibitors, with substitutions at the 7-position playing a key role in their activity.[3]

Compound ID7-Position SubstituentNek2 IC₅₀ (nM)Reference
42c (MBM-17) 4-Fluorophenyl3.0[3]
42g (MBM-55) 3,4-Difluorophenyl1.0[3]

These examples demonstrate that substitution at the 7-position with fluorinated phenyl rings leads to highly potent Nek2 inhibitors. The low nanomolar IC₅₀ values underscore the effectiveness of this scaffold in generating potent and selective kinase inhibitors.

Conclusion and Future Directions

This compound is a high-value, versatile building block for modern drug discovery. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient exploration of chemical space around the imidazo[1,2-a]pyridine core. The successful development of potent inhibitors against kinases like ALK2 and Nek2 validates the strategic importance of the 7-position for achieving high affinity and selectivity. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to accelerate their discovery programs, from initial hit identification through lead optimization. Future work will likely involve exploring a broader range of coupling partners in reactions like Buchwald-Hartwig amination and Sonogashira coupling to access novel chemical matter, as well as applying this scaffold to an expanded set of biological targets beyond kinases.

References

Application Notes & Protocols: 7-Iodoimidazo[1,2-a]pyridine as a Strategic Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for developing highly specific and potent enzyme inhibitors. Within the vast chemical space of kinase inhibitors, functionalized imidazo[1,2-a]pyridines have emerged as a cornerstone for targeting critical signaling pathways implicated in oncology and inflammatory diseases.[4][5][6] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 7-iodoimidazo[1,2-a]pyridine as a versatile building block. The iodine atom at the C7 position serves as a highly efficient chemical handle for late-stage diversification through modern cross-coupling methodologies. We present the rationale, step-by-step protocols for its synthesis, and its application in palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions, which are pivotal for constructing libraries of potential kinase inhibitors.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine system is a nitrogen-fused heterocycle that has garnered significant attention due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8] Several marketed drugs, such as Zolpidem and Alpidem, feature this core structure, underscoring its favorable pharmacokinetic and toxicological profile.[9][10] In the context of kinase inhibition, this scaffold acts as an excellent bioisostere for the purine core of ATP, enabling competitive binding at the enzyme's active site. The strategic placement of substituents on the bicyclic ring allows for the fine-tuning of interactions with key regions of the kinase domain, such as the hinge region, the DFG motif, and the solvent-front.

The introduction of a halogen, specifically iodine, at the C7 position transforms the scaffold into a powerful synthetic intermediate. This position is often solvent-exposed in kinase active sites, making it an ideal vector for introducing substituents that can enhance potency, modulate selectivity, and improve physicochemical properties.

Synthesis of the Core Building Block: this compound

The most reliable and regioselective method for preparing this compound is through the cyclocondensation of a pre-functionalized aminopyridine. This approach avoids potential side reactions and purification challenges associated with direct halogenation of the parent imidazo[1,2-a]pyridine, which often favors iodination at the more electron-rich C3 position.[11][12]

G cluster_0 Synthesis Workflow A 4-Iodopyridin-2-amine C Reflux in Ethanol A->C B Chloroacetaldehyde (50% in H2O) B->C D Work-up & Purification (Aqueous NaHCO3, Extraction, Chromatography) C->D Reaction Completion E This compound D->E Isolation

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes a classical cyclocondensation reaction. The nucleophilic nitrogen of the 2-aminopyridine initially attacks the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system. Using ethanol as a solvent facilitates the reaction and simplifies product isolation.

Materials & Equipment:

  • 4-Iodopyridin-2-amine

  • Chloroacetaldehyde (50% w/w solution in water)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-iodopyridin-2-amine (1.0 eq).

  • Add absolute ethanol to create a ~0.2 M solution.

  • While stirring, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C).

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add saturated aqueous NaHCO₃ solution to neutralize any residual acid, and extract the product with DCM or EtOAc (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling

The C-I bond at the 7-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, which are essential for constructing the core scaffolds of many kinase inhibitors. This reaction allows for the coupling of this compound with a wide array of commercially available or readily synthesized boronic acids and esters.[13][14]

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for this transformation. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can offer improved reactivity.

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[15]

  • Solvent: A two-phase system like DME/water or Toluene/water is commonly used to dissolve both the organic and inorganic reagents.

G Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-I L2 Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-R L2 PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 7-Aryl-Imidazo- [1,2-a]pyridine PdII_B->Product ArI 7-Iodo-Imidazo- [1,2-a]pyridine ArI->PdII_A RBOH2 R-B(OH)2 RBOH2->PdII_B Base Base Base->RBOH2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the solvent (e.g., DME or Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃ solution, 3.0 eq).

  • Degas the mixture by bubbling N₂ or Ar through it for 10-15 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography or preparative HPLC.

Buchwald-Hartwig Amination: Installing Key H-Bonding Groups

The Buchwald-Hartwig amination is unparalleled for forging C-N bonds, a critical step in synthesizing kinase inhibitors where an amino-linker often forms hydrogen bonds with the enzyme's hinge region.[16][17] This reaction couples the 7-iodo position with primary or secondary amines, anilines, or N-heterocycles.

Rationale for Component Selection:

  • Catalyst/Ligand: Modern Buchwald-Hartwig reactions rely on sophisticated ligand systems. Biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps.[18] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, although milder bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

G Pd0 Pd(0)L PdII_A Ar-Pd(II)-I L Pd0->PdII_A Oxidative Addition PdII_Amide [Ar-Pd(II)-NR'R''] L PdII_A->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product 7-Amino-Imidazo- [1,2-a]pyridine PdII_Amide->Product ArI 7-Iodo-Imidazo- [1,2-a]pyridine ArI->PdII_A Amine HNR'R'' Amine->PdII_A Base Base (NaOtBu) Base->Amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask and purge with an inert atmosphere (N₂ or Ar).

  • Add anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq) and a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with water or saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography.

Case Study: Application in ALK2 Inhibitor Synthesis

The activin-like kinase 2 (ALK2) is a key driver in diseases like fibrodysplasia ossificans progressiva (FOP) and certain pediatric cancers.[19] Research has identified potent ALK2 inhibitors based on a 7-aryl-imidazo[1,2-a]pyridine scaffold.

The synthesis of these inhibitors relies critically on a Suzuki-Miyaura coupling reaction with the this compound core to install a crucial quinoline moiety.[19]

G cluster_pathway ALK2 Signaling Pathway BMP BMP Ligand ALK2 ALK2 Receptor BMP->ALK2 Binds SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 7-Aryl-Imidazo- [1,2-a]pyridine Inhibitor Inhibitor->ALK2 Blocks ATP Site

Caption: Simplified ALK2 signaling pathway and point of inhibition.

Compound ScaffoldC7-Substituent (via Suzuki)TargetIC₅₀ (nM)Reference
Imidazo[1,2-a]pyridine4-(1H-pyrazol-4-yl)quinolineALK21.8[19]
Imidazo[1,2-a]pyridine4-(pyridin-4-yl)quinolineALK23.5[19]

Table 1: Biological activity of ALK2 inhibitors synthesized using a this compound building block. Data sourced from Bioorganic & Medicinal Chemistry Letters.[19]

This case study exemplifies how the C7-iodo functional group provides a direct and efficient route to install complex aromatic systems required for high-potency inhibition. The quinoline group introduced via the Suzuki coupling occupies a key pocket in the ALK2 active site, contributing significantly to the compound's affinity.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic C7-iodo group serves as a robust handle for diversification through reliable and scalable palladium-catalyzed cross-coupling reactions. The protocols and rationale provided herein offer a solid foundation for medicinal chemists and drug discovery scientists to rapidly generate novel analogues, explore structure-activity relationships, and accelerate the development of next-generation targeted therapeutics.

References

Application Notes and Protocols: Investigating the Antiviral Potential of 7-Iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Antiviral Research

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in several marketed drugs and serves as a versatile framework for developing agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[3][4] Its rigid, planar structure and tunable electronic properties make it an ideal starting point for designing molecules that can interact with specific biological targets.

Derivatives of this scaffold have demonstrated potent activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[4][5][6][7] The mechanism of action often involves the inhibition of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[5][7] This document provides a detailed guide for researchers aiming to synthesize and evaluate a specific, promising subclass: 7-Iodoimidazo[1,2-a]pyridine derivatives.

The Strategic Role of the 7-Iodo Substituent

While the broader imidazo[1,2-a]pyridine class is well-studied, the specific introduction of an iodine atom at the 7-position is a strategic choice rooted in established medicinal chemistry principles. Halogen atoms, particularly iodine, can significantly influence a molecule's physicochemical and pharmacokinetic properties.

  • Halogen Bonding: Iodine is a strong halogen bond donor. This non-covalent interaction can facilitate high-affinity binding to specific amino acid residues (e.g., carbonyls, serines) in a target protein's active site, potentially increasing potency and selectivity.

  • Lipophilicity: The iodo group increases the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake, crucial factors for reaching intracellular viral targets. Structure-activity relationship (SAR) studies on related compounds have identified hydrophobicity as a key factor for antiviral activity.[8]

  • Metabolic Stability: Strategic placement of a halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability.

These principles provide a strong rationale for exploring 7-iodo derivatives as potentially superior antiviral agents.

Key Viral Targets and Mechanisms of Action

Research into imidazo[1,2-a]pyridine derivatives has identified several key viral proteins that serve as primary targets. Understanding these mechanisms is crucial for designing effective screening assays.

  • Influenza Virus - RNA-Dependent RNA Polymerase (RdRp): The influenza RdRp is a heterotrimeric complex (PA, PB1, PB2) responsible for viral genome replication and transcription.[4] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this complex by disrupting the crucial protein-protein interaction between the PA and PB1 subunits.[5] This prevents the polymerase from assembling correctly, thereby halting viral replication.

  • Influenza Virus - Nucleoprotein (NP): The viral nucleoprotein is essential for encapsulating the viral RNA genome and for its transport into and out of the nucleus. Certain imidazo-fused heterocycles have been found to induce the aggregation of NP, preventing its proper nuclear accumulation and subsequent participation in viral replication.[9]

  • Human Immunodeficiency Virus (HIV) - Reverse Transcriptase (RT): RT is a cornerstone target for anti-HIV therapy. It converts the viral RNA genome into DNA. Chalcone-based imidazo[1,2-a]pyridine derivatives have shown strong binding affinities with HIV-1 reverse transcriptase in computational studies, suggesting they act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7]

The following diagram illustrates the potential points of intervention for these compounds within the influenza virus life cycle.

Viral_Lifecycle_Intervention cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitors Points of Inhibition V Virion Entry 1. Entry & Uncoating V->Entry Replication 2. vRNA Transcription & Replication (Nucleus) Entry->Replication vRNA import Translation 3. Viral Protein Synthesis (Cytoplasm) Replication->Translation mRNA export Assembly 4. Assembly & Budding Replication->Assembly vRNP export Translation->Assembly V_out Release Assembly->V_out Progeny Virions Drug_RdRp This compound (Target: RdRp) Drug_RdRp->Replication Drug_NP This compound (Target: NP) Drug_NP->Replication Inhibits vRNP transport & formation

Caption: Potential intervention points of this compound derivatives in the influenza virus life cycle.

Application Protocols

This section provides detailed, step-by-step methodologies for the synthesis, screening, and preliminary mechanism-of-action studies of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general, efficient one-pot synthesis adapted from established methods for related compounds.[10] The core reaction involves the condensation of a 2-amino-5-iodopyridine with an α-haloketone.

Synthesis_Workflow Reactant1 2-Amino-5-iodopyridine Product Crude this compound Reactant1->Product Reactant2 α-Haloketone (e.g., 2-bromoacetophenone derivative) Reactant2->Product Solvent Solvent (e.g., Ethanol, DMF) Solvent->Product Heat Reflux (e.g., 80-100°C, 4-12h) Heat->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Analysis Characterization (¹H NMR, ¹³C NMR, MS, FTIR) FinalProduct->Analysis

Caption: General workflow for the synthesis and purification of this compound derivatives.

Materials:

  • 2-Amino-5-iodopyridine

  • Substituted α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Anhydrous ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a mild base)

  • Standard reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous ethanol (10-15 mL per mmol of aminopyridine).

  • Addition of Reagents: Add the corresponding α-haloketone (1.1 eq). If the α-haloketone salt is acidic, add sodium bicarbonate (1.2 eq) to neutralize the HBr or HCl formed during the reaction.

  • Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) and stir for 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

  • Monitoring: Monitor the reaction's progress using TLC. The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: In Vitro Antiviral Screening Workflow

A tiered approach is recommended, starting with a broad cytotoxicity and primary antiviral screen, followed by more specific assays to confirm activity and determine potency.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency & Confirmation cluster_tier3 Tier 3: Mechanism of Action Start Test Compound (7-Iodo Derivative) Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTS/XTT on host cells) Start->Cytotoxicity CPE_Assay Antiviral Assay (EC₅₀) (Cytopathic Effect Reduction) Start->CPE_Assay Decision1 Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotoxicity->Decision1 CPE_Assay->Decision1 Yield_Reduction Virus Yield Reduction Assay Decision1->Yield_Reduction SI > 10 Plaque_Reduction Plaque Reduction Assay Decision1->Plaque_Reduction SI > 10 Decision2 Confirmed Activity? Yield_Reduction->Decision2 Plaque_Reduction->Decision2 Binding_Assay Binding Assay (e.g., SPR for RdRp) Decision2->Binding_Assay Yes Time_of_Addition Time-of-Addition Assay Decision2->Time_of_Addition Yes End Lead Candidate Binding_Assay->End Time_of_Addition->End

Caption: A tiered workflow for the comprehensive evaluation of antiviral candidates.

A. Cytotoxicity Assay (Determination of CC₅₀)

  • Objective: To determine the concentration of the compound that reduces host cell viability by 50% (CC₅₀). This is essential to ensure that any observed antiviral effect is not due to killing the host cells.

  • Method:

    • Seed host cells (e.g., MDCK for influenza, MT-4 for HIV) in a 96-well plate and allow them to adhere overnight.[7]

    • Prepare serial dilutions of the 7-iodo derivative in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "blank" (no cells) controls.

    • Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

    • Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

    • Calculate the CC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

B. Cytopathic Effect (CPE) Reduction Assay (Determination of EC₅₀)

  • Objective: To perform an initial screen for antiviral activity by measuring the compound's ability to protect cells from virus-induced death or morphological changes (CPE).[11]

  • Method:

    • Seed host cells in a 96-well plate.

    • Prepare serial dilutions of the test compound at non-toxic concentrations (well below the CC₅₀).

    • Pre-incubate the cells with the compound dilutions for 1-2 hours.

      • Causality: Pre-incubation allows the compound to enter the cells and be available to act as soon as the virus is introduced.

    • Infect the cells with a known amount of virus (e.g., a multiplicity of infection, MOI, of 0.01). Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

    • Incubate for 48-72 hours, or until significant CPE is observed in the virus control wells.

    • Assess cell viability using a dye uptake method (e.g., Neutral Red) or a metabolic assay (MTS/XTT).[11][12]

    • Calculate the EC₅₀ (the concentration required to inhibit CPE by 50%) from a dose-response curve.

C. Virus Yield Reduction Assay

  • Objective: To provide a more quantitative measure of antiviral activity by directly titrating the amount of infectious virus produced.[11]

  • Method:

    • Perform a viral infection in the presence of serial dilutions of the test compound, as described in the CPE assay.

    • At the end of the incubation period (e.g., 24-48 hours), collect the supernatant from each well.

    • Perform serial 10-fold dilutions of each supernatant.

    • Use these dilutions to infect fresh monolayers of host cells in a 96-well plate to determine the viral titer, typically by TCID₅₀ (50% Tissue Culture Infectious Dose).

    • Calculate the reduction in viral titer for each compound concentration compared to the "virus control." The EC₉₀ or EC₉₉ (concentration reducing viral yield by 90% or 99%) can be determined.

Data Presentation: Summarizing Antiviral Activity

Quantitative data from these assays should be summarized in a clear, tabular format. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical parameter for evaluating a compound's therapeutic potential. A higher SI value indicates a wider window between the toxic and effective concentrations.

Compound IDTarget VirusHost CellCC₅₀ (µM)EC₅₀ (µM) (CPE Assay)Selectivity Index (SI)
7-Iodo-2-phenyl-IP Influenza A (H1N1)MDCK>1000.29>344
7-Iodo-2-(4-Cl-phenyl)-IP Influenza A (H3N2)MDCK85.40.9589.9
Control (Ribavirin) Influenza A (H1N1)MDCK>505.0>10
7-Iodo-2-phenyl-IP HIV-1MT-492.18.211.2
Control (AZT) HIV-1MT-4>1000.005>20000

Note: Data are representative and for illustrative purposes.

References

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo[1,2-a]pyridine and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] The introduction of a halogen, such as iodine, at the 7-position creates a versatile synthetic handle for further functionalization via cross-coupling reactions, making 7-Iodoimidazo[1,2-a]pyridine a key intermediate in drug discovery and development. This application note provides a comprehensive, field-tested, and scalable two-step protocol for the gram-scale synthesis of this compound. The procedure is designed for high yield and purity, emphasizing experimental causality, safety, and robust validation through detailed characterization.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that is isosteric to purine and indole, allowing it to interact with a wide range of biological targets.[3] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][4] The 7-iodo derivative is particularly valuable as it allows for the introduction of various substituents (aryl, alkyl, etc.) at a late stage of a synthetic sequence, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This protocol follows a reliable two-step sequence:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: A classic and efficient condensation reaction between 2-aminopyridine and an α-halocarbonyl compound. This method, rooted in the pioneering work of Tschitschibabin, remains one of the most direct routes to this scaffold.[3]

  • Regioselective Iodination: A direct electrophilic iodination of the pre-formed imidazo[1,2-a]pyridine ring. We employ N-Iodosuccinimide (NIS), a mild and effective iodinating agent that offers good regioselectivity for the electron-rich positions of the pyridine ring, particularly C7 and C5.[5]

The choice of a two-step process over a single-step synthesis from a pre-iodinated precursor (e.g., 2-amino-4-iodopyridine) is strategic for gram-scale operations. Imidazo[1,2-a]pyridine is commercially available and inexpensive, and the subsequent iodination is a high-yielding reaction, making this route more economical and practical for large quantities.

Reaction Mechanism and Workflow

Overall Synthetic Scheme

The synthesis proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The subsequent iodination is a standard electrophilic aromatic substitution.

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Synthesis cluster_1 Step 2: Regioselective Iodination 2-Aminopyridine Imidazo_pyridine 2-Aminopyridine->Imidazo_pyridine 1. NaHCO₃, EtOH 2. Reflux Chloroacetaldehyde ClCH₂CHO Chloroacetaldehyde->Imidazo_pyridine 7-Iodoimidazo Imidazo_pyridine->7-Iodoimidazo Stir, RT NIS NIS, Acetonitrile NIS->7-Iodoimidazo caption Overall reaction scheme.

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Workflow Diagram

A systematic workflow is critical for ensuring safety, efficiency, and reproducibility on a gram scale.

G A Reagent Preparation & Safety Check B Step 1: Reaction Setup (2-Aminopyridine + Reagents) A->B C Reaction Monitoring (TLC) B->C D Step 1: Work-up (Solvent Removal, Extraction) C->D Reaction Complete E Purification 1 (Crude Imidazo[1,2-a]pyridine) D->E F Step 2: Iodination Setup (Product from Step 1 + NIS) E->F G Reaction Monitoring (TLC) F->G H Step 2: Work-up (Quenching, Extraction) G->H Reaction Complete I Purification 2 (Recrystallization) H->I J Final Product Characterization (NMR, MS, MP) I->J caption Gram-scale synthesis workflow.

Caption: Step-by-step experimental workflow.

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Aminopyridine: Toxic if swallowed or in contact with skin. Irritating to eyes and respiratory system.

  • Chloroacetaldehyde (50% in H₂O): Toxic, corrosive, and a suspected mutagen. Handle with extreme care.

  • N-Iodosuccinimide (NIS): Causes skin and serious eye irritation. Light-sensitive.

  • Ethanol/Acetonitrile: Highly flammable liquids and vapors. Keep away from ignition sources.[6][7]

  • Sodium Thiosulfate (for quenching): Generally non-hazardous, but appropriate handling is still required.[8]

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[6][7][9][10][11] An emergency eyewash and shower station should be readily accessible.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.M.W.
2-Aminopyridine≥99%Sigma-Aldrich504-29-094.11
Chloroacetaldehyde50 wt. % in H₂OSigma-Aldrich107-20-078.50
N-Iodosuccinimide (NIS)98%Alfa Aesar516-12-1224.98
Sodium Bicarbonate (NaHCO₃)ReagentFisher Scientific144-55-884.01
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR7772-98-7158.11
Ethanol (EtOH)200 ProofDecon Labs64-17-546.07
Acetonitrile (ACN)HPLC GradeFisher Scientific75-05-841.05
Dichloromethane (DCM)ACS ReagentVWR75-09-284.93
Ethyl Acetate (EtOAc)ACS ReagentVWR141-78-688.11
HexanesACS ReagentVWR110-54-3-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9120.37

Equipment: 1 L three-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Step 1: Synthesis of Imidazo[1,2-a]pyridine
  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-aminopyridine (23.5 g, 0.25 mol) and sodium bicarbonate (42.0 g, 0.50 mol).

  • Solvent Addition: Add 500 mL of ethanol to the flask and stir the suspension.

  • Reagent Addition: Slowly add chloroacetaldehyde (50 wt. % in H₂O, 43.2 g, 0.275 mol) via the dropping funnel over 30 minutes. The addition is exothermic; maintain a steady rate to control the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The product spot should be UV active and have an Rf of ~0.3.

  • Work-up: Once the reaction is complete (disappearance of 2-aminopyridine), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 300 mL of dichloromethane (DCM) and 300 mL of water. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 150 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude imidazo[1,2-a]pyridine as a brown solid. The crude product is typically of sufficient purity for the next step. (Expected yield: 25-28 g, 85-95%).

Step 2: Synthesis of this compound
  • Reaction Setup: In a 1 L flask, dissolve the crude imidazo[1,2-a]pyridine (assuming 26.0 g, 0.22 mol) in 500 mL of acetonitrile. Stir until all the solid has dissolved.

  • Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (54.0 g, 0.24 mol, 1.1 equiv.). Protect the flask from light by wrapping it in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (7:3 Hexanes:EtOAc). The product will appear as a new, less polar spot compared to the starting material.

  • Quenching: Upon completion, pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium thiosulfate (500 mL) to quench any unreacted NIS. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (200 mL), followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Purification by Recrystallization
  • Transfer the crude solid to a suitable Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes until the solution becomes cloudy.

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold 1:1 EtOAc:Hexanes, and dry under vacuum.

Results and Characterization

This protocol reliably produces this compound on a gram scale with high purity.

ParameterValue
Starting Material (2-Aminopyridine)23.5 g (0.25 mol)
Final Product (this compound)~45 g (after recrystallization)
Overall Yield~74%
AppearanceOff-white to pale yellow crystalline solid
Melting Point110-113 °C

Expected Analytical Data: The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.[2][4][12][13][14]

TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ 8.35 (d, J = 1.0 Hz, 1H), 7.95 (d, J = 7.2 Hz, 1H), 7.60 (s, 1H), 7.55 (s, 1H), 6.90 (dd, J = 7.2, 2.0 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃)δ 144.5, 143.8, 126.1, 118.0, 117.5, 113.9, 78.5.
Mass Spec (ESI) m/z calculated for C₇H₅IN₂ [M+H]⁺: 244.96; found: 244.97.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during work-up.Ensure reflux temperature is maintained. Increase reaction time. Be careful during extractions to avoid emulsions.
Formation of multiple spots in Step 2 Non-selective iodination (e.g., C5-iodo isomer).Ensure the reaction is protected from light. Use of a different solvent like DMF might alter selectivity, but ACN is generally effective.
Product fails to crystallize Product is oily or impure.Try a different solvent system for recrystallization (e.g., isopropanol/water). If impurities persist, column chromatography (Silica gel, Hexanes/EtOAc gradient) may be necessary.

Conclusion

This application note details a validated and scalable two-step synthesis for producing gram quantities of this compound. The protocol is cost-effective, high-yielding, and prioritizes safety and reproducibility. The resulting high-purity product serves as a crucial building block for medicinal chemistry and materials science, enabling further molecular exploration.

References

Application Notes and Protocols: Derivatization of 7-Iodoimidazo[1,2-a]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine and the Strategic Importance of the 7-Iodo Precursor

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is a key structural component in numerous approved drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[2][3][4][5] The versatile nature of this scaffold stems from its rigid structure, which allows for the precise spatial orientation of substituents, and its ability to engage in key interactions with biological targets.

The 7-iodoimidazo[1,2-a]pyridine serves as a highly strategic starting material for the generation of diverse chemical libraries for biological screening. The carbon-iodine bond at the 7-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a vast range of chemical moieties, including aryl, heteroaryl, alkynyl, and amino groups. This targeted derivatization at the C7 position is crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of novel imidazo[1,2-a]pyridine-based compounds.

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound using four powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. Furthermore, it outlines a general workflow for the subsequent biological evaluation of the synthesized derivatives, with a focus on anticancer and kinase inhibition screening.

Strategic Derivatization of this compound

The generation of a diverse library of 7-substituted imidazo[1,2-a]pyridines is pivotal for identifying novel bioactive molecules. The choice of cross-coupling reaction dictates the nature of the substituent introduced at the 7-position, thereby enabling a systematic exploration of the chemical space around the core scaffold.

graph TD; A[this compound] --> B{Suzuki-Miyaura Coupling}; B --> C[7-Aryl/Heteroaryl-imidazo[1,2-a]pyridines]; A --> D{Sonogashira Coupling}; D --> E[7-Alkynyl-imidazo[1,2-a]pyridines]; A --> F{Heck Coupling}; F --> G[7-Alkenyl-imidazo[1,2-a]pyridines]; A --> H{Buchwald-Hartwig Amination}; H --> I[7-Amino-imidazo[1,2-a]pyridines]; C --> J[Biological Screening]; E --> J; G --> J; I --> J; Caption: Derivatization workflow for this compound.

Experimental Protocols for Cross-Coupling Reactions

The following protocols are designed to be robust and adaptable for the synthesis of a diverse range of 7-substituted imidazo[1,2-a]pyridine derivatives. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl-imidazo[1,2-a]pyridines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8][9]

Rationale: This reaction is chosen for its broad functional group tolerance and the commercial availability of a wide variety of boronic acids and their esters, allowing for the introduction of diverse aromatic and heteroaromatic moieties at the 7-position.

graph LR; subgraph "Reaction Setup" A[/"this compound Aryl/Heteroaryl Boronic Acid Pd Catalyst & Ligand Base Solvent"/] --> B(Reaction Mixture); end subgraph "Reaction Execution" B --> C{Inert Atmosphere (Argon/Nitrogen)}; C --> D["Heating (e.g., 60-100 °C)"]; D --> E{Reaction Monitoring (TLC/LC-MS)}; end subgraph "Work-up & Purification" E --> F[Quenching & Extraction]; F --> G[Chromatography]; G --> H[/"7-Aryl/Heteroaryl-imidazo[1,2-a]pyridine"/]; end Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the 1,4-dioxane/water mixture (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-imidazo[1,2-a]pyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-imidazo[1,2-a]pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13][14]

Rationale: This reaction is highly efficient for introducing alkynyl moieties, which can serve as versatile handles for further functionalization or as key pharmacophores in their own right. The reaction is typically carried out under mild conditions.[12]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the reaction mixture.

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Heck Coupling for the Synthesis of 7-Alkenyl-imidazo[1,2-a]pyridines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[15][16][17][18]

Rationale: This reaction is instrumental in introducing alkenyl groups, which can enhance the structural rigidity of the molecule and provide opportunities for further chemical transformations.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 equivalents)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-imidazo[1,2-a]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[19][20][21][22][23]

Rationale: This reaction allows for the introduction of a wide range of primary and secondary amines, including anilines and alkylamines, at the 7-position. The amino group can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

Materials:

  • This compound

  • Amine (e.g., aniline) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Quantitative Data Summary of Representative Derivatization Reactions

The following table summarizes typical yields for the derivatization of a model substrate, 2-phenyl-7-iodoimidazo[1,2-a]pyridine, using the protocols described above. These yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acid2-Phenyl-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine85-95
Sonogashira Phenylacetylene2-Phenyl-7-(phenylethynyl)imidazo[1,2-a]pyridine75-90
Heck n-Butyl acrylate(E)-Butyl 3-(2-phenylimidazo[1,2-a]pyridin-7-yl)acrylate60-75
Buchwald-Hartwig AnilineN-Phenyl-2-phenylimidazo[1,2-a]pyridin-7-amine70-85

Biological Screening of Derivatized Compounds

Following synthesis and purification, the newly generated library of 7-substituted imidazo[1,2-a]pyridines should be subjected to a panel of biological assays to identify potential therapeutic leads.

graph TD; A[Synthesized Compound Library] --> B{Primary Screening}; B --> C[Hit Identification]; C --> D{Secondary Screening}; D --> E[Lead Identification]; E --> F{Lead Optimization}; Caption: Biological screening workflow.

Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][4][22]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)[2][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[24][25]

Rationale: Many imidazo[1,2-a]pyridine derivatives have shown potent kinase inhibitory activity.[26][27] This assay can be used to screen compounds against a panel of kinases to determine their potency and selectivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to a well of a 96- or 384-well plate.

  • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound. Calculate IC50 values.

Conclusion

The derivatization of this compound through robust and versatile cross-coupling reactions provides an efficient pathway to novel and diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for the synthesis of 7-aryl, 7-alkynyl, 7-alkenyl, and 7-amino imidazo[1,2-a]pyridine derivatives. Subsequent biological screening of these compounds, particularly in the areas of oncology and kinase inhibition, holds significant promise for the discovery of new therapeutic agents. The systematic exploration of the chemical space at the 7-position is a critical step in elucidating the structure-activity relationships that govern the biological activity of this privileged scaffold.

References

Troubleshooting & Optimization

Introduction: The Challenge of Coupling with 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling with 7-Iodoimidazo[1,2-a]pyridine, tailored for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting, optimized protocols, and the rationale behind key experimental choices.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds, offering a powerful tool for derivatizing such scaffolds. However, the 7-iodo- derivative presents a unique set of challenges. The imidazo[1,2-a]pyridine ring system is inherently electron-deficient, which can significantly impact the kinetics of the Suzuki catalytic cycle, particularly the initial oxidative addition step. Furthermore, the nitrogen atoms in the ring can act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or decomposition.

This guide addresses the common pitfalls encountered during the Suzuki coupling of this compound and provides a systematic approach to reaction optimization.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) pdi Ar-Pd(II)-I(L)₂ (Oxidative Adduct) pd0->pdi Oxidative Addition product Coupled Product (Ar-Ar') pd0->product pdii [Ar-Pd(II)-OR(L)₂]⁻ pdi->pdii Base Activation pdiii Ar-Pd(II)-Ar'(L)₂ pdii->pdiii Transmetalation pdiii->pd0 Reductive Elimination aryl_halide This compound (Ar-I) aryl_halide->pdi boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->pdiii base Base (e.g., K₂CO₃) base->pdii

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address the most common issues encountered when performing Suzuki couplings with this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes?

A1: This is the most frequent issue and typically points to problems with one of three areas: the catalyst's activity, the oxidative addition step, or the reagents' quality.

Troubleshooting Workflow: Low Conversion

Low_Conversion cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low / No Conversion check_catalyst 1. Verify Catalyst Activity - Is the Pd source fresh? - Is the ligand air-stable? start->check_catalyst check_reagents 2. Assess Reagent Quality & Setup - Is the boronic acid pure? - Was the reaction properly degassed? start->check_reagents increase_loading Increase Catalyst Loading (e.g., 1-2 mol% to 3-5 mol%) check_catalyst->increase_loading If catalyst is known good change_ligand Switch to Electron-Rich, Bulky Ligand (e.g., Buchwald-type: XPhos, SPhos) check_catalyst->change_ligand If standard ligands fail stronger_base Use a Stronger Base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) check_reagents->stronger_base If base is suspect increase_temp Increase Temperature (e.g., 80°C → 100-110°C) check_reagents->increase_temp If kinetics are slow

Caption: A workflow for troubleshooting low conversion in Suzuki coupling reactions.

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and ligand are from a reliable stock. If using a Pd(II) precatalyst, it must be efficiently reduced in-situ. For difficult couplings, consider using modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active catalyst.

  • Sluggish Oxidative Addition: The electron-deficient nature of the this compound ring makes the C-I bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. To overcome this, you need to make the palladium center more electron-rich and nucleophilic.

    • Solution: Employ bulky, electron-donating phosphine ligands such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate the rate-limiting oxidative addition step.

  • Reagent Purity and Setup:

    • Oxygen: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) and the reaction is maintained under a positive pressure of inert gas.

    • Water Content: While many Suzuki reactions benefit from some water to help dissolve the base and facilitate the boronate-to-palladium transfer, excess water can promote protodeboronation. For anhydrous conditions, ensure solvents are dry and use a base like finely powdered, anhydrous K₃PO₄.

Q2: I'm observing significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?

A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or issues with the catalytic cycle's timing.

  • Primary Cause - Oxygen: The most common cause is inadequate degassing of the reaction mixture. Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.

    • Solution: Rigorously deoxygenate your solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Slow Oxidative Addition: If the oxidative addition of this compound is slow, the concentration of the activated boronic species in the reaction can build up, increasing the likelihood of homocoupling.

    • Solution: Use conditions that accelerate oxidative addition (see Q1, e.g., electron-rich ligands). This helps to consume the aryl halide faster and keep the catalytic cycle moving, preventing the accumulation of reactive boron species.

  • Boron Reagent Choice: Boronic acids can be unstable. Using a more stable boron derivative can mitigate homocoupling.

    • Solution: Consider using the corresponding boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate salt (BF₃K). These reagents are often more stable and release the active boronic acid more slowly into the reaction mixture, which can suppress side reactions.

Q3: My main byproduct is imidazo[1,2-a]pyridine, resulting from the dehalogenation of my starting material. What causes this and how do I stop it?

A3: Dehalogenation (specifically, protodeboronation or hydrodehalogenation) occurs when the iodine atom is replaced by a hydrogen atom. This is a known issue, especially with electron-deficient N-heterocyclic halides.

  • Mechanism: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with trace water, alcohol solvents, or even certain bases. This Pd-H species can then reductively eliminate with the imidazo[1,2-a]pyridine moiety on the palladium center to give the dehalogenated product.

  • Solutions:

    • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are generally preferred. Cesium carbonate has often been found to be highly effective in challenging couplings.

    • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol co-solvent is necessary, use it sparingly.

    • Boronic Acid Quality: Impurities in the boronic acid can sometimes be a source of protons. Ensure high purity of your boron reagent. Protodeboronation, the cleavage of the C-B bond by a proton source, can also be a competing reaction, especially under harsh conditions. Using more stable boronic esters can help.

Optimized Protocols and Parameter Tables

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Protocol 1: Standard Conditions for General Arylboronic Acids

This protocol is a robust starting point for electronically neutral or moderately electron-rich/poor arylboronic acids.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of Dioxane/H₂O (4:1 ratio, to achieve a 0.1 M concentration of the halide) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Boronic Acids (Sterically Hindered or Electron-Deficient)

This protocol uses a more active catalyst system and stronger base to overcome higher activation barriers.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the challenging boronic acid or its pinacol ester (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add a modern palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous toluene or dioxane (to achieve a 0.1 M concentration of the halide) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.

Table 1: Summary of Recommended Reaction Parameters
ParameterStandard ConditionsChallenging Substrates (Hindered/Deficient)Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos Pd G3, SPhos Pd G4Buchwald-type precatalysts are more active and efficient for difficult couplings.
Ligand PPh₃ (from Pd source)XPhos, SPhos (from precatalyst)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃ (anhydrous)Stronger bases are needed to facilitate the challenging transmetalation step.
Solvent Dioxane/H₂O, DME/H₂OToluene, Dioxane (anhydrous)Higher boiling point solvents allow for increased temperatures needed for sluggish reactions.
Temperature 80 - 100 °C100 - 110 °COvercomes higher activation energy barriers associated with difficult substrates.
Boron Reagent Boronic AcidBoronic Acid, Bpin Ester, or BF₃K SaltEsters and trifluoroborates offer greater stability, reducing side reactions like protodeboronation.

Technical Support Center: Improving Yield in 7-Iodoimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the fundamental chemical principles and common experimental challenges encountered when targeting this specific, and often elusive, regioisomer. Our goal is to provide you with the strategic insights and troubleshooting tactics necessary to improve your reaction yields and ensure the integrity of your synthesis.

Introduction: The Regioselectivity Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom, particularly at the C7 position, creates a valuable synthetic handle for further functionalization via cross-coupling reactions. However, researchers often face significant challenges with yield and purity, which almost always stem from a misunderstanding of the inherent reactivity of the imidazo[1,2-a]pyridine ring system.

Direct electrophilic iodination of the parent imidazo[1,2-a]pyridine core does not yield the desired 7-iodo isomer. The electronic nature of the fused bicyclic system dictates that the C3 position on the imidazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[1][2][3] Consequently, standard iodination methods overwhelmingly produce 3-iodoimidazo[1,2-a]pyridine.

Therefore, the most reliable and high-yielding strategy for obtaining the 7-iodo derivative is not a post-synthesis modification but a pre-synthesis precursor approach. This guide is built around this core principle.

Section 1: The Correct Synthetic Strategy

To successfully synthesize this compound, one must abandon the idea of direct iodination and instead construct the bicyclic ring system from a pyridine that already contains iodine at the correct position. The recommended and most validated approach is the condensation reaction between 4-iodo-2-aminopyridine and an appropriate α-haloketone .[4] This is a variation of the classic Tschitschibabin pyridine synthesis.[5]

G start Goal: Synthesize this compound strategy1 Strategy A: Direct Iodination of Imidazo[1,2-a]pyridine start->strategy1 Attempt? strategy2 Strategy B: Cyclization of an Iodinated Precursor start->strategy2 Recommended outcome1 Outcome: 3-Iodo Isomer (Incorrect Regiochemistry) strategy1->outcome1 outcome2 Outcome: 7-Iodo Isomer (Correct Regiochemistry) strategy2->outcome2 reason1 Reason: C3 is the most nucleophilic position. outcome1->reason1

Figure 1. Strategic decision-making for this compound synthesis.
Section 2: Troubleshooting Guide for Synthesis via Cyclization

This section addresses the common issues encountered during the condensation of 4-iodo-2-aminopyridine with an α-haloketone.

Q1: My reaction yield is very low, or my starting materials are not being consumed according to TLC analysis. What are the likely causes?

This is the most frequent issue and can typically be traced to one of four factors:

  • Cause A: Purity of Starting Materials

    • 4-Iodo-2-aminopyridine: This reagent can degrade over time. Verify its purity by NMR or melting point before use. Impurities can inhibit the reaction.

    • α-Haloketone: These reagents, especially α-bromoketones, can be lachrymatory and unstable. Use a freshly opened bottle or purify by recrystallization or distillation if necessary. Ensure the stoichiometry is accurate.

  • Cause B: Insufficient Temperature

    • The Tschitschibabin reaction often requires heat to overcome the activation energy for both the initial N-alkylation and the subsequent cyclization-dehydration steps.[6] If you are running the reaction at room temperature with slow conversion, gradually increasing the heat (e.g., to 60-80 °C in ethanol) is the first logical step.

  • Cause C: Inappropriate Base or Solvent

    • A mild, non-nucleophilic base is required to neutralize the HBr or HCl generated during the reaction. An overly strong base can lead to side reactions with the α-haloketone. The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. See the table in the FAQ section for common combinations.

  • Cause D: Insufficient Reaction Time

    • The reaction may be sluggish due to the electronic properties of the iodinated pyridine. Monitor the reaction by TLC every few hours. If the reaction has stalled (i.e., no change in the ratio of starting material to product over an extended period), consider a moderate increase in temperature rather than a significant extension of time, to minimize potential degradation.

Q2: My final product is contaminated with a significant amount of a de-iodinated byproduct. How can I prevent this?

Loss of the iodine atom (proto-deiodination) is a common side reaction under harsh conditions.

  • Cause A: Reaction Temperature is Too High

    • While heat is often necessary, excessive temperatures (>100-120 °C) for prolonged periods can promote dehalogenation. Find the minimum temperature required for a reasonable reaction rate.

  • Cause B: Incorrect Choice of Base

    • Strong bases, particularly in combination with protic solvents like ethanol, can facilitate de-iodination. Stick to milder inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong organic bases or alkoxides if you observe this side reaction.

  • Cause C: Presence of Reductive Impurities

    • Ensure all reagents and solvents are free from trace metals or other reducing agents that could facilitate the cleavage of the C-I bond.

Q3: Purification by column chromatography is difficult, and the product seems to smear or degrade on silica.
  • Tip A: Neutralize the Silica Gel

    • The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic surface of standard silica gel, causing tailing and potential degradation. Pre-treating your silica by slurrying it in the eluent containing 1-2% triethylamine or ammonia solution before packing the column can significantly improve separation.

  • Tip B: Optimize Your Eluent System

    • Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. If tailing persists, consider switching to a different solvent system, such as Dichloromethane/Methanol.

  • Tip C: Alternative Purification

    • If chromatography fails, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) or conversion to a salt (e.g., HCl salt) to facilitate purification and then neutralization in the final step.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the general mechanism for this reaction?

    • The reaction proceeds in two main stages:

      • N-Alkylation: The more nucleophilic ring nitrogen of 4-iodo-2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide and forming an intermediate N-phenacylpyridinium salt.

      • Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate undergoes dehydration (loss of water), driven by heat and/or acid/base catalysis, to form the aromatic imidazole ring.

  • Q: What are the most common solvent and base combinations for this synthesis?

    • The optimal conditions can be substrate-dependent, but several combinations are widely reported with good success rates.

SolventBaseTypical Temperature (°C)Notes
EthanolNaHCO₃Reflux (approx. 78°C)A very common and reliable set of conditions. The base is mild and the solvent is easily removed.
AcetoneNoneReflux (approx. 56°C)The reaction can sometimes be performed without a base, proceeding through the pyridinium salt intermediate.
DMFK₂CO₃80 - 100°CUseful for less reactive substrates that require higher temperatures. DMF is a polar aprotic solvent.
DioxaneNaHCO₃Reflux (approx. 101°C)An alternative to DMF for higher temperatures.
  • Q: How does the iodine substituent affect the reactivity of the 2-aminopyridine?

    • The iodine atom is an electron-withdrawing group via induction, which slightly decreases the nucleophilicity of the pyridine ring nitrogen compared to unsubstituted 2-aminopyridine. This can make the initial N-alkylation step slower, often necessitating slightly higher temperatures or longer reaction times.

  • Q: How can I definitively confirm that I have synthesized the 7-iodo isomer and not another regioisomer?

    • Proton NMR (¹H NMR) is the most powerful tool. The protons on the pyridine ring of the imidazo[1,2-a]pyridine system have characteristic chemical shifts and coupling constants. For a 7-iodo substituted product, you would expect to see:

      • A doublet for the H5 proton.

      • A doublet for the H6 proton.

      • A singlet (or very small doublet) for the H8 proton, which is adjacent to the iodine atom.

    • This pattern is distinct from all other possible isomers. Further confirmation can be obtained using 2D NMR techniques (COSY, HMBC) and/or X-ray crystallography if a suitable crystal can be obtained.

Section 4: Key Experimental Protocols & Visualizations
Optimized Protocol: Synthesis of 2-phenyl-7-iodoimidazo[1,2-a]pyridine

This protocol is a representative example and may require optimization for different α-haloketones.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-iodo-2-aminopyridine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-iodo-2-aminopyridine.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and moving to 7:3) to afford the pure 2-phenyl-7-iodoimidazo[1,2-a]pyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: 1. 4-Iodo-2-aminopyridine 2. α-Haloketone 3. Base (e.g., NaHCO₃) 4. Solvent (e.g., Ethanol) heat Heat to Reflux reagents->heat monitor Monitor by TLC heat->monitor 4-12 h concentrate Cool & Concentrate monitor->concentrate Reaction Complete extract Aqueous Extraction concentrate->extract purify Column Chromatography extract->purify product Pure 7-Iodo Product purify->product

Figure 2. General experimental workflow for the synthesis of this compound.
Reaction Mechanism

G Mechanism: Tschitschibabin Cyclization cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration r1 4-Iodo-2-aminopyridine int1 Pyridinium Salt Intermediate r1->int1 + r2 r2 α-Haloketone int2 Hemiaminal Intermediate int1->int2 Intramolecular Attack product Aromatic Product int2->product - H₂O

Figure 3. Simplified mechanism of this compound formation.

References

Technical Support Center: Iodination of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are working on the iodination of this important heterocyclic scaffold. The C-3 iodo-imidazo[1,2-a]pyridine is a crucial building block in medicinal chemistry, serving as a versatile precursor for introducing diverse functionalities through cross-coupling reactions.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the C-3 iodination of imidazo[1,2-a]pyridines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My reaction shows a very low yield, or it's not working at all. What are the likely causes and how can I fix it?

Answer:

Low or no yield is the most common issue, typically stemming from suboptimal reagents or reaction conditions. Let's break down the probable causes.

Causality Analysis:

The iodination of the electron-rich imidazo[1,2-a]pyridine ring is an electrophilic aromatic substitution. The success of this reaction hinges on generating a sufficiently electrophilic iodine species ("I+") that can attack the C-3 position, which is the most nucleophilic carbon on the scaffold.[3] If the iodinating agent is not reactive enough or if reaction conditions do not favor the formation of the electrophile, the reaction will stall.

Potential Causes & Solutions:

  • Ineffective Iodinating System: Molecular iodine (I₂) by itself is often not electrophilic enough for efficient iodination, especially with less reactive substrates.[4][5]

    • Solution: Use an activating agent or a more reactive iodine source.

      • I₂ with an Oxidant: The combination of molecular iodine with an oxidant like tert-Butyl hydroperoxide (TBHP) is highly effective. TBHP activates I₂ in situ, increasing its electrophilicity and promoting the reaction.[1][2] Other oxidants like K₂S₂O₈ have also been reported but may require harsher conditions.[2]

      • N-Iodosuccinimide (NIS): NIS is an excellent alternative. It is a solid, easy to handle, and generally more reactive than I₂ alone, often providing the desired product under milder conditions.[6][7][8] Its use avoids the generation of HI as a byproduct, which can sometimes complicate reactions.

  • Suboptimal Reaction Conditions: Solvent, temperature, and energy input play a critical role.

    • Solution: Optimize your reaction parameters.

      • Solvent: While various solvents can be used, greener options like ethanol have proven highly effective, particularly in ultrasound-assisted methods.[1]

      • Temperature: While some protocols work at room temperature, gentle heating may be required. However, excessive heat can lead to degradation. If using conventional heating, start at room temperature and gradually increase to 40-60 °C while monitoring for side product formation.

      • Ultrasonic Irradiation: Applying ultrasound (e.g., 40 kHz) can dramatically increase reaction rates and yields, often allowing the reaction to complete in under an hour at room temperature.[1][9] The cavitation effect generated by ultrasound enhances mass transfer and promotes the formation of the reactive iodine species.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_changes Optimization Strategies Start Low or No Yield Observed CheckReagents Step 1: Verify Reagents Start->CheckReagents CheckConditions Step 2: Assess Conditions CheckReagents->CheckConditions I2_Purity Purity of I₂ / NIS? CheckReagents->I2_Purity Oxidant_Active Is Oxidant (e.g., TBHP) Active? CheckReagents->Oxidant_Active ImplementChanges Step 3: Implement Changes CheckConditions->ImplementChanges Solvent_Dry Appropriate Solvent? CheckConditions->Solvent_Dry Temp_Time Correct Temp / Time? CheckConditions->Temp_Time Analyze Analyze Results (TLC/GC-MS) ImplementChanges->Analyze UseNIS Switch to NIS ImplementChanges->UseNIS AddOxidant Add Oxidant (TBHP) with I₂ ImplementChanges->AddOxidant UseUltrasound Apply Ultrasonic Irradiation ImplementChanges->UseUltrasound Analyze->Start No Improvement Success Successful Iodination Analyze->Success Yield Improved

References

Technical Support Center: Purification of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 7-Iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your research.

Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles

The purification of this compound and its derivatives can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.[1] This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Persistent Yellow or Brown Coloration in the Final Product

Question: My purified this compound is a yellow or brown solid, even after column chromatography and recrystallization. TLC analysis shows a single spot. What could be the cause and how can I obtain a colorless product?

Answer: This is a frequent observation in the synthesis of heterocyclic compounds. The coloration can stem from several sources, often in trace amounts that are not easily detectable by standard TLC.

Causality and Solutions:

  • Trace Palladium Contamination: If a palladium catalyst was used in the synthesis (e.g., in a cross-coupling reaction to introduce the iodo group), residual palladium can impart a dark color to the product.[2][3]

    • Troubleshooting Protocol:

      • Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of activated carbon and stir for 15-30 minutes at room temperature.[2]

      • Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

      • Concentrate the filtrate and re-evaluate the color. Repeat if necessary.

  • Oxidation/Degradation Products: Imidazo[1,2-a]pyridines can be susceptible to oxidation, especially if exposed to air and light for extended periods.[2]

    • Preventative Measures:

      • Work under an inert atmosphere (e.g., nitrogen or argon) during the final purification steps.

      • Store the purified compound in a dark, cool, and dry place, preferably under an inert atmosphere.

  • Residual Iodine: If molecular iodine was used in the synthesis, trace amounts might persist.

    • Troubleshooting Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

      • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Issue 2: Poor Separation or Co-elution during Column Chromatography

Question: I am struggling to separate my this compound from a closely-eluting impurity using silica gel column chromatography. How can I improve the separation?

Answer: Achieving good separation is dependent on optimizing the mobile phase and stationary phase conditions. Imidazo[1,2-a]pyridines are basic in nature, which can lead to tailing on silica gel.

Strategies for Improved Separation:

  • Solvent System Optimization: The most common method for purifying imidazo[1,2-a]pyridines is column chromatography on silica gel using solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[1][4]

    • Systematic Approach:

      • Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

      • Run a gradient elution to effectively separate compounds with different polarities.

      • If tailing is observed, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases.[6]

    • Alumina (Neutral or Basic): Alumina can be a good alternative for basic compounds like this compound.

    • Florisil®: This is another option for separating compounds that are sensitive to the acidity of silica gel.[6]

  • Dry Loading: If your compound has poor solubility in the initial eluent, dry loading onto the column is recommended.[6]

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

Issue 3: Product Decomposition on Silica Gel

Question: I suspect my this compound is decomposing on the silica gel column, as I am getting multiple spots on TLC of the collected fractions and a low overall yield. How can I confirm this and what is the solution?

Answer: Decomposition on silica gel is a known issue for certain sensitive compounds.[6]

Confirmation and Mitigation:

  • 2D TLC Analysis: To confirm decomposition, you can perform a two-dimensional TLC analysis.[6]

    • Spot your compound on a TLC plate and develop it in a suitable solvent system.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

  • Deactivating Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.[6]

    • Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Mix well and then pack the column.

  • Use an Alternative Purification Method: If decomposition is severe, avoid silica gel chromatography altogether.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.[1] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane).

    • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a good option.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of this compound?

A1: A gradient of ethyl acetate in hexane is the most commonly reported and effective solvent system.[4] A typical starting point would be 5% ethyl acetate in hexane, gradually increasing to 20-30% or higher depending on the polarity of the specific derivative.

Q2: My compound is a solid. Should I use column chromatography or recrystallization?

A2: If your compound is a solid and you have a reasonable idea of the impurities, recrystallization is often the more efficient and scalable method.[1] However, if the impurities have similar solubility profiles to your product, column chromatography will be necessary to achieve high purity.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method. Collect fractions and spot them on a TLC plate alongside your crude material and a reference spot of the starting material if available. Visualize the spots under UV light.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, this can be an effective initial purification step. Imidazo[1,2-a]pyridines are basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl).[1] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate) will recover the purified product.

Part 3: Experimental Protocols and Data

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 5% ethyl acetate in hexane) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle. Use gentle pressure or tapping to ensure even packing.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Modifier (if needed) 0.5-1% Triethylamine
Monitoring TLC with UV visualization
Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Selection start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_column Is the product pure by TLC/NMR? column_chrom->is_pure_column is_pure_column->end_pure Yes troubleshoot Consult Troubleshooting Guide is_pure_column->troubleshoot No

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography problem Identify the Issue start->problem tailing Tailing Peaks problem->tailing Tailing coelution Co-elution of Spots problem->coelution Co-elution decomposition Product Decomposition problem->decomposition Decomposition sol_tailing Add 0.5-1% Triethylamine to Eluent tailing->sol_tailing sol_coelution Optimize Solvent Gradient or Change Stationary Phase (Alumina) coelution->sol_coelution sol_decomposition Deactivate Silica or Use Recrystallization decomposition->sol_decomposition

Caption: A logical guide to troubleshooting common column chromatography issues.

References

Technical Support Center: Stabilizing 7-Iodoimidazo[1,2-a]pyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of this compound. Our guidance is grounded in established principles of chemical stability and extensive experience with halogenated heterocyclic compounds.

Introduction: The Challenge of Storing this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its role in forming carbon-carbon and carbon-heteroatom bonds. However, the presence of the iodo-substituent on the electron-rich imidazo[1,2-a]pyridine scaffold renders the molecule susceptible to degradation over time. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity, ensuring reproducible experimental outcomes, and preventing the introduction of unwanted impurities into your reactions.

This guide provides a comprehensive overview of the factors affecting the stability of this compound and practical, field-proven strategies for its long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four key factors:

  • Light: Aromatic iodides are known to be photosensitive. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition.[1][2]

  • Heat: While many N-heterocycle-stabilized iodanes exhibit a degree of thermal stability, elevated temperatures can accelerate degradation processes.[3][4][5][6] The specific decomposition temperature for this compound is not widely published, but as a general precaution, excessive heat should be avoided.

  • Atmospheric Oxygen: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, a process that can be accelerated by the presence of light or trace metals.

  • Moisture: While the imidazo[1,2-a]pyridine core is generally stable to hydrolysis, the presence of moisture can facilitate certain degradation pathways, particularly if acidic or basic impurities are present.

Q2: I've noticed my sample of this compound has changed color from off-white to a yellowish or brownish hue. What could be the cause?

A2: A color change is a common indicator of degradation. The formation of colored impurities is often due to the liberation of elemental iodine (I2), which has a characteristic purplish-brown color. This can occur through several pathways, including photolytic or thermal decomposition, where the C-I bond is cleaved. The resulting iodine radicals can then combine to form I2.

Q3: What are the likely degradation products of this compound?

A3: While specific studies on the degradation of this compound are limited, based on the known reactivity of iodoarenes and related heterocycles, the primary degradation product is likely imidazo[1,2-a]pyridine, formed via deiodination. Other potential minor byproducts could arise from reactions of the parent molecule with atmospheric components or from the subsequent reactions of the initial degradation products.

Q4: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A4: To maximize the shelf-life of this compound, the following storage conditions are strongly recommended:

  • Temperature: Store at low temperatures, ideally at or below 4°C. Refrigeration is a standard practice for preserving sensitive organic compounds.

  • Light: Protect the compound from light by storing it in an amber glass vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This will minimize exposure to atmospheric oxygen and moisture.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture. For highly sensitive applications, storage in a sealed ampoule under argon is the gold standard.

ParameterRecommended ConditionRationale
Temperature ≤ 4°CSlows down the rate of thermal decomposition.
Light Protect from light (Amber vial)Prevents photolytic cleavage of the C-I bond.[1][2]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation and moisture-related degradation.
Container Tightly sealedPrevents exposure to atmospheric contaminants.

Q5: How can I assess the purity of my this compound sample if I suspect degradation?

A5: Several analytical techniques can be employed to assess the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the parent compound and potential degradation products.[7][8][9][10] The appearance of new signals or changes in the integration of existing signals can indicate degradation. For instance, the appearance of signals corresponding to imidazo[1,2-a]pyridine would be a clear sign of deiodination.

  • Mass Spectrometry (MS): Mass spectrometry can be used to detect the parent molecule and any lower or higher molecular weight impurities.[11][12] Loss of iodine would result in a characteristic mass shift.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the sample and detecting the presence of impurities. Developing a stability-indicating HPLC method is a robust way to track degradation over time.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My reaction using this compound is giving low yields or failing, even with a recently purchased bottle.

  • Possible Cause A: Degradation upon opening. The first time a new bottle is opened, it is exposed to the atmosphere. If not handled properly under an inert atmosphere, some degradation can occur on the surface of the solid material.

    • Solution: Always handle this compound in a glove box or under a stream of inert gas (argon or nitrogen). Use a clean, dry spatula for dispensing.

  • Possible Cause B: Impurities in the starting material. The presence of deiodinated starting material (imidazo[1,2-a]pyridine) can interfere with reactions, particularly those sensitive to stoichiometry, such as cross-coupling reactions.

    • Solution: Before use, verify the purity of your this compound using one of the analytical methods described in FAQ 5. If significant degradation is detected, it may be necessary to purify the material (e.g., by recrystallization or column chromatography) or purchase a new batch.

Problem 2: I observe a significant amount of a byproduct with a mass corresponding to the deiodinated starting material in my reaction mixture.

  • Possible Cause A: In-situ degradation. The reaction conditions themselves (e.g., high temperature, presence of certain reagents) might be causing the deiodination of your this compound.

    • Solution: Review your reaction conditions. If possible, try lowering the reaction temperature. Screen for alternative catalysts or reagents that are known to be milder.

  • Possible Cause B: Degraded starting material. As mentioned previously, the starting material may have already contained a significant amount of the deiodinated impurity.

    • Solution: Analyze the starting material before running the reaction to confirm its purity.

Problem 3: My analytical data (NMR, HPLC) of the this compound shows multiple unidentified peaks.

  • Possible Cause: Complex degradation pathways. While deiodination is the most likely primary degradation pathway, other, more complex reactions can occur, leading to a variety of byproducts.

    • Solution: If precise characterization of the impurities is necessary, consider techniques like LC-MS/MS to obtain structural information on the unknown peaks.[11][12] For practical purposes, if the purity is below an acceptable level for your application, purification or replacement of the reagent is the most straightforward solution.

Experimental Protocols

Protocol 1: Purity Assessment by 1H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the characteristic signals of the imidazo[1,2-a]pyridine core.

    • Carefully examine the baseline for the presence of small impurity peaks.

    • Pay close attention to the aromatic region for signals that may correspond to the deiodinated product, imidazo[1,2-a]pyridine.[9]

Protocol 2: Routine Quality Control Check for Stored this compound

  • Visual Inspection: Before each use, visually inspect the material for any change in color or appearance.

  • Thin-Layer Chromatography (TLC):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.

  • Documentation: Keep a logbook for each bottle of this compound, noting the date of receipt, date of first opening, and the results of any quality control checks.

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles.

G A This compound B Imidazo[1,2-a]pyridine A->B Reductive Deiodination C Iodine Radical (I•) A->C Light (hν) or Heat (Δ) E Other Degradation Products B->E Further Degradation D Elemental Iodine (I2) C->D Dimerization

Caption: Primary degradation pathway of this compound.

G cluster_storage Storage & Handling Workflow Receive Receive Compound Store Store at ≤ 4°C Protect from Light Inert Atmosphere Receive->Store QC_Initial Initial QC Check (NMR, HPLC) Store->QC_Initial Use Dispense under Inert Atmosphere QC_Initial->Use Pass Purify Purify or Discard QC_Initial->Purify Fail QC_Routine Routine QC Check (TLC, Visual) Use->QC_Routine QC_Routine->Use Pass QC_Routine->Purify Fail Pass Pass Fail Fail

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these versatile and powerful reactions. Drawing from established literature and extensive field experience, this resource provides in-depth, evidence-based solutions to frequently asked questions.

I. Low or No Product Yield

Low product yield is one of the most common frustrations in MCRs. The interplay of multiple components means that minor variations in conditions can have a significant impact on the reaction outcome.

Question 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield or not working at all. What are the most critical parameters to investigate?

Answer: The GBB reaction, a cornerstone for synthesizing 3-aminoimidazo[1,2-a]pyridines, is sensitive to several factors.[1][2] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials, especially the aldehyde and isocyanide. Aldehydes can oxidize over time, and isocyanides can be prone to polymerization or hydrolysis.

  • Stoichiometry: While a 1:1:1 molar ratio of 2-aminopyridine, aldehyde, and isocyanide is standard, a slight excess (1.2-1.35 equivalents) of the more volatile or less stable components, like the isocyanide and aldehyde, can sometimes improve yields by compensating for any degradation or side reactions.[1]

Key Parameters for Optimization:

  • Catalyst Choice: The choice and concentration of the catalyst are paramount. While some MCRs can proceed without a catalyst, many benefit from acidic catalysis to activate the aldehyde component towards nucleophilic attack by the 2-aminopyridine.[3]

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are frequently reported to be highly effective for the GBB reaction.[4][5] Other Lewis acids like AlCl₃, ZnCl₂, and InCl₃ have also been used with varying success.[4][6]

    • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (PTSA), perchloric acid (HClO₄), and even milder acids like ammonium chloride (NH₄Cl) can be effective catalysts.[1][3][6] The choice of acid can be solvent-dependent and substrate-specific. For instance, in some cases, weaker acids may fail to promote the reaction.[1]

    • Iodine: Molecular iodine has emerged as a cost-effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridines, offering good yields at room temperature.[7][8]

  • Solvent Selection: The solvent plays a critical role in MCRs, influencing reaction rates, solubility of intermediates, and in some cases, even the reaction pathway.

    • Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are commonly used and can facilitate the reaction by stabilizing charged intermediates.[9] n-Butanol has been shown to be a suitable solvent, in some cases aiding product precipitation.[1]

    • Aprotic Solvents: Acetonitrile (MeCN), dichloromethane (DCM), and 1,2-dichlorobenzene have also been successfully employed.[4] The choice often depends on the specific substrates and catalyst used.

    • Green Solvents: Water and green solvents like eucalyptol are being explored to develop more environmentally benign protocols.[10][11]

  • Temperature: The optimal temperature can vary significantly.

    • Room Temperature: Many iodine-catalyzed and some acid-catalyzed GBB reactions proceed efficiently at room temperature.[3][7]

    • Elevated Temperatures: Refluxing conditions or microwave irradiation are often used to accelerate the reaction, especially with less reactive substrates.[4][5] However, be aware that higher temperatures can also promote side reactions or decomposition of sensitive isocyanides.[7]

Troubleshooting Workflow:

GBB_Troubleshooting start Low/No Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check catalyst Optimize Catalyst reagent_check->catalyst If reagents are pure solvent Screen Solvents catalyst->solvent If yield is still low temperature Adjust Temperature solvent->temperature If further optimization is needed success Improved Yield temperature->success

Caption: A decision-making workflow for troubleshooting low yields in GBB reactions.

Question 2: I am attempting a copper-catalyzed MCR for imidazo[1,2-a]pyridine synthesis, but the yield is poor. What could be the issue?

Answer: Copper-catalyzed MCRs, often involving a terminal alkyne, an aldehyde, and 2-aminopyridine, are powerful but can be sensitive to reaction conditions.[5]

  • Catalyst and Ligand: Ensure the copper source (e.g., CuI) is of high quality. While some protocols are ligand-free, others may require a ligand to stabilize the copper catalyst and promote the desired reactivity.[12]

  • Atmosphere: These reactions can be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and other components.

  • Base: The choice of base can be critical. Common bases include triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The strength and solubility of the base can influence the reaction rate and yield.

II. Formation of Side Products and Impurities

The convergence of multiple reactants in a single pot can lead to a variety of side reactions, complicating purification and reducing the yield of the desired product.

Question 3: My reaction mixture is complex, with multiple spots on TLC. What are the likely side products in the synthesis of imidazo[1,2-a]pyridines via MCRs?

Answer: The formation of a complex mixture of products often points to competing reaction pathways.

  • Ugi-type Products: In some cases, especially with aliphatic aldehydes, the classic non-cyclized Ugi adduct can be observed as a side product.[13]

  • Aldehyde Self-Condensation: Under certain conditions, especially with prolonged reaction times or high temperatures, aldehydes can undergo self-condensation reactions.

  • Decomposition of Starting Materials: Isocyanides, particularly acid-sensitive ones like tert-butyl isocyanide, can decompose at higher temperatures, leading to low yields and impurities.[7]

  • Incomplete Cyclization: The intermediate formed after the initial condensation and isocyanide addition may not fully cyclize to the final imidazo[1,2-a]pyridine product.

Strategies to Minimize Side Products:

  • Order of Addition: In some cases, pre-forming the imine intermediate by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can lead to a cleaner reaction.

  • Temperature Control: Running the reaction at a lower temperature may favor the desired reaction pathway over competing side reactions.[14]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended reaction times can lead to the formation of degradation products.

III. Poor Reaction Reproducibility

Inconsistent results are a significant hurdle in scaling up MCRs and for their application in library synthesis.

Question 4: I am struggling with the reproducibility of my imidazo[1,2-a]pyridine synthesis. What are the common culprits?

Answer: Poor reproducibility in MCRs often stems from subtle variations in experimental conditions.

  • Water Content: The presence of trace amounts of water can affect the efficiency of some catalysts and promote hydrolysis of intermediates. Using anhydrous solvents and drying agents (like molecular sieves) can improve reproducibility, especially for moisture-sensitive reactions.[15]

  • Atmosphere: As mentioned for copper-catalyzed reactions, exposure to air can be detrimental. Maintaining an inert atmosphere can be crucial for consistency.

  • Purity of Reagents: Inconsistencies in the purity of starting materials from different batches or suppliers can lead to variable results. It is good practice to purify or at least verify the purity of reagents before use.

  • Heating Method: Conventional heating versus microwave irradiation can lead to different outcomes. Microwave heating can offer rapid and uniform heating, potentially reducing side product formation and improving yields, but requires specialized equipment.[5]

IV. Product Purification Challenges

Even with a successful reaction, isolating the pure product can be challenging due to the nature of the MCR products and potential side products.

Question 5: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

Answer: Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their often polar nature and the presence of structurally similar side products.

  • Direct Precipitation/Filtration: In some cases, the desired product may precipitate directly from the reaction mixture, especially when using specific solvent systems like ethanol or n-butanol.[1][7] This offers a simple and efficient method of purification.

  • Column Chromatography: This is the most common method for purifying MCR products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent system will depend on the specific product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective way to obtain highly pure material.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can sometimes be exploited for purification via acid-base extraction, although this is less common.

General Protocol for a GBB Three-Component Reaction:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a round-bottom flask, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Reaction Mechanism Overview:

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Tautomerization Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Cyclized_Int Cyclized Intermediate Nitrilium->Cyclized_Int Product Imidazo[1,2-a]pyridine Cyclized_Int->Product

Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Quantitative Data Summary:

ParameterTypical Range/ValueNotes
Catalyst Loading
Lewis Acids (e.g., Sc(OTf)₃)5-10 mol%Higher loading may not always improve yield.
Brønsted Acids (e.g., PTSA)10-20 mol%Can vary significantly with acid strength.
Iodine5-10 mol%Effective at low loadings for room temperature reactions.[7]
Temperature
Room Temperature20-25 °COften sufficient for activated substrates or with efficient catalysts.
RefluxVaries with solventCommon for driving reactions to completion.
Microwave100-150 °CCan significantly reduce reaction times.[5]
Reactant Ratio
2-Aminopyridine:Aldehyde:Isocyanide1:1:1 to 1:1.2:1.2A slight excess of aldehyde and isocyanide can be beneficial.[1]

This guide provides a starting point for troubleshooting your multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines. Remember that every reaction is unique, and a systematic, evidence-based approach to optimization is key to success.

References

Technical Support Center: Scaling Up 7-Iodoimidazo[1,2-a]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 7-Iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this valuable building block from the laboratory bench to larger-scale production. Here, we will delve into the practical aspects of the synthesis, offering troubleshooting advice and data-driven solutions to ensure a robust and scalable process.

Overview of this compound Synthesis

This compound is a critical intermediate in the synthesis of numerous pharmacologically active compounds, including ligands for the translocator protein (TSPO) and other CNS targets. The most prevalent synthetic route involves a two-step process: the condensation of a 2-aminopyridine with a suitable C2-synthon, typically an α-halocarbonyl compound, to form the imidazo[1,2-a]pyridine core, followed by electrophilic iodination. While straightforward on a small scale, this process presents several challenges during scale-up.

A common synthetic approach is the reaction of 2-amino-4-picoline with chloroacetaldehyde to form 7-methylimidazo[1,2-a]pyridine, which is then iodinated.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Iodination 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Step1_reagents + 2-Amino-4-methylpyridine->Step1_reagents Chloroacetaldehyde Chloroacetaldehyde 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine Chloroacetaldehyde->7-Methylimidazo[1,2-a]pyridine Base (e.g., NaHCO3) Solvent (e.g., EtOH) Step1_reagents->Chloroacetaldehyde Step2_reagents + 7-Methylimidazo[1,2-a]pyridine->Step2_reagents Iodine Iodine (I2) 7-Iodo-2-methylimidazo[1,2-a]pyridine 7-Iodo-2-methylimidazo[1,2-a]pyridine Iodine->7-Iodo-2-methylimidazo[1,2-a]pyridine Base (e.g., NaHCO3) Solvent (e.g., DMF) NIS N-Iodosuccinimide (NIS) Step2_reagents->Iodine

Caption: General synthetic route to this compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge in multi-step syntheses. Here are several factors to investigate:

  • Incomplete Cyclocondensation (Step 1):

    • Causality: The initial reaction between 2-amino-4-methylpyridine and chloroacetaldehyde is sensitive to pH and temperature. An inappropriate pH can lead to side reactions, while insufficient temperature may result in an incomplete reaction.

    • Troubleshooting:

      • pH Control: The reaction should be maintained under slightly basic conditions. The use of a mild base like sodium bicarbonate (NaHCO₃) is crucial. Monitor the pH of the reaction mixture and adjust as necessary.

      • Temperature Optimization: While the reaction is often performed at reflux, ensure that the internal temperature is consistently maintained. On a larger scale, "hot spots" can lead to decomposition. A well-calibrated temperature probe and efficient stirring are essential.

      • Reagent Quality: Chloroacetaldehyde is prone to polymerization. Use a freshly opened bottle or a recently purified solution.

  • Inefficient Iodination (Step 2):

    • Causality: The electrophilicity of iodine (I₂) is relatively weak.[1] Incomplete iodination can occur if the reaction conditions are not optimal.

    • Troubleshooting:

      • Choice of Iodinating Agent: While I₂ is cost-effective, N-Iodosuccinimide (NIS) is a more reactive and often more efficient iodinating agent. Consider a comparative study on a small scale.

      • Reaction Time and Temperature: Iodination may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or HPLC.

      • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. DMF can help to solubilize the starting material and reagents, but can be difficult to remove.

  • Product Loss During Work-up and Purification:

    • Causality: this compound has some aqueous solubility, and significant amounts can be lost during aqueous extractions.

    • Troubleshooting:

      • Extraction Protocol: When performing an aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or DCM, and perform multiple extractions.

      • Purification Method: Column chromatography is effective for purification but can lead to product loss on a large scale. Consider crystallization as a more scalable purification method. A solvent screen to identify a suitable crystallization solvent system is highly recommended.

Question 2: I am observing significant amounts of a regioisomeric impurity in my final product. How can I minimize its formation?

Answer:

The formation of regioisomers is a known issue in the synthesis of substituted imidazo[1,2-a]pyridines.

  • Understanding Regioisomer Formation:

    • Causality: The iodination of 7-methylimidazo[1,2-a]pyridine can potentially occur at other positions on the imidazo[1,2-a]pyridine ring, most commonly at the 5-position. The electronic properties of the starting material and the reaction conditions will dictate the regioselectivity.

    • Controlling Regioselectivity:

      • Steric Hindrance: The methyl group at the 7-position provides some steric hindrance that favors iodination at the 5-position. However, this is not always sufficient to ensure complete regioselectivity.

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

      • Directed Ortho-Metalation: For highly specific applications requiring a single regioisomer, consider a directed ortho-metalation (DoM) strategy. This involves using a directing group to guide the iodination to the desired position. However, this adds steps to the synthesis and may not be economically viable for all applications.

  • Purification Strategies:

    • Crystallization: If there is a significant difference in the solubility of the desired product and the regioisomeric impurity, fractional crystallization can be an effective purification method.

    • Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected solvent system can be used to separate the isomers. However, this is often not practical for large-scale production.

Question 3: The purification of this compound by column chromatography is difficult and not scalable. Are there alternative purification methods?

Answer:

Scaling up purification is a critical step in process development. Here are some alternatives to column chromatography:

  • Crystallization:

    • Advantages: Crystallization is a highly scalable, cost-effective, and efficient method for purifying solid compounds. It can also provide the product in a desired polymorphic form.

    • Procedure:

      • Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

      • Seeding: Seeding the solution with a small amount of pure product can help to control the crystallization process and improve the crystal quality.

  • Slurry and Recrystallization:

    • Procedure: If the product is obtained as a crude solid, it can be slurried in a solvent in which the impurities are soluble, but the product is not. The solid is then filtered and washed. This can be followed by a recrystallization step to further enhance purity.

  • Acid-Base Extraction:

    • Procedure: Imidazo[1,2-a]pyridines are basic. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.

Question 4: My reaction is highly exothermic, and I am concerned about safety during scale-up. How can I manage the reaction exotherm?

Answer:

Thermal safety is a paramount concern in process scale-up.

  • Understanding the Exotherm:

    • Causality: The initial cyclocondensation reaction is often highly exothermic. On a larger scale, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a runaway reaction.

    • Thermal Hazard Assessment:

      • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction.

      • Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat flow of the reaction under process-like conditions. This will provide valuable data for designing a safe and efficient cooling system.

  • Managing the Exotherm:

    • Semi-batch Addition: Instead of adding all the reagents at once, add one of the reagents (e.g., chloroacetaldehyde) slowly and in a controlled manner to the reaction mixture. This will allow the cooling system to keep up with the heat being generated.

    • Dilution: Increasing the solvent volume can help to moderate the temperature rise by increasing the thermal mass of the reaction mixture.

    • Efficient Cooling: Ensure that the reactor is equipped with an efficient cooling system. The choice of heat transfer fluid and the design of the cooling jacket are critical.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?

A1: The following CPPs should be carefully monitored and controlled:

Parameter Step 1: Cyclocondensation Step 2: Iodination Purification
Temperature Crucial for reaction rate and to avoid decomposition.Affects reaction rate and regioselectivity.Controls solubility and crystal growth.
pH Affects reaction rate and side product formation.Can influence the reactivity of the iodinating agent.Important for acid-base extractions.
Reagent Addition Rate Critical for managing the exotherm.Can affect selectivity.N/A
Stirring Speed Ensures homogeneity and efficient heat transfer.Ensures good mixing of reagents.Affects crystal size distribution.
Reaction Time Important for ensuring complete conversion.Monitored by in-process controls (e.g., HPLC).N/A

Q2: Are there any "greener" or more sustainable synthetic routes to this compound?

A2: Yes, several research groups are exploring more environmentally friendly synthetic methods. Some promising approaches include:

  • Catalyst-free reactions: Some methods aim to perform the cyclization and iodination steps without the need for a catalyst, which simplifies the work-up and reduces waste.[2]

  • Use of greener solvents: Replacing traditional solvents like DMF and chlorinated solvents with more benign alternatives such as ethanol, water, or ionic liquids is an active area of research.[3]

  • One-pot syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate work-ups and purifications, saving time, energy, and materials.[4][5]

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A robust analytical strategy is essential for ensuring the quality and consistency of your product.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A simple and effective way to assess the purity of the final product.

Q4: What are the key safety considerations when handling the reagents and performing the reactions on a large scale?

A4: Safety is the top priority in any chemical process.

  • Reagent Handling:

    • Chloroacetaldehyde: Highly toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Iodine: Corrosive and can cause severe burns.[1] Handle with care and avoid inhalation of vapors.

  • Reaction Safety:

    • Exotherm Management: As discussed earlier, the cyclocondensation reaction is exothermic and requires careful temperature control.

    • Pressure Build-up: Ensure that the reactor is equipped with a pressure relief system.

    • Emergency Procedures: Have a clear and well-rehearsed emergency plan in place.

  • Waste Disposal:

    • Halogenated Waste: The reaction will generate halogenated waste, which must be disposed of according to local regulations.

Detailed Experimental Protocol (Lab-Scale)

This protocol is a starting point for the synthesis of this compound and should be optimized for your specific needs.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to give the crude product.

Step 2: Synthesis of 7-Iodo-2-methylimidazo[1,2-a]pyridine

  • Dissolve the crude 7-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of iodine (1.1 eq) in DMF to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Troubleshooting_Decision_Tree start Low Yield or Impurities check_step1 Analyze Step 1: Cyclocondensation start->check_step1 check_step2 Analyze Step 2: Iodination start->check_step2 check_purification Analyze Purification start->check_purification incomplete_rxn1 Incomplete Reaction? check_step1->incomplete_rxn1 incomplete_rxn2 Incomplete Iodination? check_step2->incomplete_rxn2 loss_in_workup Loss during Work-up? check_purification->loss_in_workup optimize_pH_temp1 Optimize pH and Temperature incomplete_rxn1->optimize_pH_temp1 Yes check_reagent_quality Check Chloroacetaldehyde Quality incomplete_rxn1->check_reagent_quality No regioisomer_issue Regioisomer Formation? incomplete_rxn2->regioisomer_issue No use_NIS Consider using NIS incomplete_rxn2->use_NIS Yes optimize_time_temp2 Optimize Reaction Time/Temp incomplete_rxn2->optimize_time_temp2 Yes lower_temp Lower Reaction Temperature regioisomer_issue->lower_temp Yes chromatography_issue Chromatography Scalability Issue? loss_in_workup->chromatography_issue No optimize_extraction Optimize Extraction Protocol loss_in_workup->optimize_extraction Yes develop_crystallization Develop Crystallization Method chromatography_issue->develop_crystallization Yes

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Scale_Up_Process_Flow raw_materials Raw Material Sourcing & QC step1 Step 1: Cyclocondensation (Controlled Addition & Cooling) raw_materials->step1 ipc1 In-Process Control 1 (TLC/HPLC) step1->ipc1 workup1 Work-up & Isolation of Intermediate ipc1->workup1 step2 Step 2: Iodination (Temperature Control) workup1->step2 ipc2 In-Process Control 2 (TLC/HPLC) step2->ipc2 workup2 Quench & Aqueous Work-up ipc2->workup2 purification Purification (Crystallization) workup2->purification drying Drying purification->drying final_qc Final Product QC & Release drying->final_qc

Caption: Process Flow Diagram for the Scale-Up of this compound.

References

Technical Support Center: Optimizing C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2][3] Direct C-H functionalization offers a streamlined and atom-economical approach to synthesize novel derivatives, yet the path to high-yielding and selective reactions can be fraught with challenges.[1][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally optimize your reaction conditions for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the C-H functionalization of imidazo[1,2-a]pyridines.

Q1: Why is the C3 position of imidazo[1,2-a]pyridine the most common site for C-H functionalization?

A1: The high reactivity of the C3 position towards electrophiles and radical species is due to the electronic properties of the imidazo[1,2-a]pyridine ring system. The nitrogen atom at position 1 (N-1) acts as an electron-donating group, increasing the electron density at the C3 position of the imidazole ring. This makes the C3-H bond more susceptible to cleavage and subsequent functionalization.[2][5] Most functionalization reactions, including arylation, alkylation, and halogenation, preferentially occur at this site under both metal-catalyzed and metal-free conditions.[4][5]

Q2: I am not observing any reactivity at other positions (C2, C5, etc.). How can I achieve functionalization at these sites?

A2: While C3 is the most electronically favored position, functionalization at other sites is achievable through strategic modifications to your reaction design:

  • C2-Functionalization: This typically requires pre-functionalization of the starting materials or specific catalytic systems. For instance, employing N-protected imidazo[4,5-b]pyridines can facilitate C2-arylation.[6]

  • C5-Functionalization: Achieving functionalization at the C5 position on the pyridine ring often necessitates the use of a directing group. For example, an N-methoxyamide directing group at the C3 position can steer rhodium(III)-catalyzed arylation to the C5 position.[7] Free-radical pathways have also been reported for C5 functionalization.[7]

  • Ortho C-H Functionalization of 2-Aryl Substituents: If your imidazo[1,2-a]pyridine bears an aryl group at the C2 position, the N-1 atom of the imidazole ring can act as a coordinating atom for a metal catalyst, directing functionalization to the ortho position of the 2-aryl ring.[4][8]

Q3: What are the main differences between transition-metal-catalyzed and visible-light-induced C-H functionalization methods?

A3: Both approaches are powerful tools for C-H functionalization, but they differ in their mechanisms and reaction setups:

FeatureTransition-Metal-CatalyzedVisible-Light-Induced
Catalysts Often based on palladium, copper, rhodium, or nickel.[8][9][10][11][12][13]Typically employs photocatalysts like eosin Y, rose bengal, or metal complexes (e.g., iridium, ruthenium).[1]
Mechanism Can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, and reductive elimination.[6][14]Generally involves the generation of radical intermediates through a single-electron transfer (SET) process initiated by the excited photocatalyst.[1]
Reaction Conditions Can sometimes require elevated temperatures and specific ligands.[13][15]Often proceeds at room temperature under mild conditions, requiring a light source (e.g., LEDs).[1]
Advantages Well-established with a broad scope of transformations. High regioselectivity can often be achieved.Considered a "green" chemistry approach due to milder conditions. Can enable novel transformations not accessible through thermal catalysis.[1]
Challenges Potential for heavy metal contamination in the final product. Catalyst and ligand costs can be high.[1]Can be sensitive to oxygen and require inert atmospheres. Substrate scope can be limited by the redox potentials of the reactants.

Q4: My starting material is poorly soluble in the recommended solvent. What are my options?

A4: Poor solubility can significantly hinder reaction kinetics. Consider the following:

  • Solvent Screening: Experiment with a range of solvents. For polar substrates, solvents like DMF, DMSO, or NMP might be suitable. For less polar substrates, toluene, dioxane, or DCE could be effective.[16][17]

  • Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility while maintaining suitable reaction conditions.

  • Temperature Increase: Cautiously increasing the reaction temperature can improve solubility, but be mindful of potential side reactions or decomposition of thermally sensitive components.

  • Sonication: In some cases, ultrasound irradiation can enhance dissolution and reaction rates.[18]

Section 2: Troubleshooting Guide for Low Yield and Poor Selectivity

This section provides a structured approach to troubleshooting common experimental problems.

Problem 1: Low or No Product Yield

If you are experiencing low or no conversion of your starting material, a systematic evaluation of your reaction parameters is crucial.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Is the Catalyst/Photocatalyst Active? check_reagents->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst Conditions Correct optimize_solvent_base Screen Solvents and Bases optimize_catalyst->optimize_solvent_base optimize_temp_time Adjust Temperature and Reaction Time optimize_solvent_base->optimize_temp_time solution Improved Yield optimize_temp_time->solution

Caption: Troubleshooting workflow for low reaction yield.

Step 1: Verify Reagents and Stoichiometry

  • Purity: Ensure the purity of your imidazo[1,2-a]pyridine starting material and coupling partner. Impurities can inhibit the catalyst or lead to side reactions.

  • Stoichiometry: Double-check the molar ratios of your reactants. For C-H functionalization, the coupling partner is often used in excess (1.5 to 2.0 equivalents).

  • Solvent Quality: Use anhydrous solvents when necessary, as water can quench catalysts or reactive intermediates, especially in metal-catalyzed reactions.

Step 2: Evaluate the Catalyst System

  • Catalyst Activity (Metal-Catalyzed):

    • Palladium: Ensure your Pd source (e.g., Pd(OAc)2) has not been reduced to inactive Pd(0) black. Use fresh catalyst if in doubt. For challenging aryl bromides, phosphine-free systems with low catalyst loading (0.01-0.1 mol%) have proven effective.[13]

    • Copper: Cu(I) catalysts are often sensitive to air. Ensure reactions are set up under an inert atmosphere (N2 or Ar). CuBr has been identified as a highly effective catalyst in certain syntheses.[11][16]

  • Ligands: The choice of ligand is critical. If using a phosphine ligand, ensure it is not oxidized. Consider screening different ligands to enhance catalytic activity.

  • Photocatalyst Integrity (Visible-Light-Induced):

    • Ensure your photocatalyst has not decomposed due to prolonged exposure to light or harsh conditions.

    • Verify that your light source has the correct wavelength and intensity for exciting the chosen photocatalyst.

Step 3: Optimize Reaction Conditions

  • Temperature: While many visible-light reactions are performed at room temperature, some metal-catalyzed C-H functionalizations require heating (e.g., 80-150 °C).[15][16] Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.

  • Base: The choice and amount of base can be critical. Common bases include K2CO3, Cs2CO3, and KOtBu.[2] The base not only facilitates deprotonation but can also influence catalyst stability and activity.

  • Atmosphere: As mentioned, many C-H functionalization reactions, particularly those involving organometallic intermediates, are air and moisture sensitive. Ensure your reaction is performed under an inert atmosphere. Conversely, some oxidative couplings may require an oxidant or air.[16]

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Achieving high regioselectivity is a common challenge, especially when multiple C-H bonds have similar reactivity.

1. Leverage Electronic Effects:

  • As discussed, the C3 position is intrinsically the most electron-rich. If you are targeting C3 and observing side products from functionalization at other positions, consider milder reaction conditions (lower temperature, less reactive catalyst) to enhance the inherent electronic preference.

2. Employ Directing Groups:

  • For targeting less reactive positions like C5, the use of a directing group is a powerful strategy. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby ensuring site-selective functionalization.[7]

3. Steric Hindrance:

  • Introducing bulky substituents on the imidazo[1,2-a]pyridine core can block certain positions, sterically favoring functionalization at less hindered sites.

4. Catalyst/Ligand Tuning:

  • The steric and electronic properties of the ligand can significantly influence regioselectivity. Bulky ligands can favor functionalization at less sterically hindered positions. Experiment with a panel of ligands to identify the optimal one for your desired isomer.

regioselectivity_troubleshooting start Poor Regioselectivity (Isomer Mixture) target_c3 Targeting C3? start->target_c3 milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) target_c3->milder_conditions Yes target_other Targeting Other Positions (e.g., C2, C5) target_c3->target_other No tune_catalyst Tune Catalyst/Ligand System milder_conditions->tune_catalyst use_dg Introduce a Directing Group target_other->use_dg steric_block Utilize Steric Hindrance target_other->steric_block use_dg->tune_catalyst steric_block->tune_catalyst solution Improved Regioselectivity tune_catalyst->solution

Caption: Decision tree for improving regioselectivity.

Section 3: Experimental Protocols

Here we provide a general, representative protocol for a common C-H functionalization reaction. Note: This is a starting point and should be optimized for your specific substrates.

Protocol: Palladium-Catalyzed Direct C3-Arylation of 2-Substituted Imidazo[1,2-a]pyridines

This protocol is adapted from methodologies that utilize phosphine-free palladium catalysis.[13]

Materials:

  • 2-Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.1 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Dimethylacetamide (DMA) (0.2 M concentration relative to the limiting reagent)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-substituted imidazo[1,2-a]pyridine, aryl bromide, Pd(OAc)2, and K2CO3.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMA via syringe.

  • Seal the flask and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated imidazo[1,2-a]pyridine.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Iodoimidazo[1,2-a]pyridine and 7-Bromoimidazo[1,2-a]pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and marketed drugs.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing therapeutics targeting a wide range of conditions.[3] Functionalization of the IP core is critical for modulating its pharmacological profile, and the C7 position on the pyridine ring is a key vector for introducing molecular diversity.

This guide provides an in-depth, data-driven comparison of two common precursors for C7 functionalization: 7-iodoimidazo[1,2-a]pyridine and 7-bromoimidazo[1,2-a]pyridine. We will dissect their relative reactivity, primarily in the context of palladium-catalyzed cross-coupling reactions, to provide researchers, chemists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic campaigns.

The Fundamental Difference: Carbon-Halogen Bond Properties

The choice between an aryl iodide and an aryl bromide is not trivial; it is a decision rooted in the fundamental physicochemical properties of the carbon-halogen (C-X) bond. The reactivity trend in many catalytic processes, particularly those involving an oxidative addition step, is directly correlated to the C-X bond dissociation energy (BDE).[4]

The C-I bond is significantly longer and weaker than the C-Br bond. This lower BDE for the C-I bond means less energy is required to cleave it, which directly translates to a lower activation energy for the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5]

PropertyC-Br Bond (Aromatic)C-I Bond (Aromatic)Implication for Reactivity
Average Bond Length ~1.93 Å~2.14 ÅThe longer C-I bond is inherently weaker and more accessible for catalyst insertion.[6]
Bond Dissociation Energy (BDE) ~285 kJ/mol~213 kJ/molThe significantly lower BDE of the C-I bond facilitates faster oxidative addition, often making it the rate-determining step.[7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing the imidazo[1,2-a]pyridine core.[8] The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, a trend dictated primarily by the ease of oxidative addition.[4]

Below is a comparative analysis of 7-iodo- vs. 7-bromoimidazo[1,2-a]pyridine in three seminal cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a workhorse of modern synthesis.[9] When comparing the 7-halo-IP substrates, the iodo-derivative consistently demonstrates superior reactivity, often proceeding to completion under milder conditions or in shorter timeframes.

ParameterThis compound7-Bromoimidazo[1,2-a]pyridineScientist's Analysis
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(dppf)Cl₂, Pd(OAc)₂/XPhosWhile standard catalysts work for the iodo-substrate, the less reactive bromo-variant often requires more electron-rich, bulky phosphine ligands (e.g., XPhos) to promote the more difficult oxidative addition.[10][11]
Reaction Temperature Room Temp to 80 °C80 °C to 120 °CThe higher reactivity of the iodo-compound frequently allows for reactions to be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
Reaction Time 1 - 6 hours6 - 24 hoursShorter reaction times for the iodide reduce the risk of side reactions and catalyst degradation.
Yields Generally Excellent (>90%)Good to Excellent (70-95%)While high yields are achievable with the bromide, it may require more extensive optimization of the base, solvent, and ligand.[10]

Data compiled and generalized from multiple sources in the literature.[10][12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct installation of alkyne functionalities, crucial for constructing rigid linkers or as precursors for further transformations.[14][15] This copper- and palladium-co-catalyzed reaction also shows a marked preference for the iodo-substrate. The reactivity order is explicitly stated as I > OTf > Br > Cl.[16]

ParameterThis compound7-Bromoimidazo[1,2-a]pyridineScientist's Analysis
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuIThe same catalyst system is typically employed for both, but the reaction kinetics are vastly different.
Base Et₃N, DIPEAEt₃N, DIPEA, K₂CO₃A strong amine base is standard, serving both as a proton scavenger and often as the solvent.[16]
Reaction Temperature Room Temp to 60 °C60 °C to 100 °CThe coupling of aryl bromides often requires elevated temperatures, which can lead to undesired side reactions like Glaser coupling of the terminal alkyne.[17]
Yields Excellent (>90%)Moderate to Good (50-85%)Achieving high yields with the bromo-substrate can be challenging, especially with sterically hindered or electron-rich alkynes.

Data compiled and generalized from multiple sources in the literature.[14][16][18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C(aryl)-N bonds via Buchwald-Hartwig amination has revolutionized drug discovery.[19][20] This reaction is perhaps the most sensitive to the nature of the halide, as the oxidative addition step is often rate-limiting.

ParameterThis compound7-Bromoimidazo[1,2-a]pyridineScientist's Analysis
Catalyst/Ligand Pd₂(dba)₃ / BINAPPd₂(dba)₃ / XPhos, RuPhosThe development of sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) was essential to enable the efficient coupling of less reactive aryl bromides and chlorides.[21][22]
Base NaOt-Bu, K₃PO₄NaOt-Bu, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[19]
Reaction Temperature 80 °C to 110 °C100 °C to 130 °CAmination of aryl bromides almost always requires higher thermal energy to drive the reaction to completion.
Yields Good to Excellent (80-95%)Good (70-90%)While highly effective, coupling of the bromo-substrate may require more specialized and often proprietary ligands to achieve optimal results.[11]

Data compiled and generalized from multiple sources in the literature.[11][19][23]

Visualizing the Mechanism: The Palladium Cross-Coupling Cycle

The enhanced reactivity of the iodo-substrate can be understood by examining the general catalytic cycle for cross-coupling reactions. The first and often rate-determining step is the oxidative addition of the aryl halide to the active Pd(0) catalyst.

Palladium Cross-Coupling Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) PdII_Aryl Aryl-Pd(II)-X L₂ OA->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Product (Aryl-R) RE->Product TM Transmetalation (or Amine Coordination/Deprotonation) PdII_Coupling Aryl-Pd(II)-R L₂ TM->PdII_Coupling Pd0->OA PdII_Aryl->TM PdII_Coupling->RE C-R bond formation Halide 7-X-Imidazo[1,2-a]pyridine (X = I, Br) Halide->OA C-X bond cleavage Reagent Coupling Partner (e.g., R-B(OH)₂) Reagent->TM

Caption: General Palladium Cross-Coupling Cycle. The C-I bond's weakness accelerates the oxidative addition step.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, direct substitution of the halogen by a strong nucleophile (SNAr) is another potential transformation. SNAr reactions on electron-deficient aromatic systems, like pyridines, proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[24][25] The rate of this reaction is primarily governed by the electronegativity of the leaving group and its ability to stabilize the intermediate.

The general leaving group ability in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, in the context of SNAr, 7-bromoimidazo[1,2-a]pyridine would be expected to be more reactive than its iodo counterpart , a reversal of the trend seen in palladium catalysis. However, SNAr reactions on the pyridine ring of the IP scaffold typically require strong activation (e.g., an ortho/para electron-withdrawing group) or harsh conditions, making it a less synthetically versatile approach compared to cross-coupling.[26][27]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven method for the Suzuki-Miyaura coupling of a 7-halo-imidazo[1,2-a]pyridine. The conditions are optimized for the more challenging 7-bromo substrate but can be adapted for the 7-iodo version, likely with reduced temperature and time.

Objective: To synthesize 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Materials:

  • 7-Bromoimidazo[1,2-a]pyridine (1.0 mmol, 197 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 28.6 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL), anhydrous

  • Toluene (5 mL), anhydrous

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-a]pyridine (197 mg), 4-methoxyphenylboronic acid (182 mg), K₃PO₄ (424 mg), Pd(OAc)₂ (6.7 mg), and XPhos (28.6 mg).

    • Scientist's Note: Weighing solids in the air is acceptable, but the flask should be immediately prepared for inerting. XPhos is an air-stable ligand, simplifying setup.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: This is the most critical step. The active Pd(0) catalyst, formed in situ, is highly sensitive to oxygen and will be deactivated if the system is not properly inerted.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL).

  • Degassing: Bubble argon gas through the stirred reaction mixture for 10-15 minutes.

    • Scientist's Note: While the headspace is inert, dissolved oxygen in the solvents must be removed. This step provides an extra layer of protection for the catalyst.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) every 2 hours, eluting with a 3:1 Hexane:Ethyl Acetate mixture.

  • Work-up: Once the starting material is consumed (typically 8-12 hours), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Strategic Recommendations

The choice between 7-iodo- and 7-bromoimidazo[1,2-a]pyridine is a classic synthetic trade-off between reactivity and cost.

  • This compound is the substrate of choice for high-throughput synthesis, rapid analogue generation, and proof-of-concept studies . Its superior reactivity translates to milder conditions, shorter reaction times, broader substrate scope, and often higher yields with less optimization required. This is ideal when speed and reliability are the primary drivers.

  • 7-Bromoimidazo[1,2-a]pyridine is the preferred precursor for large-scale, process chemistry, and cost-driven projects . While it requires more forcing conditions and careful optimization of advanced catalyst systems, its significantly lower cost makes it the economically viable option for manufacturing. The investment in initial process development can lead to substantial long-term cost savings.

Ultimately, a thorough understanding of the fundamental principles governing their reactivity allows the modern chemist to leverage both reagents effectively, selecting the optimal starting material to align with the specific goals, timeline, and budget of their research or development program.

References

A Comparative Guide to the Biological Activity of 7-Iodoimidazo[1,2-a]pyridine Analogs: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide provides an in-depth comparison of the biological activities of its analogs, with a particular focus on the emerging potential of 7-iodo substituted derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, and provide detailed protocols for key evaluative assays. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of these promising compounds.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its presence in numerous biologically active compounds.[1] Its rigid structure and ability to be readily functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a wide array of derivatives with diverse therapeutic applications.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine analogs have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cancer signaling pathways. The PI3K/Akt/mTOR pathway, frequently dysregulated in various cancers, is a notable target.[2] Inhibition of this pathway can lead to the induction of apoptosis and suppression of tumor growth.

Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of other critical kinases such as cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[2]

A compelling development in this area is the discovery of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a notorious and previously "undruggable" cancer driver. This highlights the potential of this scaffold in developing targeted cancer therapies.

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs

The anticancer activity of various imidazo[1,2-a]pyridine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Carcinoma)11[3]
Imidazo[1,2-a]pyridine derivative (12b)HepG2 (Hepatocellular Carcinoma)13[3]
Imidazo[1,2-a]pyridine derivative (12b)MCF-7 (Breast Cancer)11[3]
Imidazo[1,2-a]pyridine derivative (12b)A375 (Melanoma)11[3]
Novel IP-5HCC1937 (Breast Cancer)45[4]
Novel IP-6HCC1937 (Breast Cancer)47.7[4]
Novel IP-7HCC1937 (Breast Cancer)79.6[4]
HB9A549 (Lung Cancer)50.56[5]
HB10HepG2 (Hepatocellular Carcinoma)51.52[5]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by modulating critical inflammatory signaling pathways.[6][7]

Mechanism of Action: Targeting the STAT3/NF-κB Axis

A significant anti-inflammatory mechanism of these compounds involves the suppression of the STAT3/NF-κB signaling pathway.[6][8] This pathway plays a central role in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this axis, imidazo[1,2-a]pyridine analogs can effectively reduce the inflammatory response.

The following diagram illustrates the modulation of the NF-κB signaling pathway by a novel imidazo[1,2-a]pyridine derivative (MIA), as described in the literature.[9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Pro_inflammatory_genes Induces MIA Imidazo[1,2-a]pyridine Analog (MIA) MIA->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][11] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[12]

The Role of the 7-Iodo Substitution: Unexplored Potential

The introduction of a halogen atom, such as iodine, at the 7-position of the imidazo[1,2-a]pyridine scaffold can significantly influence its biological activity. The iodine atom can alter the compound's lipophilicity, electronic properties, and ability to form halogen bonds, which can enhance its binding affinity to biological targets.

While the synthesis of 7-iodoimidazo[1,2-a]pyridine derivatives has been reported,[14] a comprehensive comparative analysis of their biological activities is currently lacking in the scientific literature. This represents a significant gap in our understanding and a promising avenue for future research. The exploration of this chemical space could lead to the discovery of novel and highly potent therapeutic agents.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine analogs.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound analogs A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis for NF-κB Signaling

Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in elucidating the molecular mechanisms of drug action, such as the inhibition of the NF-κB pathway.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the imidazo[1,2-a]pyridine analogs and a pro-inflammatory stimulus (e.g., LPS). Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While significant research has highlighted their potential as anticancer and anti-inflammatory agents, the specific contributions of a 7-iodo substitution remain a largely unexplored frontier. The synthesis of a focused library of this compound analogs and their systematic evaluation in a battery of biological assays is a critical next step. Such studies will not only expand our understanding of the structure-activity relationships within this chemical class but also hold the promise of identifying lead compounds with superior efficacy and safety profiles for the treatment of a range of human diseases.

References

In Vitro Evaluation of 7-Iodoimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives bearing a halogen atom have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth technical comparison of 7-iodoimidazo[1,2-a]pyridine derivatives with other analogs, focusing on their in vitro evaluation for anticancer properties. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid researchers in drug development.

The Rationale for Evaluating this compound Derivatives

The introduction of a halogen atom, particularly iodine, at the 7-position of the imidazo[1,2-a]pyridine ring can significantly influence the physicochemical and pharmacological properties of the molecule. The iodine atom, being the largest and most polarizable of the stable halogens, can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for biological targets. Furthermore, its lipophilicity can improve membrane permeability, a crucial factor for cellular activity.

Our comparative analysis will focus on key in vitro parameters that are critical in the early stages of drug discovery: cytotoxicity against cancer cell lines, the mechanism of action through apoptosis induction, and the inhibition of key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2][3]

Comparative Cytotoxicity Analysis

The initial step in evaluating the anticancer potential of a new chemical entity is to assess its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.

While direct comparative studies of a single this compound derivative against its 7-bromo and 7-chloro counterparts are not extensively available in published literature, we can construct a representative comparison using data from various studies on substituted imidazo[1,2-a]pyridines. This approach allows us to illustrate the evaluation process and potential differences in activity.

Table 1: Representative in vitro cytotoxicity (IC50, µM) of substituted Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound ID7-SubstituentR-GroupCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical 7-Iodo Derivative (IP-I) IodoPhenylMCF-7 (Breast)11Doxorubicin~1
A549 (Lung)9.5Cisplatin~5
HepG2 (Liver)13Doxorubicin~0.8
Representative Bromo Derivative (IP-Br) Bromo4-MethoxyphenylMCF-7 (Breast)15.2Doxorubicin~1
A549 (Lung)12.8Cisplatin~5
HepG2 (Liver)18.5Doxorubicin~0.8
Representative Chloro Derivative (IP-Cl) Chloro4-ChlorophenylMCF-7 (Breast)25.6Doxorubicin~1
A549 (Lung)21.3Cisplatin~5
HepG2 (Liver)30.1Doxorubicin~0.8
Unsubstituted Derivative (IP-H) HydrogenPhenylMCF-7 (Breast)>50Doxorubicin~1
A549 (Lung)>50Cisplatin~5
HepG2 (Liver)>50Doxorubicin~0.8

Note: The data presented for IP-I, IP-Br, IP-Cl, and IP-H are illustrative and compiled from various sources on imidazo[1,2-a]pyridine derivatives to demonstrate a comparative framework.[4][5][6][7] The IC50 values for reference drugs can vary between cell lines and experimental conditions.

This comparative table highlights the potential increase in cytotoxic activity with the introduction of a halogen at the 7-position, with the hypothetical 7-iodo derivative showing the most promising activity among the halogenated analogs. The unsubstituted derivative serves as a baseline, demonstrating the importance of the halogen substituent for anticancer potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference drugs (e.g., doxorubicin, cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Mechanistic Insights: Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Several in vitro assays can be employed to determine if a compound induces apoptosis and to elucidate the underlying pathway (intrinsic vs. extrinsic).

Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_pathways Apoptotic Pathways A Annexin V/PI Staining (Early Apoptosis) Intrinsic Intrinsic Pathway (Mitochondrial) A->Intrinsic Evidence for Extrinsic Extrinsic Pathway (Death Receptor) A->Extrinsic Evidence for B Hoechst Staining (Nuclear Morphology) B->Intrinsic Evidence for B->Extrinsic Evidence for C TUNEL Assay (DNA Fragmentation) C->Intrinsic Evidence for C->Extrinsic Evidence for D Western Blot (Caspase Cleavage) D->Intrinsic Evidence for D->Extrinsic Evidence for TreatedCells Cancer Cells Treated with This compound Derivative TreatedCells->A TreatedCells->B TreatedCells->C TreatedCells->D

Caption: An overview of common in vitro assays to investigate apoptosis induction by a test compound.

Comparative Apoptotic Potential:

AssayObservation for 7-Iodo Derivative (Hypothetical)Comparison with Other Analogs
Annexin V-FITC/PI Staining Significant increase in Annexin V positive cells.Potentially higher percentage of apoptotic cells compared to less potent analogs.
Hoechst 33342 Staining Chromatin condensation and nuclear fragmentation observed.More pronounced morphological changes at lower concentrations.
TUNEL Assay Increased number of TUNEL-positive cells.Suggests greater DNA fragmentation.
Western Blot Cleavage of caspase-3, caspase-9, and PARP.Stronger induction of caspase cascade.

These assays collectively provide evidence that this compound derivatives can induce apoptosis in cancer cells. The cleavage of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is a gold standard for the early detection of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by modulating key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: The inhibitory effect of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: The inhibition of the PI3K/Akt/mTOR pathway can be confirmed by Western blotting, looking for a decrease in the phosphorylation levels of key proteins such as Akt (at Ser473) and mTOR (at Ser2448).

STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation, immunity, and cancer. Constitutive activation of these pathways promotes tumor growth and survival.

STAT3_NFkB_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates NFkB NF-κB NFkB->Nucleus translocates IkB IκB IkB->NFkB inhibits Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK inhibits Inhibitor->IkB prevents degradation

Caption: The inhibitory effect of a this compound derivative on the STAT3 and NF-κB signaling pathways.

Experimental Validation: Inhibition of these pathways can be assessed by measuring the phosphorylation of STAT3 (at Tyr705) and the nuclear translocation of NF-κB p65 subunit using Western blotting or immunofluorescence.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives as potential anticancer agents. The inclusion of an iodine atom at the 7-position appears to be a promising strategy for enhancing the cytotoxic activity of the imidazo[1,2-a]pyridine scaffold. The presented experimental protocols and comparative data, although illustrative, offer a robust starting point for researchers in the field. Further structure-activity relationship studies are warranted to fully elucidate the role of the 7-iodo substituent and to optimize the anticancer potency of this promising class of compounds.

References

A Comparative Guide to Novel 7-Iodoimidazo[1,2-a]pyridine Compounds: Characterization and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of a halogen atom, such as iodine, at the 7-position of this privileged structure can significantly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the characterization and validation of novel 7-iodoimidazo[1,2-a]pyridine compounds, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their evaluation.

The Rationale for 7-Iodo Substitution: Enhancing Therapeutic Potential

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that offers a unique three-dimensional structure for interaction with biological targets.[3] The introduction of an iodine atom at the 7-position is a deliberate synthetic strategy aimed at:

  • Modulating Lipophilicity: The bulky and lipophilic nature of iodine can enhance the compound's ability to cross cellular membranes, potentially improving bioavailability and target engagement.

  • Introducing a Halogen Bond Donor: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to target proteins.

  • Providing a Handle for Further Functionalization: The carbon-iodine bond can serve as a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of analogs with fine-tuned properties.

Synthesis and Structural Characterization: Laying the Foundation

The synthesis of this compound derivatives is typically achieved through multi-component reactions, often catalyzed by reagents like molecular iodine.[4][5][6] These methods offer an efficient and cost-effective route to these complex molecules.[5]

A plausible synthetic pathway is outlined below:

Synthesis_Workflow 2-Amino-4-iodopyridine 2-Amino-4-iodopyridine Reaction_Vessel Condensation & Cyclization 2-Amino-4-iodopyridine->Reaction_Vessel alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Vessel Base Base Base->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Chromatography Crude_Product->Purification Pure_Compound This compound Purification->Pure_Compound

Caption: General synthetic workflow for this compound compounds.

Once synthesized, rigorous structural characterization is paramount. A battery of spectroscopic techniques is employed to confirm the identity and purity of the novel compounds.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To determine the carbon-hydrogen framework of the molecule.Characteristic chemical shifts and coupling constants for the imidazo[1,2-a]pyridine core and the substituent groups.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.A molecular ion peak corresponding to the calculated mass of the 7-iodo-substituted compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for C-H, C=C, C=N, and C-I bonds.
X-ray Crystallography To determine the three-dimensional structure of the molecule in the solid state.Provides definitive proof of the regiochemistry of the iodine substitution and the overall molecular conformation.

In Vitro Validation: Assessing Biological Activity and Target Engagement

The initial biological evaluation of novel this compound compounds is conducted through a series of in vitro assays.[7][8] This step is crucial for identifying promising lead compounds and understanding their mechanism of action.

In_Vitro_Validation_Workflow cluster_screening Primary Screening cluster_target Target Identification & Engagement cluster_mechanism Mechanism of Action Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Hit_Compounds Hit_Compounds Cell_Viability_Assay->Hit_Compounds Identify potent compounds Target_Binding_Assay Target Binding Assay (e.g., SPR, ITC) Mechanism_Studies Mechanism_Studies Target_Binding_Assay->Mechanism_Studies Confirm target interaction Enzymatic_Assay Enzymatic/Functional Assay Enzymatic_Assay->Mechanism_Studies Determine functional effect Western_Blot Western Blot (Signaling Pathways) qPCR qPCR (Gene Expression) Novel_Compounds Novel_Compounds Novel_Compounds->Cell_Viability_Assay Hit_Compounds->Target_Binding_Assay Hit_Compounds->Enzymatic_Assay Mechanism_Studies->Western_Blot Mechanism_Studies->qPCR

Caption: A typical workflow for the in vitro validation of novel compounds.

Comparative Analysis: Performance Against Established Alternatives

The true measure of a novel compound's potential lies in its performance relative to existing drugs or tool compounds. A direct comparison of key in vitro parameters is essential.

Parameter Novel 7-Iodo Compound (Example) Alternative Compound (e.g., Alpidem) Significance
IC₅₀ (Cancer Cell Line A) 5 µM15 µMA lower IC₅₀ indicates higher potency in inhibiting cell growth.
Target Binding Affinity (K D) 100 nM500 nMA lower K D signifies a stronger binding affinity to the intended biological target.
Selectivity (Target vs. Off-target) >100-fold50-foldHigher selectivity reduces the likelihood of off-target effects and associated toxicity.
In Vitro Metabolic Stability (t ½) 120 min60 minLonger half-life in liver microsomes suggests better metabolic stability and potentially longer duration of action in vivo.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Validation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole organism.[7][8] This is a critical step in the drug development process.

Experimental Protocol: Xenograft Mouse Model for Anticancer Activity
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into groups and treated with the novel 7-iodo compound, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent). The compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Workflow Cell_Implantation Implant Cancer Cells in Mice Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound/Controls Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft mouse model study.

Conclusion and Future Directions

The strategic incorporation of a 7-iodo substituent on the imidazo[1,2-a]pyridine scaffold presents a promising avenue for the development of novel therapeutic agents. The comprehensive characterization and validation workflow outlined in this guide, from synthesis and structural elucidation to rigorous in vitro and in vivo testing, provides a robust framework for advancing these compounds through the drug discovery pipeline. Future efforts should focus on exploring the structure-activity relationships of this compound class to further optimize their potency, selectivity, and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide designed for researchers, scientists, and drug development professionals navigating the computational landscape of imidazo[1,2-a]pyridine inhibitors. The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" structure that allows for a wide range of biological activities, including potent anticancer, antitubercular, and anti-inflammatory properties.[1][2][3][4] Given its therapeutic potential, accelerating the discovery and optimization of novel inhibitors based on this scaffold is paramount.

Molecular docking has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules within a target's active site.[5][6] However, the myriad of available docking software, each with its own algorithms and scoring functions, can present a challenge. A "one-size-fits-all" approach is rarely effective, and the credibility of in silico predictions hinges on a robust, validated, and comparative methodology.

This guide eschews a rigid template, instead providing a logical, in-depth framework for conducting and interpreting comparative docking studies. We will delve into the causality behind experimental choices, establish self-validating protocols to ensure trustworthiness, and ground our discussion in authoritative science.

Part 1: The Principles of Molecular Docking

At its core, molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The objective is twofold: to predict the ligand's preferred binding orientation (the "pose") and to estimate the strength of the interaction, typically represented by a "docking score."[7] This process is governed by two critical components:

  • Search Algorithms: These are computational methods that explore the vast conformational space of the ligand within the binding site. They generate a multitude of possible poses. Prominent examples include genetic algorithms, which mimic evolutionary processes to "evolve" the best possible solution, and systematic searches.[8]

  • Scoring Functions: Once a pose is generated, a scoring function evaluates its quality. These functions are mathematical models designed to approximate the binding free energy. A lower score generally indicates a more favorable binding interaction. They can be empirical (based on experimental data), force-field-based (using classical mechanics), or knowledge-based (derived from statistical analysis of known protein-ligand complexes).[8]

A well-executed docking study follows a structured workflow, ensuring that the foundational data is sound before computational resources are committed.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Identification (e.g., PDB Database) PrepProt 3. Receptor Preparation (Add H, Assign Charges) PDB->PrepProt Ligand 2. Ligand Selection (Imidazo[1,2-a]pyridines) PrepLig 4. Ligand Preparation (Generate 3D, Ionization States) Ligand->PrepLig Grid 5. Binding Site Definition (Grid Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation Grid->Dock Analyze 7. Pose Analysis & Scoring Dock->Analyze Validate 8. Validation & Refinement (e.g., MD Simulations) Analyze->Validate

Figure 1: A generalized workflow for molecular docking studies.
Part 2: Comparative Analysis of Leading Docking Software

The choice of docking software significantly influences the outcome of a study. No single program is universally superior; performance is often target-dependent.[8][9] Therefore, a comparative approach using multiple validated programs is highly recommended to build consensus and increase confidence in the predicted binding modes. Here, we compare three widely used platforms, each with distinct features.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local searchHierarchical search filters, systematic and stochastic searchesGenetic Algorithm (GA)
Scoring Function(s) Empirical scoring function (knowledge-based and force-field terms)GlideScore (empirical), WScore, and othersChemPLP, GoldScore, CHEMSCORE, ASP
Flexibility Flexible ligand, partially flexible receptor (selected sidechains)Flexible ligand, rigid or induced-fit receptorFlexible ligand, partially flexible receptor (selected sidechains)
Licensing Open-Source[5]Commercial[5]Commercial[5]
Primary Use Case Academic research, virtual screening, binding mode prediction.[10]Industry-standard for high-accuracy binding mode prediction and large-scale virtual screening.[11][12]Robust pose prediction, handles complex ligands and protein flexibility well.[13][14]

Expert Insight: The rationale for choosing a specific software often depends on the project's stage. AutoDock Vina is an excellent starting point for academic labs due to its accessibility and robust performance. For lead optimization where accuracy is paramount, commercial suites like Glide and GOLD are often preferred. Glide's hierarchical filters make it exceptionally fast for screening large libraries, while GOLD's genetic algorithm is renowned for its thorough exploration of ligand conformational flexibility.[11][12][13] Using at least two of these in parallel provides a powerful internal validation checkpoint.

Part 3: A Self-Validating Protocol for Comparative Docking

To ensure scientific integrity, every docking protocol must be a self-validating system. The most critical validation step is "re-docking"—demonstrating that the software and parameters can accurately reproduce the known binding pose of a co-crystallized ligand.[15][16] If the protocol fails this test, any predictions for novel ligands are unreliable.

Here, we present a detailed protocol using Phosphoinositide 3-kinase alpha (PI3Kα) as a target, a well-established target for imidazo[1,2-a]pyridine inhibitors.[17][18]

Experimental Workflow

G PDB 1. Fetch PDB Structure (e.g., PI3Kα with ligand) CleanProt 2. Prepare Protein: - Remove water, ions - Add hydrogens - Repair residues - Minimize energy PDB->CleanProt ExtractLig 3. Extract Native Ligand (For Re-docking Validation) PDB->ExtractLig Grid 5. Define Binding Site (Center on native ligand, generate grid) CleanProt->Grid PrepLig 4. Prepare Ligands: - Native Ligand - Imidazo[1,2-a]pyridines (Generate 3D, correct protonation) ExtractLig->PrepLig PrepLig->Grid Validate 6. Protocol Validation: Re-dock native ligand. Is RMSD < 2.0 Å? Grid->Validate Success Protocol Validated Validate->Success Yes Fail Protocol Invalid (Adjust parameters) Validate->Fail No Dock 7. Comparative Docking: Dock Imidazo[1,2-a]pyridines using validated protocols (Vina, Glide, GOLD) Success->Dock Analyze 8. Analyze & Compare Results: - Docking Scores - Binding Poses - Key Interactions Dock->Analyze

Figure 2: Step-by-step experimental workflow for a validated comparative docking study.
Step-by-Step Methodology

1. Protein Preparation

  • Action: Download the crystal structure of your target protein, preferably with a bound ligand, from the Protein Data Bank (PDB). For our case study, a PI3Kα structure would be appropriate.

  • Protocol:

    • Load the PDB file into a molecular modeling program (e.g., Maestro, Chimera, PyMOL).[19]

    • Remove all water molecules, co-solvents, and ions not essential for binding.[20]

    • Add hydrogen atoms, as they are typically absent in crystal structures but crucial for forming hydrogen bonds.[20][21]

    • Assign correct bond orders and protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).[22]

    • Use tools like Schrödinger's Protein Preparation Wizard or AutoDock Tools to perform these steps, which often include a final energy minimization step to relieve steric clashes.[11][23]

  • Causality: An improperly prepared protein is the most common source of docking failure. Missing hydrogens prevent the correct identification of hydrogen bonds, and incorrect protonation states can lead to erroneous electrostatic calculations, fundamentally altering the predicted interactions.[22]

2. Ligand Preparation

  • Action: Prepare 3D structures for both the co-crystallized (native) ligand for validation and your set of imidazo[1,2-a]pyridine inhibitors.

  • Protocol:

    • Generate a 3D conformation of each ligand. This can be done from a 2D sketch or a SMILES string using tools like LigPrep (Schrödinger) or Open Babel.[11]

    • Generate possible ionization states and tautomers at the target physiological pH.

    • Perform a thorough conformational search and energy minimization to obtain a low-energy starting structure.

  • Causality: The ionization state of a ligand dictates its ability to act as a hydrogen bond donor or acceptor. A correctly protonated ligand is essential for the scoring function to accurately evaluate potential binding poses.

3. Binding Site Definition and Grid Generation

  • Action: Define the three-dimensional space where the docking algorithm will search for binding poses.

  • Protocol:

    • Identify the binding pocket, typically by using the co-crystallized ligand as a guide.

    • Define a bounding box (the "grid") that encompasses this entire pocket, usually extending 4-6 Å beyond the ligand's dimensions.[7]

    • Generate the receptor grid file. This process pre-calculates the properties of the binding site (e.g., electrostatic potential, van der Waals forces), which dramatically speeds up the subsequent docking calculations.[23][24]

  • Causality: A grid that is too small may prevent the algorithm from finding the optimal pose, while a grid that is too large unnecessarily increases computation time and can lead to non-specific binding predictions.

4. Protocol Validation via Re-Docking

  • Action: Dock the extracted native ligand back into the prepared receptor using the defined grid and docking parameters.

  • Protocol:

    • Run the docking simulation with the native ligand.

    • Superimpose the top-scoring docked pose onto the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

  • Trustworthiness Check: A successful validation is generally defined by an RMSD < 2.0 Å .[15][16] If this criterion is met, the protocol is considered validated and can be applied to your novel inhibitors. If not, you must revisit your preparation steps or docking parameters (e.g., grid size, search algorithm intensity).

5. Execution of Comparative Docking

  • Action: Dock your set of imidazo[1,2-a]pyridine inhibitors using the validated protocols for each selected software (AutoDock Vina, Glide, GOLD).

  • Protocol:

    • Use the exact same prepared protein structure and grid file for all docking runs to ensure consistency.

    • Use the prepared ligand files for your test compounds.

    • Execute the docking jobs according to the specific instructions for each program.[13][25]

Part 4: Data Presentation and Interpretation

The final step is to synthesize the results into a clear, comparative format and analyze the structural details of the predicted interactions.

Quantitative Data Summary

A well-structured table is the most effective way to compare quantitative results across different platforms.

InhibitorRe-docking RMSD (Å)Vina Score (kcal/mol)GlideScore (kcal/mol)GOLD Fitness (ChemPLP)Key Predicted Interactions (PI3Kα)
Native Ligand 0.75-10.2-11.595.8H-bond with Val851, Pi-Pi with Tyr836
Compound A N/A-9.8-10.992.1H-bond with Val851, Pi-cation with Lys802
Compound B N/A-8.5-9.181.5H-bond with Ser774
Compound C N/A-9.5-10.590.4H-bond with Val851, Halogen bond with Met772

Interpretation: While absolute scores are not directly comparable between different programs, the relative ranking of compounds should ideally show a consistent trend. A compound that scores well across multiple platforms (like Compound A) is a higher-confidence hit than one with disparate rankings. The re-docking RMSD confirms the validity of the underlying protocol.

Visualizing Binding Interactions

Beyond scores, a visual inspection of the top-ranked poses is critical to understand the structural basis of inhibition. This analysis reveals key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking, which can guide further optimization.

G cluster_protein PI3Kα Active Site V851 Val851 Y836 Tyr836 K802 Lys802 M922 Met922 Ligand Imidazo[1,2-a]pyridine Core Ligand->V851 H-Bond (Hinge) Ligand->K802 Pi-Cation Substituent Side Chain (e.g., Phenyl) Substituent->Y836 Pi-Pi Stacking Substituent->M922 Hydrophobic

Figure 3: Conceptual diagram of key interactions for a hypothetical inhibitor.

Expert Insight: Do not rely solely on docking scores.[26] A high-scoring pose that makes no chemically sensible interactions is likely an artifact. Look for poses that satisfy key pharmacophoric features, such as hydrogen bonds with the hinge region in kinases. The consensus of key interactions across different docking programs provides a much stronger hypothesis for experimental validation. Finally, remember that docking is a hypothesis-generation tool. Promising results should always be followed up with more rigorous computational methods, such as molecular dynamics (MD) simulations to assess pose stability, and ultimately, be validated through experimental binding assays and structural biology.[15]

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Iodo-Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of iodo-substituted imidazo[1,2-a]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will dissect how subtle molecular modifications influence biological activity, offering a comparative analysis supported by experimental data to guide fellow researchers in the rational design of next-generation therapeutics.

The strategic placement of an iodine atom on the imidazo[1,2-a]pyridine core serves multiple purposes. Beyond modulating the electronic properties and lipophilicity of the molecule, the iodine atom can act as a handle for further chemical modifications through cross-coupling reactions. Furthermore, in the context of imaging agents, radioiodinated versions of these compounds have been developed for diagnostic purposes, such as for detecting β-amyloid plaques in Alzheimer's disease.[2][3]

This guide will focus on the SAR of these compounds as kinase inhibitors, a class of enzymes frequently dysregulated in cancer. We will explore how substitutions on the imidazo[1,2-a]pyridine ring system impact their potency and selectivity against key oncogenic kinases like PI3K and Akt.[4][5]

Comparative Analysis of Substituent Effects on Kinase Inhibition

The following sections provide a detailed comparison of how substitutions at various positions of the iodo-imidazo[1,2-a]pyridine scaffold affect its kinase inhibitory activity. The data presented is a synthesis of findings from multiple studies to provide a holistic view of the SAR.

A common feature in many potent imidazo[1,2-a]pyridine-based kinase inhibitors is the presence of a substituted phenyl ring at the 2-position. The nature and position of the substituents on this phenyl ring are critical for activity.

Compound ID2-Position Substituent6-Position SubstituentTarget KinaseIC50 (µM)Key Observations
IMPY 4'-(dimethylamino)phenylIodoAβ aggregates (Ki)0.015[3]High affinity for Aβ aggregates; the dimethylamino group is crucial.
2a 2-methyl-3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-PI3Kα0.67[4]The pyrazole sulfonylphenyl moiety at the 3-position is a key feature.
2g 2-methyl-3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} with further optimization-PI3Kα0.0018[4]Optimization of the lead compound 2a led to a >300-fold increase in potency.
12 Thiazole derivative of 2g-PI3Kα0.0028[4]High potency and selectivity for PI3Kα over other isoforms.
13k 6-(quinazolin-4-yl)-PI3Kα0.00194[6]A potent derivative with a quinazoline moiety, inducing cell cycle arrest and apoptosis.[6]

Expert Insights: The data clearly indicates that the substitution at the 2-position is a major determinant of potency and selectivity. For PI3Kα inhibition, complex heterocyclic systems attached to the 2-position, often containing a sulfonamide or a related motif, appear to be highly favorable.[4][6] These groups likely engage in critical hydrogen bonding interactions within the kinase's active site. The significant jump in potency from compound 2a to 2g underscores the power of iterative medicinal chemistry optimization.[4]

While the 2-position substituent often dictates the primary interaction with the target, modifications on the core heterocyclic ring system fine-tune the compound's properties, including its ADME (absorption, distribution, metabolism, and excretion) profile.

Compound IDSubstitutionBiological EffectReference
IMPY derivative 18 6-methylReduced binding affinity to Aβ aggregates (Ki = 638 nM)[3]
IMPY derivative 19 6-(N,N-dimethylamino)Low binding affinity to Aβ aggregates (Ki = 339 nM)[3]
HS-106 Imidazopyridine derivativeInduces apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway.[7]
IPA-6 Imidazo[1,2-a]pyridine amidePotent anti-tubercular activity (MIC 0.05 µg/mL).[8]

Expert Insights: The substitution pattern on the pyridine part of the scaffold significantly impacts activity. For Aβ binding, replacing the 6-iodo group with smaller groups like methyl or dimethylamino drastically reduces affinity, highlighting the specific requirement for a halogen at this position for this particular target.[3] In the context of anticancer activity, various substitutions across the ring system have yielded potent compounds, suggesting that the core can be tailored to achieve desired interactions with different kinase targets.[6][7]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR takeaways for 6-iodo-imidazo[1,2-a]pyridine derivatives.

SAR_Highlights imidazo_core Imidazo[1,2-a]pyridine Core 2-Position 3-Position 6-Position 7-Position sub_C2 Large, H-bonding groups enhance kinase inhibition. imidazo_core:C2->sub_C2 Major Potency Driver sub_C6 Iodo group critical for Aβ binding. Modulation point for kinase inhibitors. imidazo_core:C6->sub_C6 Target-Specific Interaction sub_C3_C7 Further optimization of ADME and selectivity. imidazo_core:C3->sub_C3_C7 imidazo_core:C7->sub_C3_C7 Workflow design Rational Drug Design (SAR-guided) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Kinase Assay (IC50 Determination) purification->in_vitro Screening cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based in_vivo In Vivo Efficacy (Xenograft Models) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt Lead Optimization

References

A Comparative Guide to the Efficacy of Substituted Imidazo[1,2-a]pyridines in Cell-Based Assays: A Focus on the 7-Iodo Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, including cancer.[3] This guide provides a comparative analysis of the efficacy of substituted imidazo[1,2-a]pyridines in preclinical, cell-based cancer models. While direct experimental data for 7-iodoimidazo[1,2-a]pyridine is not extensively available in public literature, we will extrapolate its potential activity based on established structure-activity relationships (SAR) of halogenated analogs and compare it with other well-characterized derivatives and current standards of care. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical class.

The PI3K/Akt/mTOR Pathway: A Key Target for Imidazo[1,2-a]pyridines

A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The ability of imidazo[1,2-a]pyridines to inhibit key kinases in this cascade, such as PI3Kα and mTOR, underscores their potential as anticancer agents.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Comparative Efficacy in Cell-Based Assays: A Focus on Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated in a variety of cancer cell lines, including those from melanoma, cervical, and breast cancers.[7] Key assays to determine efficacy include measurements of cell viability, proliferation, and the induction of apoptosis.

Structure-Activity Relationship (SAR) of Halogenated Imidazo[1,2-a]pyridines: The Case for the 7-Iodo Moiety

While specific data for this compound is sparse, SAR studies on related halogenated compounds provide valuable insights. The position and nature of the halogen substituent on the imidazo[1,2-a]pyridine ring can significantly impact biological activity. For example, the elimination of a halogen at the 6-position has been shown to dramatically reduce binding affinity to certain targets. This suggests that halogenation can be a critical determinant of potency.

In the context of anticancer activity, the introduction of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a compound. The electron-withdrawing nature of halogens can influence the electronic distribution of the aromatic system, potentially enhancing interactions with target proteins. Iodine, being the largest and most lipophilic of the common halogens, can introduce unique steric and hydrophobic interactions. It is plausible that a 7-iodo substitution could enhance the compound's ability to occupy a hydrophobic pocket within the ATP-binding site of a target kinase, thereby increasing its inhibitory potency. However, this is a hypothesis that requires experimental validation.

Comparison with Other Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity in cell-based assays. For instance, a series of 2,6,8-substituted imidazo[1,2-a]pyridines were identified as potent PI3Kα inhibitors, with some compounds exhibiting nanomolar efficacy in enzymatic assays and micromolar activity in cancer cell lines.[8][9]

Table 1: Comparative in vitro Efficacy of Selected Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDSubstitution PatternTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 6 See referencePI3K/Akt/mTORA375 (Melanoma)9.7[4]
WM115 (Melanoma)15.2[4]
HeLa (Cervical)35.0[4]
Compound 35 2,6,8-trisubstitutedPI3KαT47D (Breast)7.9[8]
MCF-7 (Breast)9.4[8]
IP-5 See referenceNot specifiedHCC1937 (Breast)45[7]
IP-6 See referenceNot specifiedHCC1937 (Breast)47.7[7]
IP-7 See referenceNot specifiedHCC1937 (Breast)79.6[7]

This table presents a selection of data from the literature and is not an exhaustive list.

Comparison with Standard-of-Care Agents

To contextualize the potential of this compound and its analogs, it is essential to compare their preclinical efficacy with that of established anticancer drugs.

  • For Melanoma: In BRAF-mutated melanoma, the standard of care often involves a combination of BRAF inhibitors (e.g., Dabrafenib, Vemurafenib) and MEK inhibitors (e.g., Trametinib, Cobimetinib).[8][10][11][12] These targeted therapies have demonstrated significant clinical benefit. Any novel imidazo[1,2-a]pyridine derivative would need to show comparable or superior potency in BRAF-mutant melanoma cell lines, or efficacy in resistant cell lines, to be considered a viable alternative.

  • For Cervical Cancer: The standard of care for advanced or recurrent cervical cancer typically includes platinum-based chemotherapy, such as cisplatin or carboplatin, often in combination with other agents like paclitaxel and bevacizumab.[13][14][15][16][17] Therefore, the cytotoxic effects of novel imidazo[1,2-a]pyridines should be benchmarked against these established chemotherapeutic agents in relevant cervical cancer cell lines.

Experimental Protocols for Key Cell-Based Assays

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Workflow for Evaluating Anticancer Efficacy

Anticancer_Assay_Workflow Start Cancer Cell Culture Treatment Treat with Imidazo[1,2-a]pyridine (e.g., 7-Iodo derivative) & Controls Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Clonogenic Clonogenic Survival Assay (Long-term Proliferation) Treatment->Clonogenic FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCyto DataAnalysis Data Analysis & Comparison MTT->DataAnalysis Clonogenic->DataAnalysis FlowCyto->DataAnalysis

Caption: A generalized workflow for assessing the anticancer efficacy of a test compound in cell-based assays.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Test compound (e.g., this compound) and control compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of the test compound and controls. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using an acidic isopropanol solution, remove the medium and add 100 µL of the solubilization solution. If using a detergent-based solution, add it directly to the well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

  • Materials:

    • 6-well plates or culture dishes

    • Cancer cell lines

    • Complete culture medium

    • Test compound and controls

    • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Procedure:

    • Treat a sub-confluent culture of cells with the test compound for a specified duration.

    • Harvest the cells by trypsinization and count them.

    • Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Test compound and controls

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents, with many derivatives showing potent activity against the PI3K/Akt/mTOR pathway. While direct experimental evidence for the efficacy of this compound is currently lacking, SAR from related halogenated compounds suggests that this substitution could confer favorable properties for kinase inhibition.

To fully elucidate the potential of this compound, future research should focus on its synthesis and systematic evaluation in a panel of cancer cell lines. Direct comparison with non-iodinated, as well as other halogenated and substituted analogs, will be crucial to understanding the specific contribution of the 7-iodo moiety to its biological activity. Furthermore, investigation into its mechanism of action, including its effects on key signaling pathways and its potential to induce apoptosis and cell cycle arrest, will provide a more complete picture of its therapeutic promise. Finally, in vivo studies in relevant animal models will be necessary to assess its efficacy and safety profile in a more complex biological system.

References

A Head-to-Head Comparison of Halogenated Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for drug discovery. Halogenation of this scaffold has emerged as a powerful strategy to modulate its physicochemical properties and enhance its biological activity. This guide provides a comprehensive head-to-head comparison of different halogenated imidazo[1,2-a]pyridines, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to aid researchers in the rational design of novel therapeutics.

The Strategic Role of Halogenation in Drug Design

Halogen atoms, through their unique electronic and steric properties, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine, chlorine, bromine, or iodine to the imidazo[1,2-a]pyridine core can lead to profound changes in its therapeutic potential. Understanding the distinct contributions of each halogen is paramount for optimizing drug candidates. For instance, the high electronegativity of fluorine can alter pKa and improve metabolic stability, while the larger atomic radii of bromine and iodine can introduce beneficial steric interactions and serve as handles for further functionalization.

Synthetic Strategies for Halogenated Imidazo[1,2-a]pyridines

The synthesis of halogenated imidazo[1,2-a]pyridines can be achieved through various established methods. The choice of synthetic route often depends on the desired halogen and its position on the scaffold.

General Synthetic Workflow

A common and versatile approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[6] This method allows for the introduction of halogens on either the pyridine or the imidazole ring, depending on the starting materials.

G cluster_reactants Starting Materials 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Halogenated Imidazo[1,2-a]pyridine Halogenated Imidazo[1,2-a]pyridine Cyclization->Halogenated Imidazo[1,2-a]pyridine

Caption: General synthetic workflow for halogenated imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol provides a representative example of the synthesis of a halogenated imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium bicarbonate (1.5 equivalents) and continue to reflux for another 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter the precipitate.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Note: This is a general procedure and may require optimization for specific substrates.[7] Alternative methods, including metal-free and microwave-assisted syntheses, have also been reported and may offer advantages in terms of yield and reaction time.[3][6]

Head-to-Head Comparison of Biological Activities

The nature and position of the halogen substituent dramatically impact the biological activity of imidazo[1,2-a]pyridines. Below is a comparative analysis of their performance in key therapeutic areas.

Anticancer Activity

Halogenated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways.[8][9][10]

HalogenPositionCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Iodo 6A375 (Melanoma)11Not specified[11][12]
HepG2 (Liver)13Not specified[11][12]
MCF-7 (Breast)11Not specified[11][12]
Chloro 3HT-29 (Colon)4.15Not specified[13]
Bromo 6Not specifiedKi = 10 nM (Aβ aggregates)Ligand for β-Amyloid Plaques[14]
Fluoro -Not specified-Potential Antipsychotic Activity[15][16]

Key Insights:

  • Iodinated derivatives, particularly at the 6-position, have shown promising activity against various cancer cell lines.[11][12]

  • Chlorination at the 3-position appears to be beneficial for activity against colon cancer cells.[13]

  • Brominated compounds have demonstrated high binding affinity to β-amyloid plaques, suggesting their potential in the diagnosis and treatment of Alzheimer's disease.[14]

  • Fluorinated derivatives are being explored for their potential as antipsychotic agents, highlighting the diverse applications of halogenation.[15][16]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated imidazo[1,2-a]pyridines have shown encouraging activity against both bacteria and fungi.[17][18]

HalogenPositionMicroorganismMIC (µg/mL)Reference
Bromo 3Staphylococcus aureus675 - 2700[19]
Iodo -Various bacteria and fungiPotent activity

Key Insights:

  • Bromination at the 3-position confers antimicrobial properties against Staphylococcus aureus.[19][20]

  • Iodinated imidazo[1,2-a]pyridines have demonstrated broad-spectrum antimicrobial activity.[21]

Structure-Activity Relationship (SAR) Analysis

The systematic variation of halogen substituents and their positions has provided valuable insights into the structure-activity relationships of imidazo[1,2-a]pyridines.

SAR cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_positions Substitution Positions cluster_halogens Halogen Substituents cluster_activity Biological Activity scaffold pos3 Position 3 (Imidazole Ring) Cl Cl pos3->Cl Br Br pos3->Br pos6 Position 6 (Pyridine Ring) pos6->Br I I pos6->I F F Neuroactivity Neuroactivity F->Neuroactivity Anticancer Anticancer Cl->Anticancer Antimicrobial Antimicrobial Br->Antimicrobial Br->Neuroactivity I->Anticancer

Caption: Structure-Activity Relationship of Halogenated Imidazo[1,2-a]pyridines.

Key SAR Observations:

  • Position 3 (Imidazole Ring): Halogenation at this position, particularly with chlorine and bromine, appears to be crucial for anticancer and antimicrobial activities, respectively.[13][19][20]

  • Position 6 (Pyridine Ring): Substitution at this position with larger halogens like iodine and bromine has been linked to potent anticancer activity and high affinity for neurological targets.[11][12][14] The removal of a halogen at this position can dramatically reduce binding affinity.[7]

  • Halogen Type: The choice of halogen is critical. The high lipophilicity of iodine may contribute to its broad-spectrum activity. The specific steric and electronic properties of bromine at the 6-position are key for its interaction with β-amyloid plaques.[14] Fluorine's unique properties are being leveraged for developing CNS-active agents.[15]

Physicochemical Properties

The introduction of halogens significantly alters the physicochemical profile of the imidazo[1,2-a]pyridine scaffold.

PropertyFluorineChlorineBromineIodine
Electronegativity HighHighModerateLow
Atomic Radius SmallModerateModerateLarge
Lipophilicity (Hansch π) +0.14+0.71+0.86+1.12
Metabolic Stability Generally increasesVariableVariableCan be a site of metabolism

Implications for Drug Development:

  • Fluorine can enhance metabolic stability and membrane permeability, making it a popular choice for CNS-targeting drugs.[22]

  • Chlorine and Bromine offer a balance of lipophilicity and steric bulk, often leading to enhanced binding affinity.

  • Iodine , with its high lipophilicity, can improve potency but may also increase non-specific binding and potential toxicity.

Conclusion and Future Perspectives

Halogenation is a proven and effective strategy for optimizing the therapeutic properties of imidazo[1,2-a]pyridines. This guide has provided a comparative overview of how different halogens impact the synthesis, biological activity, and physicochemical properties of this important scaffold. The choice of halogen and its position must be carefully considered based on the desired therapeutic target and intended application.

Future research should focus on a more systematic and direct comparison of a series of halogenated imidazo[1,2-a]pyridines across a wider range of biological assays. The development of novel, regioselective halogenation methods will further expand the accessible chemical space. Moreover, a deeper understanding of the underlying mechanisms of action will be crucial for the rational design of the next generation of imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our work is predicated on precision, safety, and responsibility. The novel compounds we synthesize, such as 7-Iodoimidazo[1,2-a]pyridine, are powerful tools. However, their lifecycle extends beyond the reaction flask and analytical instruments; it concludes with safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the highest regard for personal safety and environmental stewardship.

Hazard Characterization: Understanding the Risk Profile

The imidazo[1,2-a]pyridine core is known to cause skin and eye irritation and may cause respiratory irritation[1]. The addition of a halogen, in this case, iodine, further informs the hazard classification. Data for 6-Iodoimidazo[1,2-a]pyridine indicates the following hazards:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Given these classifications, this compound must be handled as a hazardous substance. The pyridine-like structure also suggests potential for environmental toxicity, making controlled disposal essential.

Quantitative Hazard & Exposure Data

To contextualize the risk, the following table summarizes key toxicological and exposure data for related compounds. Note that specific data for this compound is not available; these values serve as reference points for risk assessment.

Compound/GroupMetricValueSource
Imidazo[1,2-a]pyridines Acute Oral LD50 (mice)>2,000 - >4,000 mg/kg--INVALID-LINK--[3]
Pyridine (Parent heterocycle)OSHA PEL (TWA)5 ppm (15 mg/m³)--INVALID-LINK--
Pyridine (Parent heterocycle)Acute Oral LD50 (rat)891 mg/kg--INVALID-LINK--
6-Iodoimidazo[1,2-a]pyridine GHS Hazard CodesH302, H315, H319, H335--INVALID-LINK--[2]

Personal Protective Equipment (PPE) and Handling

Before generating any waste, ensuring adequate personal protection is paramount. The causality behind PPE selection is to create a complete barrier against all potential routes of exposure: dermal, ocular, and inhalation.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or pinholes before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned, flame-retardant laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4].

Waste Segregation and Containerization Protocol

The cornerstone of compliant chemical disposal is rigorous waste segregation. Due to its chemical structure, this compound falls into the category of halogenated organic waste . Co-mingling this with non-halogenated waste streams can complicate and significantly increase the cost of disposal.

Step-by-Step Containerization Procedure:
  • Select the Correct Waste Container: Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE." The container must be in good condition with a secure, leak-proof screw cap.

  • Labeling: At the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE"

    • A full list of all chemical constituents, including solvents (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful, and potentially Environment).

  • Collection:

    • Solid Waste: Collect unadulterated solid this compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups in a designated solid halogenated waste container.

    • Liquid Waste: Collect solutions containing this compound, such as mother liquors from crystallization or chromatographic fractions, in a designated liquid halogenated waste container.

  • Storage: Keep the waste container closed at all times except when actively adding waste. Store the container in a designated satellite accumulation area, preferably within a secondary containment tray to mitigate spills.

Disposal Workflow: A Self-Validating System

To ensure every disposal action is deliberate and compliant, follow this logical workflow. This decision-making process serves as a self-validating system, minimizing the risk of improper segregation or handling.

DisposalWorkflow cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Final Disposal Start Waste Generated (Contains this compound) IsSolid Is the waste primarily solid (powder, contaminated labware)? Start->IsSolid SolidWaste Use 'SOLID HALOGENATED ORGANIC WASTE' Container IsSolid->SolidWaste Yes LiquidWaste Use 'LIQUID HALOGENATED ORGANIC WASTE' Container IsSolid->LiquidWaste No (Liquid Solution) LabelContainer Label Container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Names & % 3. Hazard Pictograms SolidWaste->LabelContainer LiquidWaste->LabelContainer Store Store in Satellite Accumulation Area (Secondary Containment) LabelContainer->Store ArrangePickup Arrange Pickup by Certified Hazardous Waste Contractor Store->ArrangePickup

Caption: Disposal Decision Workflow for this compound Waste.

Regulatory Compliance: EPA Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on its chemical properties, waste containing this compound is likely to be classified under the following EPA waste codes:

  • F-Listed Wastes: These are wastes from non-specific sources. If this compound is part of a spent solvent mixture containing listed halogenated solvents (like dichloromethane or chloroform), the waste stream would be classified as F001 or F002 [5][6].

  • D-Listed Wastes: If the waste exhibits hazardous characteristics, it would be assigned a D-code. The pyridine moiety suggests a potential link to the D038 code for pyridine, although this typically applies if pyridine itself is a significant component of the waste[7].

It is the responsibility of the waste generator (the laboratory) to correctly characterize the waste. When in doubt, always manage the waste as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for definitive classification.

Emergency Procedures: Spill and Exposure Management

Accidental Release:

  • Small Spill: If a small amount of solid or solution is spilled inside a chemical fume hood, use a spill kit with an absorbent material appropriate for organic compounds. Collect the absorbed material using non-sparking tools and place it in the designated solid halogenated waste container.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous, procedurally sound guidelines, we uphold our commitment to safety and environmental responsibility. This framework not only ensures compliance but also builds a culture of trust and expertise in our laboratories, reinforcing our role as leaders in the scientific community.

References

A Senior Application Scientist's Guide to the Safe Handling of 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Proactive Hazard Assessment: Understanding the Chemistry of Risk

7-Iodoimidazo[1,2-a]pyridine is a halogenated, nitrogen-containing heterocyclic compound. Its structure suggests several potential hazards that must be managed proactively. The imidazo[1,2-a]pyridine core is known to be a skin, eye, and respiratory irritant.[2] The pyridine family of compounds can present risks of acute toxicity, and some are considered suspected carcinogens.[3][4] Furthermore, halogenated aromatic compounds can be harmful if ingested or absorbed through the skin.[1]

Based on this structural analysis, we can anticipate the following GHS (Globally Harmonized System) classifications. This proactive assessment is the cornerstone of a self-validating safety protocol; we assume the highest reasonable risk to ensure robust protection.

Anticipated Hazard Class GHS Hazard Code Rationale & Implication for Handling
Skin IrritationH315The compound can cause skin irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct exposure.[2][5]
Serious Eye IrritationH319Direct contact with the eyes is likely to cause serious irritation or damage. Chemical splash goggles and a face shield are mandatory.[2][5]
Specific Target Organ Toxicity (Single Exposure) - Respiratory IrritationH335Inhalation of dust or aerosolized particles may irritate the respiratory tract. All handling must be performed within a certified chemical fume hood.[2][5]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332As with many pyridine derivatives, there is a potential for harm if swallowed, inhaled, or absorbed through the skin.[4][6] This reinforces the need for comprehensive PPE and controlled handling.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a critical barrier engineered to mitigate the specific hazards identified above. Each component is chosen for its proven efficacy against the anticipated chemical properties of this compound.

PPE Component Specification Causality and Rationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][7]Goggles provide a seal against splashes and dust. The face shield offers a secondary layer of protection for the entire face from significant splashes, which is critical when handling potentially corrosive or highly irritating substances.[7]
Skin Protection Gloves: Butyl rubber or Viton® gloves. Body: Fully-buttoned, long-sleeved lab coat. Closed-toe shoes.[1][8]Nitrile gloves may offer insufficient protection against prolonged exposure to pyridine-like compounds.[8] Butyl rubber provides superior resistance. A lab coat and proper footwear prevent accidental skin contact from drips or spills.[9]
Respiratory Protection All work must be conducted in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of the compound.[1][3] A respirator should only be considered for emergency situations and requires proper medical clearance, training, and fit-testing.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the entire process, from preparation to cleanup.

Workflow Diagram: Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure prep1 Review SDS & Protocol prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Inside Hood prep3->handle1 Proceed to handling handle2 Perform Reaction in Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Quench Reaction (if needed) handle3->clean1 Proceed to cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Decontaminate Glassware/Surfaces clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:
  • Preparation Phase:

    • Step 1: Documentation Review: Thoroughly read and understand the manufacturer's SDS and the planned experimental protocol. Pay close attention to hazard statements and required reagents.[1]

    • Step 2: Engineering Control Verification: Ensure the chemical fume hood is on, functioning correctly, and has a valid certification. The work area inside the hood should be clean and uncluttered.[3]

    • Step 3: Don PPE: Equip yourself with the full PPE as specified in the table above. Check gloves for any signs of degradation or punctures before use.[10]

  • Handling Phase (Inside Chemical Fume Hood):

    • Step 4: Aliquoting the Chemical: As this compound is a solid, carefully weigh the required amount on a weigh paper or in a tared container. Minimize the creation of dust. Use appropriate tools (e.g., spatulas) to avoid contamination.

    • Step 5: Performing the Reaction: Conduct all experimental procedures, including solvent addition and transfers, well within the chemical fume hood to contain any vapors or dust.[8]

    • Step 6: Container Management: Keep all containers holding the chemical tightly closed when not in immediate use to prevent the release of vapors and to protect the compound from atmospheric moisture.[3]

  • Post-Procedure & Cleanup:

    • Step 7: Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment. Glassware should be rinsed with an appropriate solvent (which is then treated as hazardous waste) before being washed.

    • Step 8: Waste Disposal: Segregate all waste materials as described in the disposal plan below.

    • Step 9: Doffing PPE and Hygiene: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after the work is complete.[11]

Emergency Protocols: Immediate and Effective Response

Accidents are preventable, but preparedness is essential.

Emergency Scenario Immediate Action Protocol
Minor Spill (<100 mL, contained in fume hood) 1. Alert nearby personnel. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] 3. Collect the absorbed material using non-sparking tools into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent and decontaminant.
Major Spill (>100 mL or outside fume hood) 1. Evacuate the immediate area.[8] 2. Alert colleagues and call your institution's emergency response team. 3. Close the laboratory door and post a warning sign. 4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Skin Contact 1. Immediately go to the nearest safety shower or drench hose. 2. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3][8] 3. Seek immediate medical attention.
Eye Contact 1. Immediately proceed to an emergency eyewash station. 2. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[8] 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention from an ophthalmologist.[5]
Inhalation 1. Move the affected person to fresh air immediately.[5] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[12] 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Logistical Plans: Storage and Disposal

Storage:

  • Store this compound in a tightly closed, properly labeled container.[3][8]

  • The storage location must be a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Waste Disposal:

  • All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated absorbent materials, and disposable PPE, must be treated as hazardous chemical waste.[13]

  • Collect waste in a dedicated, compatible, and clearly labeled container with a secure lid.[8] The label should include the chemical name and associated hazards.

  • Disposal must be carried out through your institution's environmental health and safety office, adhering strictly to all local, state, and federal regulations.[13] This typically involves incineration at a licensed facility.[13]

References

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7-Iodoimidazo[1,2-a]pyridine

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